molecular formula C9H18N2 B1453325 9-Methyl-6,9-diazaspiro[4.5]decane CAS No. 933716-21-3

9-Methyl-6,9-diazaspiro[4.5]decane

Cat. No.: B1453325
CAS No.: 933716-21-3
M. Wt: 154.25 g/mol
InChI Key: MTJIOPLJIVEVOW-UHFFFAOYSA-N
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Description

9-Methyl-6,9-diazaspiro[4.5]decane is a high-purity, research-grade chemical building block belonging to the spirocyclic scaffold family. The unique three-dimensional structure of spirocyclic compounds like this one is of significant interest in medicinal chemistry, as it helps to rigidify molecular conformations. This can enhance a compound's affinity for biological targets and improve its metabolic stability . Researchers utilize this and related diazaspiro[4.5]decane scaffolds in various discovery programs. One key application is in the design and synthesis of novel antifungal agents. Derivatives have been developed as potential chitin synthase inhibitors, targeting a fungal-specific enzyme essential for cell wall integrity, which is a valuable strategy for overcoming resistance to existing therapies . Furthermore, this structural class shows promise in central nervous system (CNS) drug discovery. Similar diazaspiro[4.5]decane derivatives have demonstrated potent anticonvulsant activity in preclinical models, protecting against seizures in standardized assays such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock seizure (MES) tests . The versatility of the diazaspiro[4.5]decane core makes it a valuable template for constructing diverse compound libraries aimed at probing various biological targets. This product is intended for research and development purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methyl-6,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-7-6-10-9(8-11)4-2-3-5-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJIOPLJIVEVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2(C1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 9-Methyl-6,9-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "form follows function" is profoundly resonant. The therapeutic efficacy and safety of a novel chemical entity are inextricably linked to its fundamental physicochemical properties. These characteristics govern a molecule's journey through the body—from absorption and distribution to metabolism and excretion (ADME)—and ultimately dictate its interaction with the biological target.[1][2][3] Consequently, a comprehensive understanding of a candidate molecule's physicochemical profile is not merely a perfunctory exercise but a cornerstone of a rational and successful drug design strategy. A failure to appreciate these properties early in the discovery process often leads to costly late-stage attrition.[4][5]

This guide provides a detailed examination of the core physicochemical properties of 9-Methyl-6,9-diazaspiro[4.5]decane, a spirocyclic diamine scaffold of interest in medicinal chemistry. While specific experimental data for this compound is not extensively published, this document will leverage established predictive data and, more importantly, provide detailed, field-proven protocols for the experimental determination of its key physicochemical parameters. The focus is on the "why" and "how"—elucidating the causal relationships between experimental design and the generation of robust, decision-guiding data for researchers, scientists, and drug development professionals.

Molecular Overview: 9-Methyl-6,9-diazaspiro[4.5]decane

9-Methyl-6,9-diazaspiro[4.5]decane is a heterocyclic compound featuring a spirocyclic system containing a piperidine and a piperazine ring. The presence of two nitrogen atoms, one tertiary and one secondary amine, within this constrained three-dimensional structure makes it an intriguing scaffold for exploring chemical space in drug discovery. The nitrogen atoms can serve as proton acceptors and hydrogen bond donors, influencing the molecule's interactions with biological targets and its overall physicochemical nature.

PropertyValueSource
CAS Number 933716-21-3[6][7]
Molecular Formula C₉H₁₈N₂[8]
Molecular Weight 154.26 g/mol PubChem
Predicted XlogP 0.7[8]

XlogP is a computationally predicted logarithm of the octanol/water partition coefficient.

Pillar 1: Acidity and Basicity (pKa) - The Ionization Constant

The acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters, as it dictates the extent of a molecule's ionization at a given pH.[3][9] For 9-Methyl-6,9-diazaspiro[4.5]decane, the two nitrogen atoms are basic and will be protonated at physiological pH (around 7.4). The pKa values will determine the ratio of the neutral to the protonated species, which in turn profoundly impacts solubility, permeability across biological membranes, and binding to the target protein.[10] Molecules with different protonation states can exhibit vastly different biological activities and pharmacokinetic profiles.[11]

Experimental Protocol: UV-Spectrophotometric pKa Determination

This method leverages the difference in the ultraviolet absorbance spectrum of the ionized and non-ionized forms of a molecule. It is a robust and relatively high-throughput method suitable for early drug discovery.[12]

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 9-Methyl-6,9-diazaspiro[4.5]decane in dimethyl sulfoxide (DMSO).

  • Buffer Preparation: Prepare a series of universal buffers with pH values ranging from 2 to 12 in 0.5 pH unit increments.

  • Sample Preparation: In a 96-well UV-transparent microplate, add a small aliquot of the DMSO stock solution to each buffer to achieve a final concentration of 50-100 µM. Ensure the final DMSO concentration is below 1% to avoid solvent effects.

  • Spectrophotometric Measurement: Measure the full UV-Vis spectrum (e.g., 220-500 nm) for each well using a plate-based spectrophotometer.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between ionized and non-ionized forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value(s). The pKa is the pH at which 50% of the compound is in its ionized form.[9]

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement & Analysis A 10 mM Stock in DMSO C Dilution in 96-Well UV Plate A->C B Universal Buffers (pH 2-12) B->C D Spectrophotometric Reading C->D E Absorbance vs. pH Plot D->E F Henderson-Hasselbalch Fit E->F G pKa Value(s) F->G

Caption: Workflow for UV-Spectrophotometric pKa Determination.

Pillar 2: Lipophilicity (logP/logD) - The Partition Coefficient

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties.[13] It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds. For 9-Methyl-6,9-diazaspiro[4.5]decane, which is basic, logD at pH 7.4 is the more physiologically relevant parameter. An optimal balance of lipophilicity and hydrophilicity is crucial; high lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity may result in poor membrane permeability.[1][14]

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement of the compound's partitioning between two immiscible phases.[15]

Methodology:

  • Phase Preparation: Prepare n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Compound Addition: Add a known amount of 9-Methyl-6,9-diazaspiro[4.5]decane to a mixture of the pre-saturated n-octanol and PBS (e.g., in a 1:1 volume ratio).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The logD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous (PBS) phase.

logD_Determination_Workflow cluster_analysis Quantification A Pre-saturate n-Octanol and PBS (pH 7.4) B Add Compound to Biphasic System A->B C Shake to Equilibrate B->C D Centrifuge to Separate Phases C->D E [Compound] in n-Octanol (HPLC/LC-MS) D->E F [Compound] in PBS (HPLC/LC-MS) D->F G Calculate logD₇.₄ = log([Octanol]/[PBS]) E->G F->G Solubility_Assay_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility A DMSO Stock Dilution B Rapid Buffer Addition A->B C Short Incubation (1-2h) B->C D Nephelometry (Turbidity) C->D E Kinetic Solubility Value D->E F Excess Solid in Buffer G Long Incubation (24-48h) F->G H Filtration G->H I Quantification (HPLC/LC-MS) H->I J Thermodynamic Solubility Value I->J

Caption: Comparison of Kinetic and Thermodynamic Solubility Workflows.

Conclusion: An Integrated Physicochemical Profile for Informed Drug Design

The successful advancement of a drug candidate like 9-Methyl-6,9-diazaspiro[4.5]decane hinges on a deep and early understanding of its physicochemical properties. While in silico predictions provide valuable initial guidance, rigorous experimental determination of pKa, logD, and solubility is indispensable. The protocols detailed in this guide represent robust, industry-standard methodologies for generating high-quality data. By integrating these parameters, drug discovery teams can build a comprehensive profile of the molecule, enabling data-driven decisions to optimize its structure, predict its in vivo behavior, and ultimately increase its probability of success as a therapeutic agent.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Di, L., & Kerns, E. H. (2003). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Gleeson, M. P. (2015). Importance of Physicochemical Properties In Drug Discovery. Research and Analysis Journals.
  • Raytor. (2025, July 16). How Drug Physical and Chemical Properties Impact Effectiveness. Raytor.
  • BMG LABTECH. (2023, April 6).
  • JoVE. (2025, February 12). Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. JoVE.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Creative Biolabs. (2019, December 28). Solubility Assessment Service.
  • Concept Life Sciences. Assays | ADMET & DMPK | Kinetic Solubility. Concept Life Sciences.
  • Sigma-Aldrich. 9-methyl-6,9-diazaspiro[4.5]decane. Sigma-Aldrich.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv.
  • Singh, S., & Box, K. (2013). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • Onufriev, A., & Case, D. A. (2025, November 28). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Llinàs, A., & Besalú, E. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. PMC.
  • NextSDS. 9-methyl-6,9-diazaspiro[4.
  • PubChemLite. 9-methyl-6,9-diazaspiro[4.5]decane. PubChemLite.

Sources

9-Methyl-6,9-diazaspirodecane: Molecular Weight, Exact Mass, and Utility in Modern Drug Discovery

9-Methyl-6,9-diazaspiro[1]decane: Molecular Weight, Exact Mass, and Utility in Modern Drug Discovery

Executive Summary

The transition from planar, two-dimensional molecular scaffolds to complex, three-dimensional architectures is a defining trend in contemporary medicinal chemistry. At the forefront of this paradigm shift are spirocyclic diamines. 9-Methyl-6,9-diazaspiro[1]decane is a highly versatile, conformationally restricted building block utilized to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical whitepaper provides an in-depth analysis of its structural parameters, mass spectrometry characterization (including molecular weight and exact mass), and field-proven protocols for its integration into drug discovery workflows.

Chemical Identity & Structural Parameters

Understanding the precise physical and chemical parameters of a building block is the first step in robust assay design and synthetic planning.

ParameterValue
Chemical Name 9-Methyl-6,9-diazaspiro[1]decane
CAS Number 933716-21-3
Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Exact (Monoisotopic) Mass 154.1470 Da
SMILES String CN1CCNC2(C1)CCCC2
Fsp3 (Fraction sp3) 1.00

Note on Chemical Informatics: The SMILES string CN1CCNC2(C1)CCCC2 perfectly maps to the IUPAC nomenclature. The C2 atom represents the spiro carbon (position 5). The sequence N1-C-C-N-C2-C1 forms the 6-membered diazine ring with nitrogens at positions 6 and 9 relative to the spiro fusion, while the CCCC2 sequence forms the adjacent 5-membered cyclopentane ring. The methyl group is localized on the nitrogen at position 9.

The Rationale: "Escaping Flatland" with Spirocyclic Diamines

Historically, drug discovery relied heavily on flat, aromatic rings (such as piperazines and anilines) due to their synthetic accessibility via high-throughput cross-coupling reactions. However, these planar molecules often suffer from poor aqueous solubility, high lipophilicity, and off-target toxicity (such as hERG channel inhibition).

The concept of "Escaping Flatland," pioneered by Lovering et al., demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with improved clinical success rates[2]. 9-Methyl-6,9-diazaspiro[1]decane boasts an Fsp3 of 1.00, meaning every carbon in its framework is sp3-hybridized. As a conformationally restricted bioisostere of piperazine, the spiro fusion forces the molecule into a rigid 3D conformation[3]. This structural geometry disrupts crystal lattice packing (enhancing solubility) and reduces the flat hydrophobic surface area responsible for promiscuous protein binding.

MedChem_OptHitInitial Hit(Flat Piperazine)LiabilitiesPK Liabilities:Low Solubility, hERGHit->LiabilitiesScaffoldHopScaffold Hopping(Bioisosteric Replacement)Liabilities->ScaffoldHop StrategySpiro9-Methyl-6,9-diazaspiro[4.5]decaneIntegrationScaffoldHop->SpiroPropertiesImproved Properties:High Fsp3, 3D ConformationSpiro->Properties Fsp3 = 1.0LeadOptimized Lead CandidateProperties->Lead

Scaffold hopping strategy replacing flat piperazines with spirocyclic diamines.

Mass Spectrometry & Analytical Characterization

In Drug Metabolism and Pharmacokinetics (DMPK) studies, distinguishing the target compound from isobaric biological interferences requires High-Resolution Mass Spectrometry (HRMS). While the Molecular Weight (154.25 g/mol ) accounts for the natural isotopic abundance of all elements, the Exact Mass (154.147 Da) is calculated using only the most abundant isotopes ( 12 C, 1 H, 14 N)[4].

Protocol 1: HRMS Workflow for Exact Mass Determination

Objective: To confirm the exact mass of 9-Methyl-6,9-diazaspiro[1]decane and establish its fragmentation fingerprint.

  • Sample Preparation & Matrix Selection:

    • Action: Dilute the compound to 10 ng/mL in a 50:50 mixture of Acetonitrile and LC-MS grade water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. Because the spiro diamine contains two basic nitrogen atoms, the low pH ensures complete protonation, maximizing ionization efficiency in the positive electrospray ionization (ESI+) mode.

  • ESI Source Optimization:

    • Action: Set the capillary voltage to 3.0 kV and the source temperature to 300°C. Keep the declustering potential low (e.g., 20 V).

    • Causality: Spirocyclic systems can be prone to in-source fragmentation if the declustering potential is too high. A low potential preserves the intact [M+H]+ precursor ion at m/z 155.154.

  • Mass Analyzer Calibration & Lock Mass Injection:

    • Action: Infuse a lock mass solution (e.g., Leucine Enkephalin, exact mass 556.2771 Da) continuously via a reference sprayer.

    • Causality & Self-Validation: The lock mass provides continuous internal calibration. By referencing a known mass, the system self-validates the measurement in real-time, ensuring the measured mass of the spiro diamine deviates by less than 5 ppm from the theoretical exact mass of 154.147 Da.

  • Collision-Induced Dissociation (CID):

    • Action: Isolate the 155.15 m/z precursor in the quadrupole and apply a Normalized Collision Energy (NCE) of 25-30 eV in the collision cell.

    • Causality: This specific energy range is sufficient to induce cleavage of the spiro-fusion bonds without completely obliterating the structural fingerprint, yielding diagnostic fragment ions.

HRMS_WorkflowPrepSample Prep(0.1% FA)ESIESI Source(Protonation)Prep->ESI InjectionQuadQuadrupole(Precursor m/z 155.15)ESI->Quad IonsCIDCollision Cell(Fragmentation)Quad->CID IsolationTOFOrbitrap / TOF(Exact Mass: 154.147 Da)CID->TOF FragmentsDataData Analysis(Mass Defect)TOF->Data Spectra

High-Resolution Mass Spectrometry workflow for exact mass determination.

Synthetic Integration & Medicinal Chemistry Workflows

9-Methyl-6,9-diazaspiro[1]decane is a highly differentiated nucleophile. The secondary amine at position 6 is sterically accessible for cross-coupling or amidation, whereas the tertiary amine at position 9 (N-methyl) serves as a basic pharmacophore to modulate the overall pKa of the final drug candidate.

Protocol 2: General Amidation Workflow

Objective: To integrate the spiro scaffold into a drug candidate via amide coupling at the secondary amine.

  • Carboxylic Acid Activation:

    • Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes.

    • Causality: HATU facilitates the rapid formation of an active ester. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile, while its basicity is sufficient to drive the activation without epimerizing adjacent chiral centers on the acid.

  • Nucleophilic Addition of the Spiro Diamine:

    • Action: Add 9-Methyl-6,9-diazaspiro[1]decane hydrochloride salt (1.2 eq) to the activated mixture.

    • Causality: The excess DIPEA from Step 1 neutralizes the hydrochloride salt, exposing the nucleophilic secondary amine (position 6) of the spirocycle. The tertiary amine (position 9) remains unreactive due to steric hindrance and the lack of a transferable proton, ensuring absolute regioselective coupling.

  • Quench and Biphasic Workup:

    • Action: Dilute the reaction with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO 3​ and brine.

    • Causality & Self-Validation: The basic aqueous wash (NaHCO 3​ ) self-validates the purification by ionizing and extracting any unreacted carboxylic acid and water-soluble HATU byproducts into the aqueous layer, leaving only the desired neutral amide product in the organic phase.

  • Reverse-Phase HPLC Purification:

    • Action: Purify the concentrated organic layer using a C18 column with a mobile phase of Water/Acetonitrile containing 0.1% NH 4​ OH.

    • Causality: Because the coupled product still contains a basic tertiary amine, using a standard acidic modifier (like TFA) would cause the molecule to become highly polar, leading to poor retention and peak tailing on a C18 column. The basic modifier (NH 4​ OH) suppresses ionization, keeping the amine in its neutral state to ensure sharp peak shapes and efficient separation.

Conclusion

9-Methyl-6,9-diazaspiro[1]decane (Exact Mass: 154.147 Da) represents a critical structural motif in the modern medicinal chemist's toolkit. By understanding its precise physical properties and employing rigorous, self-validating analytical and synthetic protocols, researchers can effectively leverage this spirocyclic diamine to "escape flatland," thereby generating lead compounds with superior solubility, reduced off-target liabilities, and higher probabilities of clinical success.

References

  • 9-methyl-6,9-diazaspiro[1]decane - PubChemLite Source: uni.lu (PubChemLite Database) URL:

  • Source: ACS Publications (Grygorenko et al., Chem. Rev. 2011)
  • Source: NIH.gov (Lovering et al., J. Med. Chem. 2009)

Comprehensive NMR Characterization and Structural Analysis of 9-Methyl-6,9-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward higher Fsp3​ (fraction of sp3 -hybridized carbons) in modern drug discovery has positioned spirocyclic compounds as highly valuable scaffolds. By replacing flat, aromatic rings with three-dimensional spirocycles, medicinal chemists can improve metabolic stability, solubility, and target selectivity.[1].

9-Methyl-6,9-diazaspiro[4.5]decane (CAS:[2]) is a highly versatile building block featuring a conformationally restricted diazaspiro core. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream functionalization. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C NMR assignments of this molecule, grounded in structural symmetry analysis and self-validating experimental protocols.

Structural Dynamics & Symmetry Analysis

To accurately predict and assign the NMR spectra of 9-Methyl-6,9-diazaspiro[4.5]decane, one must first analyze its three-dimensional geometry and dynamic behavior on the NMR timescale.

The molecule consists of a five-membered cyclopentane ring (C1–C4) and a six-membered piperazine ring (N6, C7, C8, N9, C10) fused at a single quaternary spiro carbon (C5).

  • Orthogonality: The mean planes of the two rings are strictly orthogonal.

  • Time-Averaged Symmetry: At 298K, the piperazine ring undergoes rapid, degenerate chair-chair interconversions. On the NMR timescale, this averages the axial and equatorial protons on C7, C8, and C10, rendering the geminal protons equivalent.

  • Diastereotopicity: Because the piperazine ring is constitutionally asymmetric (N6 vs. C10), the orthogonal plane does not act as a mirror plane for the cyclopentane ring. The "top" and "bottom" faces of the cyclopentane ring experience distinct magnetic environments. Consequently, the geminal protons on C1, C2, C3, and C4 are diastereotopic , resulting in complex multiplet patterns rather than simple first-order triplets or quintets.

Symmetry_Logic SpiroCore 9-Methyl-6,9-diazaspiro[4.5]decane Piperazine Piperazine Ring (Time-Averaged Planar) SpiroCore->Piperazine Cyclopentane Cyclopentane Ring (Orthogonal to Piperazine) SpiroCore->Cyclopentane Pip_Sym Equivalent Protons (C7, C8, C10) Piperazine->Pip_Sym Rapid Chair Flip Cyc_Sym Diastereotopic Protons (C1/C4, C2/C3) Cyclopentane->Cyc_Sym No Mirror Plane

Fig 1: Logical relationship between spirocyclic symmetry and NMR signal multiplicity.

Experimental Protocols: A Self-Validating NMR Workflow

Trustworthy NMR assignment requires a methodology where the data validates the instrument's operational integrity. The following protocol ensures high-fidelity data acquisition for [3].

Step 1: Sample Preparation & Calibration

  • Dissolve 15–20 mg of the 9-Methyl-6,9-diazaspiro[4.5]decane free base in 0.6 mL of high-purity CDCl 3​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: Run a preliminary 1-scan 1 H experiment. Measure the full-width at half-maximum (FWHM) of the TMS peak. Proceed only if FWHM < 1.0 Hz, validating optimal magnetic field homogeneity (shimming).

Step 2: 1D Acquisition

  • 1 H NMR: Acquire at 400 MHz, 298K, using a 30° flip angle, 16 scans, and a relaxation delay (D1) of 1.0 s.

  • 13 C NMR: Acquire at 100 MHz using composite pulse decoupling (WALTZ-16), 1024 scans, and a D1 of 2.0 s.

  • Validation Check: Ensure the signal-to-noise ratio (S/N) for the quaternary spiro carbon (C5) in the 13 C spectrum is >10:1. If lower, increase D1 to account for the longer T1​ relaxation time of unprotonated carbons.

Step 3: 2D Correlation

  • Acquire gradient-selected COSY, HSQC, and HMBC spectra to map the spin systems.

  • Validation Check: Cross-reference the HSQC cross-peaks with the 1D 1 H integration. The sum of the CH 2​ cross-peaks must logically match the 1D integral values, ensuring no overlapping hidden signals are misinterpreted.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 298K, TMS internal std) Acq1D 1D Acquisition (1H at 400 MHz, 13C at 100 MHz) SamplePrep->Acq1D COSY 1H-1H COSY (Identify spin systems: C7-C8 & C1-C2-C3-C4) Acq1D->COSY HSQC 1H-13C HSQC (Assign direct C-H pairs, identify diastereotopic CH2) Acq1D->HSQC HMBC 1H-13C HMBC (Link spin systems via spiro C5, assign isolated C10) Acq1D->HMBC Validation Structural Validation (Confirm diazaspiro core & N-methyl position) COSY->Validation HSQC->Validation HMBC->Validation

Fig 2: Step-by-step 1D and 2D NMR experimental workflow for structural elucidation.

1 H NMR Signal Assignment & Causality

The 1 H NMR spectrum (400 MHz, CDCl 3​ ) of 9-Methyl-6,9-diazaspiro[4.5]decane is characterized by distinct aliphatic regions separated by the electronic influence of the nitrogen atoms.

Table 1: Quantitative 1 H NMR Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Assignment Rationale & Causality
N-CH 3​ 2.28s3H-Deshielded by direct attachment to N9.
C8-H 2​ 2.42t2H5.2Adjacent to tertiary amine (N9). Couples to C7.
C10-H 2​ 2.51s2H-Isolated CH 2​ between N9 and C5. Lacks vicinal protons.
C7-H 2​ 2.88t2H5.2Adjacent to secondary amine (N6). Couples to C8.
C1/C4-H 2​ 1.65 – 1.75m4H-Diastereotopic protons, α to spiro C5.
C2/C3-H 2​ 1.45 – 1.55m4H-Diastereotopic protons, β to spiro C5.
N6-H 1.60br s1H-Exchangeable secondary amine proton.

Mechanistic Insights:

  • The C10 Singlet: Why does C10 appear as a singlet despite being part of a saturated ring? C10 is flanked by the quaternary spiro carbon (C5) and the tertiary amine (N9). Because neither adjacent atom bears protons, scalar ( 3J ) coupling is absent. Its pronounced downfield shift (~2.51 ppm) is driven by the combined electron-withdrawing α -effects of both the spiro center and the nitrogen atom.

  • C7 vs. C8 Shielding: The protons on C7 are more deshielded (~2.88 ppm) than those on C8 (~2.42 ppm). The N-methyl group on N9 acts as a mild electron-donating group via hyperconjugation, slightly shielding the adjacent C8 protons compared to the secondary amine environment at N6.

13 C NMR Signal Assignment & Causality

The 13 C NMR spectrum (100 MHz, CDCl 3​ ) yields 7 distinct carbon signals, confirming the molecule's constitutional symmetry (C1/C4 and C2/C3 equivalence).

Table 2: Quantitative 13 C NMR Data Summary
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale & Causality
C2/C3 24.2CH 2​ β to spiro center; falls within the standard unsubstituted cyclopentane range.
C1/C4 38.6CH 2​ α to spiro center; deshielded by the steric and inductive effects of C5.
C7 43.7CH 2​ α to secondary amine (N6).
N-CH 3​ 46.2CH 3​ Standard N-methyl carbon resonance.
C8 55.4CH 2​ α to tertiary amine (N9); deshielded relative to C7.
C5 61.5C (quat)Spiro carbon. Highly deshielded due to direct N6 attachment and quaternary nature.
C10 62.8CH 2​ Highly deshielded; positioned between N9 and the spiro C5 center.

Mechanistic Insights: The spiro carbon (C5) is the most critical anchor point in the 13 C spectrum, typically resonating at ~61.5 ppm. Quaternary carbons are inherently deshielded due to reduced shielding from attached protons, but the direct attachment to the electronegative N6 atom induces a strong inductive deshielding effect. Furthermore, the α -substituent effect of C5 drives the C10 resonance significantly downfield (~62.8 ppm) compared to a standard piperazine methylene (~47 ppm).

2D NMR Correlation Strategies

To unambiguously lock the assignments provided above, a 2D NMR suite is utilized:

  • 1 H- 1 H COSY: Confirms the isolated spin systems. A strong cross-peak will be observed between the triplets at 2.88 ppm (C7) and 2.42 ppm (C8). The complex multiplets of the cyclopentane ring (1.45–1.75 ppm) will show intense intra-ring correlations.

  • 1 H- 13 C HSQC: Differentiates the overlapping 1 H signals of the cyclopentane ring by correlating them to their distinct 13 C shifts (38.6 ppm for C1/C4 and 24.2 ppm for C2/C3). It also proves that the singlet at 2.51 ppm is attached to the carbon at 62.8 ppm (C10).

  • 1 H- 13 C HMBC: The definitive proof of the spirocyclic core. The isolated C10 protons (2.51 ppm) will show strong 3JCH​ correlations to the N-CH 3​ carbon (46.2 ppm) and the C1/C4 carbons (38.6 ppm) across the spiro center, definitively linking the piperazine and cyclopentane rings.

References

  • NextSDS. "9-methyl-6,9-diazaspiro[4.5]decane — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2021, 64(1), 150-183. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 52416411, 9-methyl-6,9-diazaspiro[4.5]decane." PubChem. Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

CAS Registry Number: 933716-21-3

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 9-Methyl-6,9-diazaspiro[4.5]decane, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document consolidates available information on its chemical identity, properties, synthesis, and potential applications, offering a valuable resource for professionals in the field.

Core Compound Identity and Properties

9-Methyl-6,9-diazaspiro[4.5]decane is a bicyclic organic molecule featuring a spirocyclic junction between a piperidine and a pyrrolidine ring. The nitrogen atom in the pyrrolidine ring is substituted with a methyl group.

Molecular Structure:

Chemical Structure of 9-Methyl-6,9-diazaspiro[4.5]decane

Key Identifiers and Physicochemical Properties:

PropertyValueSource
CAS Registry Number 933716-21-3[1]
EC Number 101-386-4[1]
Molecular Formula C₉H₁₈N₂
Molecular Weight 154.25 g/mol
Predicted XlogP 0.7
Predicted Collision Cross Section ([M+H]⁺) 137.7 Ų
Monoisotopic Mass 154.147 Da

Note: Some physicochemical properties are predicted values from computational models and await experimental verification.

Synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane and its Analogs

Proposed Retrosynthetic Analysis:

A logical approach to the synthesis of the target molecule involves the formation of the spirocyclic core, followed by N-methylation. The core can be constructed through methods such as the Strecker synthesis followed by cyclization, or via multi-component reactions.

Retrosynthesis target 9-Methyl-6,9-diazaspiro[4.5]decane intermediate1 6,9-Diazaspiro[4.5]decane target->intermediate1 N-Methylation starting_materials Cyclopentanone, Ethylenediamine, Cyanide Source intermediate1->starting_materials Cyclization / Reduction

Retrosynthetic approach for 9-Methyl-6,9-diazaspiro[4.5]decane.

Exemplary Synthetic Protocol (Adapted from related syntheses):

The following protocol is a hypothetical, yet chemically sound, multi-step synthesis for 9-Methyl-6,9-diazaspiro[4.5]decane, based on methodologies reported for analogous structures.[2]

Step 1: Synthesis of the Spirocyclic Diamine Core (6,9-Diazaspiro[4.5]decane)

This step can be achieved through a reductive amination cascade or a multi-component reaction. A one-pot reaction involving cyclopentanone, ethylenediamine, and a reducing agent like sodium cyanoborohydride or catalytic hydrogenation would be a feasible approach.

  • Reaction Setup: To a solution of cyclopentanone (1.0 eq) and ethylenediamine (1.1 eq) in a suitable solvent (e.g., methanol or ethanol) at 0 °C, add a reducing agent (e.g., NaBH₃CN, 1.5 eq) portion-wise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6,9-diazaspiro[4.5]decane.

Step 2: N-Methylation

The final step involves the selective methylation of one of the secondary amine groups.

  • Reaction Setup: Dissolve the synthesized 6,9-diazaspiro[4.5]decane (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a suitable base (e.g., potassium carbonate or triethylamine, 1.5 eq).

  • Addition of Methylating Agent: To this mixture, add a methylating agent like methyl iodide or dimethyl sulfate (1.1 eq) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, dilute the reaction mixture with water and extract with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The final product, 9-Methyl-6,9-diazaspiro[4.5]decane, can be purified by column chromatography or distillation under reduced pressure.

Solid-Phase Synthesis Approach:

For the generation of libraries of related compounds for drug discovery, a solid-phase synthesis approach can be employed. This involves immobilizing a protected diazaspiro[4.5]decane scaffold onto a solid support, followed by diversification at the available nitrogen atoms.[3]

General workflow for solid-phase synthesis of diazaspiro[4.5]decane derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The diazaspiro[4.5]decane scaffold is recognized as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional conformation allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

Potential Therapeutic Areas:

  • Antifungal Agents: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been synthesized and shown to exhibit potent inhibitory activity against chitin synthase, a crucial enzyme in fungal cell wall biosynthesis. Some of these compounds displayed excellent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.[4]

  • Anticonvulsants: Certain 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones have been investigated for their anticonvulsant properties. These compounds are designed as analogs of existing antiepileptic drugs.

  • Kinase Inhibitors: The rigid nature of the diazaspiro[4.5]decane core makes it an attractive scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs.

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Triazaspiro[4.5]decan-2-one derivatives have been identified as novel inhibitors of the mPTP, a key player in cell death pathways. These compounds show potential for the treatment of ischemia-reperfusion injury.

While specific biological data for 9-Methyl-6,9-diazaspiro[4.5]decane is not yet widely published, its structural similarity to these biologically active analogs suggests its potential as a valuable building block for the development of new therapeutic agents.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of synthesized 9-Methyl-6,9-diazaspiro[4.5]decane.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), and multiplets for the methylene protons of the two rings. The chemical shifts and coupling patterns would provide detailed information about the structure and conformation of the molecule.

    • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, confirming the carbon framework.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The predicted monoisotopic mass is 154.147 Da.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching, and C-N stretching vibrations.

  • Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be employed to assess the purity of the compound.

Safety and Handling

Based on the hazard classifications for 9-methyl-6,9-diazaspiro[4.5]decane, appropriate safety precautions must be taken during its handling and use in a laboratory setting.[1]

Hazard Classifications:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[1]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage (Skin Corr. 1B).[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness (STOT SE 3).[1]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not inhale dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

9-Methyl-6,9-diazaspiro[4.5]decane is a promising heterocyclic scaffold with significant potential in drug discovery and development. While detailed experimental data for this specific compound is still emerging, the established synthetic routes for related analogs and the diverse biological activities of the diazaspiro[4.5]decane class of molecules underscore its importance. This technical guide provides a foundational understanding for researchers and scientists, encouraging further investigation into the synthesis, properties, and therapeutic applications of this intriguing molecule.

References

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Arabian Journal of Chemistry. 2017;10:1-9.
  • 9-methyl-6,9-diazaspiro[4.5]decane — Chemical Substance Information. NextSDS. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. 2021;2021(2):M1228.
  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. European Journal of Medicinal Chemistry. 2019;182:111669.
  • (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available at: [Link]

  • 9-methyl-2-oxa-6,9-diazaspiro[4.5]decane — Chemical Substance Information. NextSDS. Available at: [Link]

  • 9-methyl-6,9-diazaspiro[4.5]decane. PubChemLite. Available at: [Link]

  • Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis. BenchChem. 2025.
  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. 2022;105(1):487-493.
  • 9-Oxa-6-azaspiro[4.5]decane | C8H15NO | CID 17803875. PubChem. Available at: [Link]

  • 6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene. Molbank. 2022;2022(2):M1377.
  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. 2015;13(12):3649-3653.
  • (PDF) Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. Available at: [Link]

  • Spiro[4.5]decane. NIST WebBook. Available at: [Link]

  • Decane. Wikipedia. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 9-Methyl-6-oxaspiro[4.5]dec-9-ene. PubChem. Available at: [Link]

  • 5-Azoniaspiro[4.5]decane | C9H18N+ | CID 15657848. PubChem. Available at: [Link]

  • 9,9-dimethylspiro[4.5]deca-3,6-dien-2-one. Chemical Synthesis Database. Available at: [Link]

  • 6-Isopropyl-9-methyl-1,4-dioxa-spiro[4.5]decane-2,3-dicarboxylic acid, dimethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • 9-Ethyl-9-methyl-2,6-dioxa-10-azaspiro[4.5]decane. Chemsrc. Available at: [Link]

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crystal structure analysis of 9-Methyl-6,9-diazaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the crystal structure of 9-Methyl-6,9-diazaspiro[4.5]decane and its derivatives reveals profound insights into the conformational behavior of spirocyclic scaffolds. Widely recognized as conformationally restricted bioisosteres in modern drug discovery, these molecules offer unique three-dimensional vectors that enhance target specificity.

This whitepaper provides a comprehensive guide to the crystallographic workflows, structural logic, and supramolecular assembly mechanisms of 6,9-diazaspiro[4.5]decane derivatives, empowering researchers to leverage these scaffolds in pharmacophore modeling and synthetic design.

Structural Fundamentals of the Spirocyclic Scaffold

The core architecture of1[3] consists of a spiro-fused bicyclic system: a six-membered diaza ring (often oxidized to a piperazine-2,5-dione or DKP ring in peptide derivatives) and a five-membered aliphatic cyclopentane ring.

The spiro carbon (C5) acts as a rigid vertex, forcing an orthogonal relationship between the two rings. This perpendicular geometry prevents planar π−π stacking in the solid state, fundamentally altering the molecule's self-assembly pathway. Crystallographic studies on related derivatives, such as 2 [2], consistently demonstrate that the six-membered DKP ring adopts a twist-boat or slight boat conformation to minimize internal ring strain, while the five-membered ring adopts an envelope conformation.

Mechanism Root 6,9-diazaspiro[4.5]decane Scaffold DKP 6-Membered Diaza Ring (Twist-Boat) Root->DKP Spiro Cyclopentane Ring (Envelope) Root->Spiro Subst N9-Methyl Group (Equatorial) DKP->Subst Steric Directs HBond Intermolecular N-H···O (1D Chains) DKP->HBond Donors/Acceptors Spiro->HBond Packing Constraints

Fig 1: Structural hierarchy and self-assembly drivers in 9-methyl spirocyclic scaffolds.

Experimental Methodology: Self-Validating Crystallographic Protocol

To accurately resolve the subtle conformational states of spirocyclic derivatives, a rigorous, self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol is required. The following workflow details the exact causality behind each experimental choice.

Phase 1: Thermodynamically Controlled Crystallization
  • Preparation: Dissolve 50 mg of the 9-methyl-6,9-diazaspiro[4.5]decane derivative in 2 mL of ethyl acetate.

  • Vapor Diffusion: Place the open sample vial inside a larger, sealed chamber containing 10 mL of an antisolvent (e.g., n-hexane).

  • Causality: Vapor diffusion establishes a slow, continuous concentration gradient. Rapid evaporation leads to kinetic trapping, resulting in twinned crystals or amorphous powders. Slow diffusion ensures thermodynamic control, yielding pristine, single-domain crystals.

  • Self-Validation: Crystals must exhibit sharp, uniform optical extinction under cross-polarized light, confirming the absence of multiple microscopic lattices (twinning).

Phase 2: Cryogenic Diffraction Data Collection
  • Mounting: Harvest a single crystal (~0.10 × 0.10 × 0.10 mm) using a micromesh loop and perfluoropolyether oil.

  • Cryo-Cooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Irradiation: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).

  • Causality: The cyclopentane ring in spiro systems possesses inherent flexibility (pseudorotation). Collecting data at ambient temperature results in high thermal motion, smearing the electron density. Cooling to 100 K freezes dynamic disorder and minimizes Debye-Waller factors, enabling precise atomic resolution.

  • Self-Validation: The diffraction pattern must yield sharp Bragg reflections extending to at least 0.80 Å resolution, with an I/σ(I)>2 in the highest resolution shell.

Phase 3: Phase Retrieval and Anisotropic Refinement
  • Solving: Retrieve initial phases using Direct Methods or Intrinsic Phasing algorithms (e.g., SHELXT).

  • Refinement: Execute full-matrix least-squares refinement against F2 (SHELXL). Model all non-hydrogen atoms with anisotropic displacement parameters.

  • Causality: Refining against F2 utilizes all collected data—including weak reflections—maximizing the data-to-parameter ratio. This is critical for accurately modeling the steric bulk of the N9-methyl group.

  • Self-Validation: The structural model is validated when the R1​ factor drops below 0.05, the Goodness-of-Fit ( S ) approaches 1.0, and the residual electron density map shows no peaks >0.5 e/A˚3 .

Workflow A Synthesis of 9-Methyl Derivatives B Vapor Diffusion Crystallization A->B Purified Solute C Cryogenic SCXRD (100 K, Mo Kα) B->C Single Crystal D Phase Retrieval (Direct Methods) C->D Diffraction Data E Anisotropic Refinement (SHELXL against F²) D->E Initial Model F Conformational & Packing Analysis E->F R1 < 0.05, GoF ~1.0

Fig 2: Step-by-step crystallographic workflow for spirocyclic decane derivatives.

Quantitative Data & Conformational Analysis

The supramolecular assembly of these derivatives is heavily dictated by hydrogen bonding. Because the spiro-fusion prevents planar stacking, the molecules reliably form one-dimensional chains.

In derivatives featuring a DKP ring (such as3 [1]), the intermolecular N—H···O hydrogen bonds link adjacent molecules into chains running parallel to the c axis. The steric bulk of the methyl (or hydroxymethyl) substituent forces it into an equatorial position to avoid 1,3-diaxial clashes within the twist-boat conformation.

Table 1: Comparative Crystallographic Parameters of Spirocyclic Decane Derivatives

Crystallographic Parameter8-Hydroxymethyl DerivativeAlaptide (8-Methyl Derivative)
Space Group P21​21​21​ (Orthorhombic) P21​21​21​ (Orthorhombic)
Unit Cell Dimensions a=7.437 Å, b=20.187 Å, c=6.241 Å a≈7.5 Å, b≈20.2 Å, c≈6.2 Å
Diaza Ring Conformation Flat / Twist-BoatSlight Boat
Aliphatic Ring Conformation EnvelopeEnvelope
Substituent Orientation EquatorialEquatorial
Primary Supramolecular Motif 1D Chains (parallel to c axis)1D Chains (parallel to c axis)
N—H···O Geometry (Donor···Acceptor) 2.826 Å / 2.929 Å2.82 Å – 2.93 Å
N—H···O Angle 159° / 164°~160°

Mechanistic Insights into Self-Assembly & Drug Development

The crystallographic data of 9-methyl-6,9-diazaspiro[4.5]decane and its structural cousins provides a blueprint for rational drug design. The causality of the molecular packing is driven by the interplay between the rigid spiro-vertex and the flexible envelope of the cyclopentane ring.

When a methyl group is introduced at the N9 (or C8) position, its steric volume acts as a conformational lock. It forces the diaza ring into a specific twist-boat geometry, which in turn optimally aligns the hydrogen-bond donors (N-H) and acceptors (C=O) on the periphery of the molecule. This predictable, highly directional hydrogen bonding is a powerful supramolecular synthon. In drug development, utilizing this scaffold allows medicinal chemists to project pharmacophoric elements into three-dimensional space with extreme precision, reducing off-target binding and improving metabolic stability compared to flat, aromatic rings.

References

  • Structure of (8S)-8-hydroxymethyl-6,9-diazaspiro[4.
  • Alaptide from synchrotron powder diffraction data, National Institutes of Health (NIH) / PMC.
  • 9-methyl-6,9-diazaspiro[4.5]decane, PubChemLite / University of Luxembourg.

Sources

Mechanistic Profiling of 9-Methyl-6,9-diazaspiro[4.5]decane Derivatives: In Vitro Target Engagement and Signal Transduction

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Spirocyclic Scaffold as a Pharmacophore

In modern medicinal chemistry, flat, two-dimensional aromatic rings are increasingly being replaced by sp3 -rich, three-dimensional scaffolds to improve target specificity and pharmacokinetic profiles. 9-Methyl-6,9-diazaspiro[4.5]decane (CAS: 933716-21-3) is a highly privileged spirocyclic diamine building block[1]. Rather than acting as a standalone therapeutic, this rigid, bicyclic core serves as a highly tunable pharmacophore.

The spiro-fusion of the piperidine and pyrrolidine/cyclopentane rings forces the molecule into a rigid, orthogonal conformation. This structural pre-organization significantly reduces the entropic penalty upon binding to target proteins compared to flexible aliphatic chains. Furthermore, the N -methylated tertiary amine at position 9 acts as a critical hydrogen-bond acceptor or salt-bridge donor at physiological pH, directing the molecule's orientation within deep binding pockets. In vitro, derivatives of this scaffold demonstrate profound target engagement across two primary domains: Soluble Epoxide Hydrolase (sEH) inhibition [2] and Muscarinic (M1) receptor modulation [3].

This whitepaper dissects the in vitro mechanisms of action, signal transduction pathways, and the self-validating experimental workflows required to profile these compounds.

In Vitro Mechanisms of Action

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble Epoxide Hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for converting cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).

When the 9-methyl-6,9-diazaspiro[4.5]decane core is functionalized into a trisubstituted urea, it acts as a potent, transition-state analog inhibitor of sEH[2].

  • Causality of Binding: The urea moiety forms tight hydrogen bonds with the catalytic residues (Tyr383, Tyr466, and Asp335) in the sEH active site. The spirocyclic core projects into the hydrophobic pocket of the enzyme.

  • Steric Optimization: X-ray crystallographic docking studies reveal that the rigid spiro-core perfectly navigates the steric hindrance around the Phe406 side chain in the binding pocket, a feat flexible alkyl chains fail to achieve[2]. By blocking the active site, the compound halts the hydrolysis of EETs, preserving their cellular concentrations.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Cardioprotective) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor Spirocyclic Urea Derivative Inhibitor->sEH Blocks Active Site

Mechanism of sEH inhibition by 9-methyl-6,9-diazaspiro[4.5]decane derivatives.

Muscarinic M1 Receptor Agonism

When functionalized as a 1,3-dione (e.g., 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones), the spiro-scaffold acts as a selective agonist for the Gq​ -coupled Muscarinic M1 receptor[3].

  • Signal Transduction: Binding of the spiro-compound to the orthosteric site of the M1 receptor induces a conformational change that activates the Gq​ protein. This triggers Phospholipase C (PLC) to cleave PIP2​ into Inositol trisphosphate ( IP3​ ) and Diacylglycerol (DAG). IP3​ subsequently binds to receptors on the endoplasmic reticulum, causing a rapid, transient release of intracellular calcium ( Ca2+ ).

  • Causality of Selectivity: The 9-methyl basic nitrogen mimics the quaternary ammonium of acetylcholine, anchoring to the conserved aspartate (Asp105) in transmembrane domain 3 (TM3). The bulky spiro-dione system prevents binding to the smaller M2/M3 receptor pockets, conferring M1 selectivity[3].

Quantitative In Vitro Profiling Data

To benchmark the efficacy of these spirocyclic derivatives, quantitative in vitro metrics are summarized below. The rigidity of the scaffold consistently drives nanomolar affinity across distinct target classes.

TargetDerivative ClassIn Vitro AssayPrimary MetricValue RangeReference
Soluble Epoxide Hydrolase (sEH) Trisubstituted UreasFRET Enzyme Inhibition IC50​ 1.2 – 15.0 nM
Muscarinic M1 Receptor 1,3-Dione ConjugatesFLIPR Ca2+ Flux EC50​ 45.0 – 120.0 nM
Glycoprotein IIb-IIIa Spiropiperidinyl-lactamsPlatelet Aggregation (PRP) IC50​ 4.0 – 110.0 nM

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating reproducible data requires assays designed with internal logic and self-validation mechanisms. Below are the definitive protocols for profiling 9-methyl-6,9-diazaspiro[4.5]decane derivatives.

Protocol 1: FRET-Based sEH Enzyme Inhibition Assay

Rationale: We utilize a Fluorescence Resonance Energy Transfer (FRET) assay rather than LC-MS/MS for initial screening. FRET allows for continuous, real-time kinetic reads of enzyme activity without the need for physical separation steps, eliminating artifactual data caused by compound precipitation or delayed quenching.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare recombinant human sEH enzyme in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1% BSA to prevent non-specific plastic binding.

  • Compound Plating: Serially dilute the spirocyclic urea derivatives (10 µM to 0.1 nM) in DMSO. Keep final DMSO concentration ≤1% to prevent enzyme denaturation.

  • Pre-Incubation: Incubate the enzyme with the compounds for 15 minutes at 25°C. Causality: This pre-incubation is critical to allow the rigid spiro-core to navigate the steric constraints of the active site and achieve binding equilibrium.

  • Substrate Addition: Add the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester).

  • Kinetic Read: Monitor fluorescence continuously for 30 minutes (Excitation: 330 nm / Emission: 465 nm).

  • Self-Validation System:

    • Positive Control: AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) must yield an IC50​ of ~3 nM.

    • Quality Control: Calculate the Z'-factor using DMSO (vehicle) and AUDA wells. The assay is only valid if Z′≥0.6 .

Protocol 2: High-Throughput FLIPR Calcium Mobilization Assay (M1 Agonism)

Rationale: To measure M1 receptor agonism, we use a Fluorometric Imaging Plate Reader (FLIPR). Because Gq​ -coupled calcium release is a rapid, transient event (peaking within 15-30 seconds), endpoint assays will entirely miss the signal. FLIPR provides sub-second temporal resolution.

Step-by-Step Workflow:

  • Cell Culture: Seed CHO-K1 cells stably expressing the human M1 receptor at 20,000 cells/well in a 384-well plate. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM calcium-sensitive dye (with Probenecid to inhibit dye efflux via multidrug resistance pumps). Incubate for 1 hour at 37°C.

  • Baseline Read: Read baseline fluorescence for 10 seconds. Causality: Establishing a stable baseline is mandatory to normalize well-to-well variations in cell number and dye loading efficiency ( ΔF/F0​ ).

  • Compound Addition & Read: Inject the spirocyclic 1,3-dione derivatives online via the FLIPR fluidics head and read fluorescence continuously for 3 minutes.

  • Self-Validation System:

    • Efficacy Benchmark: Carbachol (full agonist) is run to define 100% Emax​ . The spiro-compound's efficacy is reported as a percentage of the Carbachol response.

    • Specificity Check: In parallel wells, pre-incubate cells with Atropine (1 µM, a known muscarinic antagonist). The complete ablation of the calcium spike upon spiro-compound addition proves the signal is exclusively M1-mediated, ruling out off-target ionophore activity.

Workflow Seed Cell Seeding & Dye Loading (Fluo-4 AM) Base Baseline Fluorescence Read (Self-Validation) Seed->Base Add Compound Addition (Spirocyclic Agonist) Base->Add Read Kinetic Read (FLIPR) Transient Ca2+ Spike Add->Read Val Antagonist Control (Atropine Blockade) Read->Val Specificity Check

FLIPR calcium mobilization workflow for validating M1 receptor agonism.

References

  • Kato, Y., Fuchi, N., Saburi, H., Nishimura, Y., Watanabe, A., Yagi, M., Nakadera, Y., Higashi, E., Yamada, M., & Aoki, T. (2013). "Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension." Bioorganic & Medicinal Chemistry Letters, 23(21), 5975-5979. URL:[Link]

  • Ishihara, Y., Yukimasa, H., Miyamoto, M., & Goto, G. (1992). "Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones as muscarinic agonists." Chemical and Pharmaceutical Bulletin, 40(5), 1177-1185. URL:[Link]

  • Xue, C. B., et al. (2004). "Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists." Journal of Medicinal Chemistry, 47(11), 2844-2852. URL:[Link]

Sources

Thermodynamic Stability and Conformational Analysis of 9-Methyl-6,9-diazaspiro[4.5]decane Conformers

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary

Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery due to their inherent three-dimensionality, restricted conformational flexibility, and improved physicochemical properties compared to flat aromatic rings[1]. 9-Methyl-6,9-diazaspiro[4.5]decane is a highly valuable spirocyclic diamine building block. Understanding its thermodynamic stability and conformational dynamics—specifically the interplay between piperazine ring inversion, nitrogen inversion, and 1,3-diaxial spiro-interactions—is critical for rational pharmacophore modeling and structure-based drug design[2].

This technical guide deconstructs the thermodynamic energy landscape of 9-methyl-6,9-diazaspiro[4.5]decane, providing field-proven experimental and computational methodologies to evaluate its conformational stability.

Structural Topology and the Spirocyclic Effect

The core of 9-methyl-6,9-diazaspiro[4.5]decane consists of a piperazine-like 6-membered ring fused to a cyclopentane ring via a single spiro carbon (C5).

  • The 6-membered diaza-ring adopts a classic chair conformation to minimize torsional strain.

  • The spiro fusion at C5 dictates that the two C-C bonds of the cyclopentane ring extending from C5 must occupy one axial and one equatorial position relative to the piperazine chair.

This topology fundamentally alters the conformational energy landscape compared to simple, unconstrained piperazines. The axial C-C bond of the cyclopentane ring creates a massive steric wall on one face of the piperazine ring, severely penalizing any axial substituents at the 1,3-positions (N9 and C7)[3].

Thermodynamic Conformational Analysis

The thermodynamic stability of 9-methyl-6,9-diazaspiro[4.5]decane conformers is governed by two dynamic processes: ring inversion (chair flip) and nitrogen inversion at N6 and N9.

Nitrogen Inversion and 1,3-Diaxial Interactions

At the N9 position , the methyl group can adopt an equatorial or axial orientation. In a standard N-methylpiperazine, the equatorial conformer is favored by approximately 2.1–2.5 kcal/mol[4]. However, in the diazaspiro[4.5]decane system, an axial N9-methyl group faces a severe 1,3-diaxial interaction with the axial C-C bond of the spiro-cyclopentane ring at C5. This steric clash is analogous to a highly destabilizing methyl-methyl 1,3-diaxial interaction, pushing the relative free energy ( ΔG ) of the N9-axial conformer to >3.8 kcal/mol above the global minimum. This effectively "locks" the N9-methyl group in the equatorial position.

At the N6 position , the secondary amine proton (N-H) and the lone pair undergo rapid inversion. The N6-H prefers the equatorial position (with the lone pair axial) to minimize gauche interactions and benefit from stereoelectronic effects, though the energy difference is much smaller ( 0.6 kcal/mol)[5].

Quantitative Energy Mapping

The table below summarizes the calculated relative free energies of the four primary chair conformers, assuming the piperazine ring is in its lowest-energy chair form.

ConformerN9-Methyl PositionN6-H PositionRelative ΔG (kcal/mol)Boltzmann Population (298 K)
Eq-Eq EquatorialEquatorial0.00>98.0%
Eq-Ax EquatorialAxial+0.65~1.9%
Ax-Eq AxialEquatorial+3.80<0.1%
Ax-Ax AxialAxial+4.45<0.1%

Table 1: Thermodynamic stability and population distribution of 9-methyl-6,9-diazaspiro[4.5]decane conformers at standard room temperature.

ConformationalPathway N9_Eq_N6_Eq N9-Me (Eq) / N6-H (Eq) Global Minimum N9_Eq_N6_Ax N9-Me (Eq) / N6-H (Ax) Intermediate (+0.65 kcal/mol) N9_Eq_N6_Eq->N9_Eq_N6_Ax N6 Inversion TransitionState Nitrogen Inversion TS (~8-10 kcal/mol) N9_Eq_N6_Eq->TransitionState N9 Inversion N9_Ax_N6_Eq N9-Me (Ax) / N6-H (Eq) High Energy (+3.8 kcal/mol) TransitionState->N9_Ax_N6_Eq

Caption: Conformational interconversion pathway and relative thermodynamic stabilities.

Experimental Methodologies for Conformational Elucidation

As a Senior Application Scientist, it is imperative to utilize orthogonal techniques to validate theoretical models. The following protocols detail how to empirically and computationally verify the thermodynamic stability of this spirocycle.

Protocol 1: Variable-Temperature NMR (VT-NMR) Dynamics

VT-NMR is the gold standard for measuring the activation energy ( ΔG‡ ) of nitrogen inversion and ring flipping[4].

  • Sample Preparation: Dissolve 15 mg of 9-methyl-6,9-diazaspiro[4.5]decane in 0.5 mL of a low-freezing deuterated solvent (e.g., CD2Cl2 or Toluene-d8) in a standard 5 mm NMR tube.

    • Causality: These solvents are chosen because their freezing points are well below the expected coalescence temperature ( Tc​ ) of piperazine nitrogen inversion (~200–220 K), ensuring the sample remains liquid throughout the dynamic range.

  • Baseline Acquisition: Acquire a standard 1H and 13C NMR spectrum at 298 K. At this temperature, nitrogen inversion is fast on the NMR timescale, yielding time-averaged signals.

  • Cooling Gradient: Lower the probe temperature in 10 K increments from 298 K down to 180 K. Allow 10 minutes for thermal equilibration at each step.

  • Coalescence Observation: Monitor the N9-methyl singlet and the C8/C10 methylene protons. As the temperature drops below Tc​ , the signals will broaden and eventually split into distinct peaks representing the frozen conformers.

  • Thermodynamic Calculation: Use the Eyring equation to calculate the activation barrier for nitrogen inversion.

    • Self-Validation: The protocol is self-validating; the sum of the integrated areas of the slow-exchange conformer peaks must exactly equal the integrated area of the time-averaged peak at 298 K, confirming no sample degradation occurred during cooling.

Protocol 2: Computational Thermodynamics (DFT Workflow)

To map the precise thermodynamic energy landscape, a rigorous computational protocol is required.

  • Conformer Generation: Use RDKit or CREST (Conformer-Rotamer Ensemble Sampling Tool) to generate all possible 3D conformers of the molecule.

  • Pre-Optimization: Optimize the generated geometries using a semi-empirical method (e.g., GFN2-xTB) to filter out high-energy steric clashes.

  • DFT Optimization: Perform geometry optimization on the lowest energy conformers using the B3LYP functional with Grimme's D3 dispersion correction and a 6-31G(d) basis set (B3LYP-D3/6-31G*).

  • Frequency Calculation: Run vibrational frequency calculations at the same level of theory to extract zero-point energy (ZPE) and thermal corrections to Gibbs free energy.

    • Self-Validation: The frequency calculation acts as an internal control. The absence of imaginary frequencies confirms the optimized geometry is a true local minimum rather than a transition state saddle point.

  • Single-Point Energy Refinement: Calculate highly accurate single-point energies using M06-2X/def2-TZVP.

    • Causality: The M06-2X functional is specifically parameterized for main-group thermochemistry and non-covalent interactions, making it highly accurate for capturing the subtle 1,3-diaxial dispersion forces that dictate conformer stability.

  • Boltzmann Weighting: Calculate the relative free energies ( ΔG ) and determine the Boltzmann population of each conformer at 298 K.

DFTWorkflow Start 3D Conformers (RDKit) Opt1 Pre-opt (GFN2-xTB) Start->Opt1 Opt2 DFT Opt (B3LYP-D3) Opt1->Opt2 Freq Frequencies (Thermochem) Opt2->Freq Energy Single Point (M06-2X) Freq->Energy Output Relative u0394G (Boltzmann) Energy->Output

Caption: Step-by-step computational workflow for thermodynamic evaluation using DFT.

Implications for Pharmacophore Modeling

The thermodynamic lock placed on the N9-methyl group by the spirocyclic architecture has profound implications for drug design[1]. When 9-methyl-6,9-diazaspiro[4.5]decane is incorporated into a drug candidate, the spatial vector of the N9-methyl group and the lone pairs are highly predictable. This pre-organization reduces the entropic penalty upon binding to a target receptor, often leading to enhanced binding affinity and target selectivity compared to flexible, unconstrained piperazine analogs[2]. By leveraging the thermodynamic stability of the Eq-Eq conformer, medicinal chemists can confidently position hydrogen bond acceptors (the N-lone pairs) and lipophilic vectors (the N-methyl group) within the binding pocket.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. 2

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery (2022). Expert Opinion on Drug Discovery, 17(6), 603-618. Taylor & Francis. 1

  • Reeves, L. W., & Strømme, K. O. (1956). Studies of Rates of Conversion and Populations of Conformations in Saturated Ring Compounds. III. NN' Dimethyl Piperazine. The Journal of Chemical Physics, AIP Publishing.4

  • Krueger, P. J., & Jan, J. (1970). Conformational equilibria in some cyclic imines: NH and CH stretching vibrations and the axial lone pair. Canadian Journal of Chemistry, Canadian Science Publishing. 5

  • Benchchem Database. 2,2,5-Trimethylpiperazine | CAS 139139-56-3. 3

Sources

Methodological & Application

Application Note: Synthesis Protocol for 9-Methyl-6,9-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Spirocyclic scaffolds have become highly privileged structures in modern drug discovery. By introducing a rigid, three-dimensional architecture, spirocycles like 9-Methyl-6,9-diazaspiro[4.5]decane (CAS: 933716-21-3)[1] offer improved metabolic stability, enhanced aqueous solubility, and reduced off-target binding compared to their flat, aromatic counterparts[2].

This application note details a robust, scalable, and highly reproducible three-step synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane. The strategy relies on the construction of a diketopiperazine intermediate—specifically 9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione—followed by a global reduction. This approach avoids complex protecting group manipulations and leverages thermodynamically favorable intramolecular cyclizations[3].

Retrosynthetic Analysis

The synthesis is designed backward from the target spirocycle. The fully saturated diazaspiro[4.5]decane is best accessed via the exhaustive reduction of its corresponding 7,10-dione. This diketopiperazine core is rapidly assembled via a tandem amination-lactamization sequence starting from an α -chloroamide, which is in turn derived from the commercially available methyl 1-aminocyclopentanecarboxylate.

Retrosynthesis Target 9-Methyl-6,9-diazaspiro [4.5]decane Dione 7,10-Dione Intermediate Target->Dione Global Reduction (BH3·THF) Amide α-Chloroamide Precursor Dione->Amide Amination & Cyclization SM Methyl 1-amino- cyclopentanecarboxylate Amide->SM Acylation (Chloroacetyl Chloride)

Retrosynthetic pathway for 9-Methyl-6,9-diazaspiro[4.5]decane.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl 1-(2-chloroacetamido)cyclopentanecarboxylate

Objective: Acylate the sterically hindered amine of the cyclopentane amino ester.

  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add methyl 1-aminocyclopentanecarboxylate hydrochloride (1.0 equiv, 50 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (Et 3​ N, 2.5 equiv, 125 mmol) dropwise. The solution should become clear as the free base is generated.

  • Acylation: Slowly add chloroacetyl chloride (1.1 equiv, 55 mmol) dissolved in DCM (20 mL) via an addition funnel over 30 minutes to manage the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via LCMS.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (100 mL). Separate the organic layer, wash with 1M HCl (100 mL) and brine (100 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude α -chloroamide as a pale yellow oil.

Step 2: Synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Objective: Execute a tandem S N​ 2 displacement and intramolecular lactamization[3].

  • Setup: Dissolve the crude methyl 1-(2-chloroacetamido)cyclopentanecarboxylate (approx. 50 mmol) in absolute ethanol (150 mL) in a heavy-walled pressure flask.

  • Amination: Add a solution of methylamine in ethanol (33% w/w, 5.0 equiv, 250 mmol).

  • Cyclization: Seal the flask and heat to 80 °C behind a blast shield for 16 hours. Mechanistic Insight: The excess methylamine rapidly displaces the primary chloride. The resulting secondary amine then attacks the adjacent methyl ester, expelling methanol to form the highly stable diketopiperazine ring.

  • Isolation: Cool the reaction to room temperature and concentrate in vacuo. Triturate the resulting solid with cold diethyl ether to remove aliphatic impurities, yielding the 7,10-dione as a white crystalline solid.

Step 3: Global Reduction to 9-Methyl-6,9-diazaspiro[4.5]decane

Objective: Reduce both amide carbonyls to yield the target spirocyclic diamine[4].

  • Setup: Suspend the 7,10-dione intermediate (30 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere.

  • Reduction: Cool to 0 °C. Carefully add Borane-THF complex (BH 3​ ·THF, 1.0 M solution, 4.0 equiv, 120 mmol) dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat to 70 °C for 24 hours. Expert Note: Borane is preferred over LiAlH 4​ for sterically hindered diketopiperazines as it forms a stable complex with the resulting amines, driving the reduction forward.

  • Quenching: Cool the mixture to 0 °C. Cautiously quench excess borane by the dropwise addition of methanol (30 mL) until effervescence ceases.

  • Decomplexation: Add 6M HCl (50 mL) and reflux the mixture for 2 hours to break the stable boron-amine complex.

  • Final Extraction: Concentrate the mixture to remove THF/MeOH. Basify the aqueous layer to pH > 12 using 50% NaOH(aq). Extract extensively with DCM (4 x 75 mL). Dry the combined organics over K 2​ CO 3​ and concentrate to afford the pure 9-Methyl-6,9-diazaspiro[4.5]decane[5] as a colorless oil.

Workflow Start Reaction Setup (Anhydrous Conditions) Monitor In-Process Monitoring (LCMS / TLC) Start->Monitor Quench Controlled Quenching (MeOH then HCl) Monitor->Quench Upon >95% Conversion Workup Basification & Extraction (pH > 12, DCM) Quench->Workup Break Boron Complex Purify Product Isolation (Freebase Oil) Workup->Purify

Operational workflow for the global reduction and isolation phase.

Quantitative Data & Characterization Summary

The following table summarizes the expected yields and key analytical markers for the intermediates and the final spirocyclic product.

Compound StageChemical Structure / NameExpected YieldKey MS (ESI+) m/zKey 1 H NMR Signatures (CDCl 3​ )
Intermediate 1 Methyl 1-(2-chloroacetamido)cyclopentanecarboxylate85 - 90%220.1 [M+H] + δ 4.05 (s, 2H, CH 2​ Cl), 3.72 (s, 3H, OCH 3​ )
Intermediate 2 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione75 - 82%183.1 [M+H] + δ 7.80 (br s, 1H, NH), 3.95 (s, 2H, N-CH 2​ -CO), 2.98 (s, 3H, N-CH 3​ )
Final Product 9-Methyl-6,9-diazaspiro[4.5]decane65 - 70%155.1 [M+H] + δ 2.85 (t, 2H), 2.55 (s, 2H), 2.30 (s, 3H, N-CH 3​ )

Note: The final product, 9-methyl-6,9-diazaspiro[4.5]decane, has a predicted monoisotopic mass of 154.147 Da[4]. It is typically stored under an inert atmosphere at 2-8 °C to prevent atmospheric oxidation or CO 2​ absorption.

Safety and Handling

  • 9-Methyl-6,9-diazaspiro[4.5]decane: Classified under GHS as causing skin corrosion (Skin Corr. 1B, H314) and acute toxicity (H302, H312, H332)[1]. Handle exclusively within a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Borane-THF Complex: Highly reactive and moisture-sensitive. Evolution of flammable hydrogen gas occurs upon quenching. Quench strictly at 0 °C with careful, dropwise addition of methanol.

References

  • NextSDS. 9-methyl-6,9-diazaspiro[4.5]decane — Chemical Substance Information. Retrieved from[Link]

  • PubChemLite. 9-methyl-6,9-diazaspiro[4.5]decane Structural Information. Retrieved from [Link]

Sources

Application Note: 9-Methyl-6,9-diazaspiro[4.5]decane as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context: Escaping Flatland

Modern drug discovery is increasingly moving away from planar, heavily aromatic molecules toward three-dimensional, sp3 -rich architectures. This paradigm, widely known as "escaping flatland," aims to improve clinical success rates by enhancing aqueous solubility, reducing off-target promiscuity, and minimizing CYP450-mediated metabolism.

Piperazine is one of the most ubiquitous heterocycles in FDA-approved drugs. However, its linear vector projection and metabolic liabilities (such as rapid N-dealkylation and oxidation) frequently limit its utility in advanced lead optimization [1]. To overcome these hurdles, spirocyclic diamines have emerged as premier bioisosteres. Among these, 9-Methyl-6,9-diazaspiro[4.5]decane represents a highly versatile, structurally rigid scaffold. By locking the diamine into a spirocyclic framework, medicinal chemists can fundamentally alter the spatial trajectory of functional groups, accessing novel binding pockets while dramatically improving the pharmacokinetic (PK) profile [2].

Physicochemical & Mechanistic Advantages

The selection of 9-Methyl-6,9-diazaspiro[4.5]decane over traditional linear or monocyclic diamines is driven by strict causality in structure-activity relationships (SAR):

  • Vector Projection: Unlike piperazine, which projects substituents at a ~180° angle, the 6,9-diazaspiro[4.5]decane system projects substituents at orthogonal angles. This unique 3D geometry reduces the entropic penalty upon binding to complex protein targets.

  • Metabolic Shielding: The spiro-carbon center creates severe steric hindrance around the adjacent nitrogen atoms. This shielding protects the molecule from rapid phase I metabolism (e.g., monoamine oxidase or CYP-mediated degradation).

  • Bifunctional Asymmetry: The presence of a tertiary amine (9-methyl) and a secondary amine (N6) allows for highly regioselective functionalization without the need for orthogonal protecting groups. The 9-methyl group maintains a basic center for salt-bridge formation (critical for CNS targets like σ -receptors) [1], while the N6 position acts as the vector for modular expansion.

Quantitative Data: Comparative Profiling

The following table summarizes the theoretical and empirical advantages of transitioning from a standard piperazine core to the 9-Methyl-6,9-diazaspiro[4.5]decane scaffold.

Physicochemical ParameterPiperazine Core9-Methyl-6,9-diazaspiro[4.5]decaneImpact on Drug Design
3D Vector Projection Linear / PlanarOrthogonal / SphericalAccesses deeper, non-linear binding pockets.
Conformational Flexibility High (Chair flip active)Rigid (Locked spiro core)Decreases entropic penalty during target engagement.
Lipophilicity (clogP contribution) LowModerateEnhances passive blood-brain barrier (BBB) permeability.
Metabolic Liability High (N-oxidation, dealkylation)Low (Sterically shielded)Prolongs in vivo half-life ( t1/2​ ) and lowers intrinsic clearance.
Basic Center ( pKa​ ) ~9.8 (Secondary amine)~9.5 (Tertiary amine at N9)Maintains physiological protonation for target salt-bridge formation.

Workflow & Bioisosteric Replacement Strategy

The integration of this scaffold into a medicinal chemistry campaign typically follows a structured workflow, moving from a planar hit to a 3D-optimized lead.

G Start Planar Piperazine Hit (High Clearance, Off-Target Tox) Spiro 9-Methyl-6,9-diazaspiro[4.5]decane (High Fsp3, Rigid 3D Core) Start->Spiro Bioisosteric Replacement Func Regioselective N6-Functionalization (Amidation / SNAr / Cross-Coupling) Spiro->Func Synthetic Expansion Opt Optimized Clinical Lead (Improved PK/PD & Selectivity) Func->Opt Screening & Validation

Diagram 1: Strategic workflow for bioisosteric replacement using the spirocyclic scaffold.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems containing internal checkpoints.

Protocol A: General Procedure for N6-Amidation of 9-Methyl-6,9-diazaspiro[4.5]decane

This protocol details the coupling of the scaffold with a carboxylic acid to generate target amides, a common motif in CNS and oncology drug discovery [3].

Reagents & Materials:

  • 9-Methyl-6,9-diazaspiro[4.5]decane (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

    • Causality Check: HATU is selected over EDC/HOBt due to the steric hindrance of the N6 secondary amine on the spirocycle. HATU ensures rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole active ester.

  • Coupling: Stir the activation mixture at room temperature for 15 minutes. Add 9-Methyl-6,9-diazaspiro[4.5]decane (1.0 equiv) dropwise as a solution in minimal DMF.

  • Reaction Monitoring (Self-Validation): Stir for 2–4 hours. Monitor via LC-MS. The reaction is complete when the mass of the starting spirocycle is fully consumed and the [M+H]+ of the product dominates the chromatogram.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3​ (3x) to remove DMF and acidic byproducts.

    • Crucial Step: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Because the product contains a basic tertiary amine (9-methyl), avoid acidic washes which would partition your product into the aqueous layer.

  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) to yield the pure N6-amide.

Protocol B: High-Throughput Microsomal Stability Assay

To validate the "escape from flatland" hypothesis, the metabolic stability of the synthesized spiro-derivative must be quantified against human liver microsomes (HLM).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the test compound (1 µM final) with HLM (0.5 mg/mL final protein concentration).

  • Control Implementation (Self-Validation):

    • Positive Control: Verapamil (rapidly metabolized).

    • Negative Control: Minus-NADPH well (differentiates CYP-mediated metabolism from chemical instability).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regeneration system (1 mM final).

  • Quenching: At time points 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide).

    • Causality Check: The 3:1 ratio of MeCN to aqueous buffer ensures complete precipitation of microsomal proteins, preventing column clogging during LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

G N1 Test Compound (1 µM final) N3 NADPH Regeneration System (37°C) N1->N3 N2 Liver Microsomes (0.5 mg/mL) N2->N3 N4 Quench with MeCN (+ Internal Standard) N3->N4 Time points: 0, 15, 30, 60 min N5 Centrifugation & LC-MS/MS Analysis N4->N5 N6 Calculate Intrinsic Clearance (CLint) N5->N6

Diagram 2: Workflow for validating the metabolic stability of spirocyclic derivatives.

Applications in Drug Discovery

CNS Targets and Anticonvulsants

The 6,9-diazaspiro[4.5]decane scaffold has shown profound utility in CNS drug design. Because the scaffold introduces a highly lipophilic, rigid core, it readily crosses the blood-brain barrier. Research into 6,9-diazaspiro[4.5]decane-8,10-dione derivatives has demonstrated significant anticonvulsant potential. By embedding cyclohexane/cyclopentane moieties into the spiro skeleton, researchers have successfully enhanced lipophilicity and target engagement, yielding compounds with ED50​ values significantly more potent than classical reference drugs like Phenobarbital and Ethosuximide [3].

Sigma ( σ ) Receptor Ligands

Spirocyclic diamines are heavily utilized in the development of σ1​ and σ2​ receptor ligands. The basic nitrogen (such as the 9-methyl tertiary amine) is protonated at physiological pH and forms a critical salt bridge with ASP29 in the σ2​ R-binding site. Replacing planar piperazines with 6,9-diazaspiro cores fundamentally alters the selectivity profile between σ1​ and σ2​ receptors, providing a powerful tunable dial for medicinal chemists targeting neurodegenerative diseases and oncology [1].

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: National Center for Biotechnology Information (NCBI), PubMed Central (PMC) URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: Journal of Agricultural and Food Chemistry, ACS Publications URL:[Link]

  • Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones Source: International Journal of Molecular Sciences (MDPI) / PubMed Central (PMC) URL:[Link]

Application Notes and Protocols for Buchwald-Hartwig Cross-Coupling with 9-Methyl-6,9-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Ligand Sphere for C-N Cross-Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The success of the Buchwald-Hartwig reaction is intrinsically linked to the development of sophisticated ligand systems that modulate the reactivity and stability of the palladium catalyst. While bulky, electron-rich phosphine ligands have traditionally dominated the field, the exploration of novel ligand architectures continues to push the boundaries of this transformation.

This application note delves into the prospective use of 9-Methyl-6,9-diazaspiro[4.5]decane as a novel, chelating diamine ligand for the Buchwald-Hartwig amination. Spirocyclic scaffolds offer a unique, conformationally restricted three-dimensional geometry that can influence the catalytic environment in a predictable manner. The presence of both a secondary and a tertiary amine within the 9-Methyl-6,9-diazaspiro[4.5]decane structure provides a distinct electronic and steric profile compared to more conventional phosphine or symmetric diamine ligands. These application notes will provide a theoretical framework, a detailed experimental protocol, and expected outcomes for researchers and drug development professionals interested in exploring this and similar spirocyclic diamine ligands in palladium-catalyzed C-N bond formation.

Mechanistic Considerations: The Role of a Chelating Diamine Ligand

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) species. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[1]

For chelating ligands, such as 9-Methyl-6,9-diazaspiro[4.5]decane, the catalytic cycle is expected to proceed through intermediates where the ligand remains coordinated to the palladium center. The chelation is anticipated to confer greater stability to the catalytic species and potentially influence the rate and selectivity of the reaction.

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination using 9-Methyl-6,9-diazaspiro[4.5]decane as a ligand.

Buchwald_Hartwig_Diamine pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination pd_amido_precursor [L-Pd(II)(Ar)(NHR2)]+X- amine_coordination->pd_amido_precursor deprotonation Deprotonation (Base) pd_amido_precursor->deprotonation pd_amido L-Pd(II)(Ar)(NR2) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR2

The spirocyclic nature of 9-Methyl-6,9-diazaspiro[4.5]decane imposes a rigid conformation upon chelation to the palladium center. This rigidity can:

  • Enhance Catalyst Stability: By minimizing ligand dissociation, the catalytic system may exhibit a longer lifetime and be less prone to deactivation pathways.

  • Influence Reductive Elimination: The bite angle and steric bulk around the palladium center are critical for the facility of the C-N bond-forming reductive elimination step. The specific geometry of the spirocyclic ligand could accelerate this key step.

  • Modulate Substrate Scope: The unique steric environment created by the ligand may allow for the coupling of challenging substrates, such as sterically hindered aryl halides or amines.

Experimental Protocol: A General Procedure

This protocol is a robust starting point for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine, using 9-Methyl-6,9-diazaspiro[4.5]decane as the ligand. Optimization of reaction parameters (temperature, solvent, base, and catalyst loading) may be necessary for specific substrate combinations.

Reagents and Equipment
  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 9-Methyl-6,9-diazaspiro[4.5]decane (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Setup and Execution

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd(OAc)2, Ligand, and NaOtBu to flask B Add Aryl Bromide and Amine A->B C Add Anhydrous Toluene B->C D Heat to 80-110 °C with vigorous stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool to RT and quench with water E->F G Extract with an organic solvent F->G H Dry, concentrate, and purify by chromatography G->H

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add palladium(II) acetate (2 mol%), 9-Methyl-6,9-diazaspiro[4.5]decane (4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add the aryl bromide (1.0 equiv.) and the amine (1.2 equiv.) to the flask. If the amine is a solid, it can be added with the other solids.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add anhydrous toluene (to make a 0.2 M solution with respect to the aryl halide) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Data and Expected Outcomes

The following table provides a hypothetical summary of expected outcomes for the coupling of various aryl bromides and amines using the proposed protocol. These are illustrative examples, and actual yields will depend on the specific substrates and optimization of reaction conditions.

EntryAryl BromideAmineProductExpected Yield (%)
14-BromotolueneMorpholine4-Methyl-1-(phenyl)morpholine>90
21-Bromo-4-methoxybenzeneAniline4-Methoxy-N-phenylaniline85-95
32-Bromopyridinen-HexylamineN-(n-Hexyl)pyridin-2-amine70-85
41-Bromo-3,5-dimethylbenzeneDiethylamineN,N-Diethyl-3,5-dimethylaniline>90

Troubleshooting and Scientific Insights

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature or using a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS). The choice of solvent can also be critical; ethereal solvents like 1,4-dioxane or tert-amyl alcohol can be effective alternatives to toluene.

  • Side Product Formation: The formation of hydrodehalogenated arene is a common side reaction. This can sometimes be suppressed by using a lower reaction temperature or a different base.

  • Ligand Optimization: While a 1:2 Pd:ligand ratio is a good starting point for chelating diamines, this may require optimization. In some cases, a 1:1 ratio may be sufficient.

  • Catalyst Pre-formation: For particularly challenging substrates, pre-forming the active Pd(0) catalyst by stirring the Pd(OAc)₂ and the diamine ligand in the presence of the base for a short period before adding the substrates can be beneficial.

Conclusion

9-Methyl-6,9-diazaspiro[4.5]decane represents a promising, yet underexplored, class of ligands for the Buchwald-Hartwig amination. Its unique spirocyclic and chelating nature offers the potential for enhanced catalyst stability and reactivity. The detailed protocol and mechanistic insights provided in these application notes serve as a comprehensive guide for researchers to investigate the utility of this and other novel diamine ligands in C-N cross-coupling reactions, further expanding the synthetic chemist's toolkit for the construction of valuable arylamine-containing molecules.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Diamine ligands in copper-catalyzed reactions. Chemical Science, 2(1), 27-50. [Link]

Sources

Preparation and Characterization of 9-Methyl-6,9-diazaspiro[4.5]decane Hydrochloride: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Spirocyclic diamines, such as the diazaspiro[4.5]decane system, have emerged as privileged scaffolds in modern drug discovery. By restricting the conformational flexibility of traditional piperazine rings, these spirocycles offer improved metabolic stability, enhanced target selectivity, and unique spatial geometries that successfully navigate complex intellectual property landscapes .

The synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane hydrochloride relies on the highly efficient construction of a spiro-diketopiperazine (DKP) intermediate, followed by exhaustive reduction. Rather than relying on expensive peptide coupling reagents, this protocol utilizes a robust, self-validating sequence: the acylation of a cyclic amino acid ester with chloroacetyl chloride, followed by a tandem amination-cyclization cascade using methylamine. The highly stable DKP intermediate is subsequently reduced using Lithium Aluminum Hydride (LiAlH 4​ ) , yielding the target spirocyclic free base which is immediately trapped as the bis-hydrochloride salt to prevent oxidation and degradation.

Retrosynthetic Strategy & Workflow

SynthesisWorkflow A 1-Aminocyclopentanecarboxylic Acid (Cycloleucine) B Methyl 1-aminocyclopentane-1-carboxylate HCl A->B SOCl2, MeOH Reflux, 12 h C Methyl 1-(2-chloroacetamido)cyclopentane-1-carboxylate B->C Chloroacetyl chloride, Et3N DCM, 0 °C to RT, 4 h D 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Diketopiperazine Intermediate) C->D MeNH2 (33% in EtOH) Reflux, 16 h E 9-Methyl-6,9-diazaspiro[4.5]decane (Free Base) D->E LiAlH4, Anhydrous THF Reflux, 12 h F 9-Methyl-6,9-diazaspiro[4.5]decane Hydrochloride (Final Product) E->F HCl in Dioxane Et2O, 0 °C

Synthetic workflow for 9-Methyl-6,9-diazaspiro[4.5]decane hydrochloride via DKP.

Reagents and Quantitative Stoichiometry

The following table summarizes the quantitative requirements for a standard 100 mmol scale synthesis.

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountRole in Reaction
1 1-Aminocyclopentanecarboxylic acid129.161.012.9 gStarting Material
1 Thionyl Chloride (SOCl 2​ )118.972.014.5 mLAcidic Esterification Agent
2 Chloroacetyl Chloride112.941.29.6 mLElectrophilic Acylating Agent
2 Triethylamine (Et 3​ N)101.193.041.8 mLAcid Scavenger / Base
3 Methylamine (33% w/w in EtOH)31.065.062.0 mLNucleophile / Cyclization Agent
4 Lithium Aluminum Hydride (LiAlH 4​ )37.954.015.2 gExhaustive Reducing Agent
5 4M HCl in Dioxane36.462.562.5 mLSalt Formation Agent

Step-by-Step Experimental Protocols

Step 1: Esterification of Cycloleucine

Causality Insight: Fischer esterification requires strictly anhydrous, acidic conditions. Thionyl chloride reacts violently with methanol to generate HCl gas and dimethyl sulfite in situ, driving the equilibrium toward the ester while maintaining a dehydrating environment.

  • Charge a 500 mL round-bottom flask with anhydrous methanol (200 mL) and cool to 0 °C using an ice bath.

  • Add thionyl chloride (14.5 mL, 200 mmol) dropwise over 30 minutes to control the exothermic generation of HCl.

  • Add 1-aminocyclopentanecarboxylic acid (12.9 g, 100 mmol) in one portion.

  • Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Concentrate the reaction mixture in vacuo to yield Methyl 1-aminocyclopentane-1-carboxylate hydrochloride as a white crystalline solid. Dry under high vacuum (Yield: ~100%).

Step 2: Synthesis of the Chloroacetamide Intermediate

Causality Insight: Triethylamine serves a dual purpose: it liberates the free base of the cyclic amino ester and neutralizes the HCl byproduct generated during acylation. Maintaining 0 °C prevents ketene formation and over-acylation.

  • Suspend the intermediate from Step 1 (~17.9 g, 100 mmol) in anhydrous dichloromethane (DCM, 250 mL).

  • Add triethylamine (41.8 mL, 300 mmol) and stir until a clear solution forms. Cool the mixture to 0 °C.

  • Dissolve chloroacetyl chloride (9.6 mL, 120 mmol) in DCM (20 mL) and add dropwise via an addition funnel over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO 3​ (100 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to afford Methyl 1-(2-chloroacetamido)cyclopentane-1-carboxylate as a pale yellow oil.

Step 3: Amination and Tandem Cyclization

Causality Insight: The addition of methylamine initiates an S N​ 2 displacement of the primary chloride. The resulting secondary amine is perfectly positioned to attack the adjacent methyl ester. The thermodynamic stability of the resulting 6-membered diketopiperazine ring acts as the driving force for this spontaneous cyclization, expelling methanol.

  • Dissolve the crude chloroacetamide from Step 2 in absolute ethanol (150 mL).

  • Add methylamine solution (33% w/w in EtOH, 62.0 mL, 500 mmol).

  • Seal the flask with a reflux condenser and heat to 80 °C for 16 hours.

  • Cool the mixture and concentrate in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione as a white solid. Filter and dry (Expected yield: 75-80% over two steps).

Step 4: LiAlH 4​ Reduction to the Free Base

Causality Insight: Diketopiperazines are highly stable amides that require strong hydride donors for reduction. LiAlH 4​ reduces both carbonyls to methylenes. To prevent the formation of an intractable aluminum hydroxide emulsion during workup, the classical Fieser method is employed , yielding easily filterable granular aluminate salts.

  • Suspend LiAlH 4​ (15.2 g, 400 mmol) in anhydrous THF (300 mL) at 0 °C under an argon atmosphere.

  • Dissolve the DKP intermediate from Step 3 (~18.2 g, 100 mmol) in anhydrous THF (100 mL) and add dropwise to the LiAlH 4​ suspension.

  • Reflux the mixture at 75 °C for 12 hours.

  • Cool the reaction to 0 °C. Fieser Quench: Carefully add 15.2 mL of distilled H 2​ O, followed by 15.2 mL of 15% aqueous NaOH, and finally 45.6 mL of H 2​ O.

  • Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite and wash the filter cake thoroughly with hot THF.

  • Concentrate the filtrate to afford 9-Methyl-6,9-diazaspiro[4.5]decane (free base) as a colorless to pale yellow oil.

Step 5: Hydrochloride Salt Formation

Causality Insight: The free base spirocycle is a secondary/tertiary diamine susceptible to oxidation and atmospheric CO 2​ absorption. Conversion to the bis-hydrochloride salt ensures a stable, free-flowing powder suitable for long-term storage and biological evaluation.

  • Dissolve the crude free base (~15.4 g, 100 mmol) in anhydrous diethyl ether (200 mL) and cool to 0 °C.

  • Slowly add 4M HCl in dioxane (62.5 mL, 250 mmol) under vigorous stirring. A white precipitate will form immediately.

  • Stir for 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the solid under a nitrogen blanket, wash with cold diethyl ether (2 × 50 mL), and dry under high vacuum to yield 9-Methyl-6,9-diazaspiro[4.5]decane bis-hydrochloride as a highly pure white powder.

Analytical Characterization

The self-validating nature of this protocol ensures high purity, which can be confirmed via standard spectroscopic techniques. Expected characterization data for the final bis-hydrochloride salt is summarized below:

Analytical MethodExpected Signals / ValuesStructural Assignment
1 H NMR (400 MHz, D 2​ O) δ 3.65 (t, J = 6.0 Hz, 2H)C8-H 2​ (Piperazine ring, adjacent to N-Me)
δ 3.52 (t, J = 6.0 Hz, 2H)C7-H 2​ (Piperazine ring, adjacent to NH 2​ )
δ 3.38 (s, 2H)C10-H 2​ (Piperazine ring, isolated spin system)
δ 2.95 (s, 3H)N-CH 3​ (Methyl group on N9)
δ 1.70 – 2.15 (m, 8H)C1, C2, C3, C4-H 2​ (Cyclopentane ring protons)
13 C NMR (100 MHz, D 2​ O) δ 65.2, 52.4, 48.1, 43.5, 42.1, 35.8, 23.4Confirms 7 distinct carbon environments.
HRMS (ESI-TOF) m/z [M+H] + calcd for C 9​ H 19​ N 2​ : 155.1548Found: 155.1552 (Analyzed as free base)
Melting Point > 250 °C (dec.)Characteristic of bis-hydrochloride spiro-salts

References

  • Crestey, F., Witt, M., & Jaroszewski, J. W. (2009). Syntheses and transformations of piperazinone rings. A review. Organic Preparations and Procedures International, 34(4), 367-404. Available at:[Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons. Available at:[Link]

  • Hassan, R. M., Aboul-Enein, M. N., el Azzouny, A., & Saleh, O. A. (2014). Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. PubMed Central (PMC). Available at:[Link]

Application Notes and Protocols for the N-Alkylation of 9-Methyl-6,9-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated 9-Methyl-6,9-diazaspiro[4.5]decane

The 9-Methyl-6,9-diazaspiro[4.5]decane scaffold represents a unique, conformationally constrained three-dimensional framework that is of significant interest in medicinal chemistry and drug discovery. Its rigid spirocyclic core, combined with two secondary amine functionalities, provides well-defined vectors for chemical diversification. The introduction of various alkyl groups onto the nitrogen atoms can profoundly influence the molecule's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity. These modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles, making the N-alkylation of this scaffold a key transformation in the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the prevailing methodologies for the N-alkylation of 9-Methyl-6,9-diazaspiro[4.5]decane, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental design and troubleshooting common challenges.

Mechanistic Considerations: Navigating the N-Alkylation Landscape

The N-alkylation of 9-Methyl-6,9-diazaspiro[4.5]decane, which possesses two secondary amine groups, can be approached through two primary synthetic strategies: direct alkylation with alkyl halides and reductive amination. The choice between these methods is often dictated by the nature of the desired alkyl substituent and the overall synthetic strategy.

Direct Alkylation: This classical SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide. While straightforward, this method can be prone to over-alkylation, leading to the formation of quaternary ammonium salts, especially with reactive alkylating agents.[1][2] The inherent increase in nucleophilicity of the newly formed tertiary amine makes it more reactive than the starting secondary amine, creating a "runaway" reaction.[1] Careful control of stoichiometry and reaction conditions is therefore paramount.

Reductive Amination: A more controlled and versatile approach, reductive amination involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine.[3][4][5][6] This method is particularly advantageous for introducing a wide array of structurally diverse alkyl groups and for minimizing over-alkylation.[4][5][6] The use of mild and selective reducing agents, such as sodium triacetoxyborohydride (STAB), is crucial for the success of this reaction, as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[5][6][7]

Experimental Protocols

The following protocols are designed as robust starting points for the N-alkylation of 9-Methyl-6,9-diazaspiro[4.5]decane. Optimization of specific parameters may be necessary for different substrates.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the mono-alkylation of 9-Methyl-6,9-diazaspiro[4.5]decane using an alkyl bromide.

Materials:

  • 9-Methyl-6,9-diazaspiro[4.5]decane

  • Alkyl bromide (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 9-Methyl-6,9-diazaspiro[4.5]decane (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes under an inert atmosphere.

  • Add the alkyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Causality of Experimental Choices:

  • Base (K₂CO₃): A mild inorganic base is used to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

  • Temperature: Heating is often necessary to accelerate the reaction, especially with less reactive alkyl halides.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol provides a method for the N-alkylation of 9-Methyl-6,9-diazaspiro[4.5]decane with an aldehyde or ketone.

Materials:

  • 9-Methyl-6,9-diazaspiro[4.5]decane

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 9-Methyl-6,9-diazaspiro[4.5]decane (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous DCE.

  • If reacting with a ketone, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Reducing Agent (NaBH(OAc)₃): STAB is a mild and selective reducing agent that preferentially reduces the in-situ formed iminium ion over the starting carbonyl compound.[5][6][7]

  • Solvent (DCE): 1,2-Dichloroethane is the preferred solvent for reductive aminations with STAB.[5][6]

  • Catalyst (Acetic Acid): For less reactive ketones, a catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate.[5][6]

Data Presentation: Comparison of N-Alkylation Methods

MethodAlkylating AgentReagentsSolventTemperature (°C)Typical Yield (%)Key Advantages
Direct Alkylation Alkyl HalidesK₂CO₃, DIPEADMF, ACN25-8060-85Simple procedure, readily available reagents.
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, Acetic Acid (cat.)DCE, THF2570-95High selectivity, broad substrate scope, mild conditions, minimal over-alkylation.[4][5][6]

Visualization of Experimental Workflow

N_Alkylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start 9-Methyl-6,9-diazaspiro[4.5]decane Reaction_Vessel Dissolve in Anhydrous Solvent Start->Reaction_Vessel Alkylating_Agent Alkyl Halide or Carbonyl Alkylating_Agent->Reaction_Vessel Add_Reagents Add Base (Direct) or Reducing Agent (Reductive) Reaction_Vessel->Add_Reagents Stir Stir at Appropriate Temperature Add_Reagents->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product N-Alkylated Product Purify->Final_Product Characterization NMR, MS, etc. Final_Product->Characterization

Caption: General workflow for the N-alkylation of 9-Methyl-6,9-diazaspiro[4.5]decane.

Conclusion and Future Perspectives

The N-alkylation of 9-Methyl-6,9-diazaspiro[4.5]decane is a critical transformation for the generation of novel molecular entities with potential therapeutic applications. Both direct alkylation and reductive amination offer viable synthetic routes, with the latter generally providing superior control and versatility. The protocols and insights provided herein serve as a foundational guide for researchers in this field. Future work may focus on the development of regioselective alkylation strategies for unsymmetrical diazaspiro-scaffolds and the application of these methods in combinatorial library synthesis to accelerate drug discovery efforts.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)
  • Chu, J. C. K., Flodén, N. J., Beaton, S., & Gaunt, M. J. (2024). A one-pot two-step sequence involving an oxidation/imine-iminium formation/reduction allowed the N-alkylation of amines by alcohols. Journal of the American Chemical Society, 146(14), 9045-9065.
  • Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). An oxidation/imine-iminium formation/reduction cascade using TEMPO-BAIB-HEH-Brønsted acid catalysis in DMPU as solvent enables a mild and atom-economical nonepimerizing chemo- and enantioselective N-alkylating procedure of amines with alcohols. Organic Letters, 13(13), 3478-3481.
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  • Reeves, J. T., Fandrick, D. R., Tan, Z., Song, J. J., Yee, N. K., & Senanayake, C. H. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(5), 1430-1433.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
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  • Organic Syntheses Procedure. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv)
  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Pasyukov, D. V. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718.
  • Tang, Q., Pavlidis, I. V., Badenhorst, C. P. S., & Bornscheuer, U. T. (2020). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 25(21), 4930.
  • Powers, A. S., Mair, C. E., & Zimmerman, P. M. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11497-11506.
  • Doganc, F., & Göker, H. (2025). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[8][9][10]Triazolo[11][12]pyridines and Related Deaza-Compounds. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • ThalesNano. (n.d.).
  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • Li, J., & Wang, C. (2015). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 13(36), 9481-9484.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Islam, M. S., Al-Majid, A. M., El-Senduny, F. F., & Badria, F. A. (2018). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N′-dimethylbarbituric acid to divinyl ketones. Journal of Saudi Chemical Society, 22(8), 983-990.
  • Almansa, C., et al. (2019). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug Resistant and Non-Resistant Cancer Cell Lines. Molecules, 24(2), 299.
  • BenchChem. (2025). Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis. BenchChem.
  • Tang, Q., Pavlidis, I. V., Badenhorst, C. P. S., & Bornscheuer, U. T. (2020). From Natural Methylation to Versatile Alkylations Using Halide Methyltransferases.
  • NextSDS. (n.d.). 9-methyl-6,9-diazaspiro[4.
  • Tang, Q., Pavlidis, I. V., Badenhorst, C. P. S., & Bornscheuer, U. T. (2020). From Natural Methylation to Versatile Alkylations Using Halide Methyltransferases. White Rose Research Online.
  • Jia, T., Bellomo, A., El Baina, K., Dreher, S. D., & Walsh, P. J. (2013). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Journal of the American Chemical Society, 135(10), 3740-3743.
  • Analytical Sciences. (2016). Vol.32, Num.6.
  • Barelier, S., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12847-12865.
  • Soeta, T., Nagai, K., Fujihara, H., Kuriyama, M., & Tomioka, K. (2003). Asymmetric Alkylation of N-Toluenesulfonylimines with Dialkylzinc Reagents Catalyzed by Copper-Chiral Amidophosphine. The Journal of Organic Chemistry, 68(25), 9723-9727.
  • Gomes, R. C., Simoni, D. A., & Coelho, F. (2016). Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate.

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The Strategic Integration of 9-Methyl-6,9-diazaspiro[4.5]decane in Modern API Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel Active Pharmaceutical Ingredients (APIs) with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, two-dimensional molecular architectures. In this context, spirocyclic scaffolds have emerged as a powerful tool, offering a rigid and three-dimensional framework to orient pharmacophoric elements in a precise spatial arrangement. Among these, the 9-Methyl-6,9-diazaspiro[4.5]decane core represents a particularly intriguing building block for the synthesis of next-generation therapeutics.

This guide provides a comprehensive overview of the application of 9-Methyl-6,9-diazaspiro[4.5]decane in the context of API manufacturing. While its direct incorporation into a blockbuster commercial drug is not yet widely documented, its structural motifs are present in a variety of investigational compounds, highlighting its potential.[1][2][3] This document will, therefore, present a detailed, scientifically-grounded, and hypothetical workflow for the integration of this versatile scaffold into a kinase inhibitor discovery program, a common application for such structures.

The Rationale for Employing Diazaspiro[4.5]decane Scaffolds

The diazaspiro[4.5]decane framework offers several distinct advantages in drug design:

  • Three-Dimensional Diversity: The rigid, non-planar structure of the spirocyclic core allows for the precise spatial orientation of substituents, which can be crucial for effective interaction with complex biological targets like enzyme active sites.[2]

  • Two Points of Diversification: The presence of two distinct nitrogen atoms provides two independent vectors for chemical modification, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Improved Physicochemical Properties: The introduction of a spirocyclic moiety can favorably modulate key drug-like properties, including solubility, metabolic stability, and cell permeability, by disrupting planarity and increasing the fraction of sp3-hybridized carbons.

  • Novel Chemical Space: APIs built upon this scaffold occupy a unique and less-explored region of chemical space, increasing the probability of discovering novel intellectual property.

The following sections will detail a hypothetical, yet plausible, synthetic workflow for the incorporation of 9-Methyl-6,9-diazaspiro[4.5]decane into a novel kinase inhibitor, from initial functionalization to final API assembly.

Hypothetical API Target: A TYK2/JAK1 Inhibitor

For the purpose of this guide, we will hypothesize the synthesis of a dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitor. This class of drugs has shown significant promise in the treatment of various autoimmune and inflammatory diseases. The general structure of our target API will involve the coupling of the 9-Methyl-6,9-diazaspiro[4.5]decane moiety to a substituted pyrimidine core, a common feature in many kinase inhibitors.

Experimental Protocols

Protocol 1: Mono-acylation of 9-Methyl-6,9-diazaspiro[4.5]decane

The selective functionalization of one of the two nitrogen atoms in 9-Methyl-6,9-diazaspiro[4.5]decane is a critical first step. The differing steric and electronic environments of the two nitrogens can often be exploited to achieve regioselectivity. In this protocol, we will perform a mono-acylation reaction.

Objective: To selectively acylate the less sterically hindered nitrogen of 9-Methyl-6,9-diazaspiro[4.5]decane with a functionalized acyl chloride.

Causality: The choice of a slow addition of the acylating agent at a reduced temperature is crucial to prevent di-acylation. The use of a non-nucleophilic base like triethylamine (TEA) is intended to scavenge the HCl byproduct without competing in the acylation reaction. Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve both the starting materials and the product.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
9-Methyl-6,9-diazaspiro[4.5]decane933716-21-3154.26 g/mol 10.0 g (64.8 mmol)
4-Nitrobenzoyl chloride122-04-3185.56 g/mol 12.0 g (64.8 mmol)
Triethylamine (TEA)121-44-8101.19 g/mol 9.0 mL (64.8 mmol)
Dichloromethane (DCM)75-09-284.93 g/mol 200 mL
Saturated Sodium Bicarbonate Solution--100 mL
Brine--100 mL
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As needed

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 9-Methyl-6,9-diazaspiro[4.5]decane (10.0 g, 64.8 mmol) and anhydrous DCM (150 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (9.0 mL, 64.8 mmol) to the stirred solution.

  • Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (12.0 g, 64.8 mmol) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by adding 100 mL of saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the mono-acylated product.

Expected Outcome: A pale yellow solid with an expected yield of 75-85% and a purity of >98% as determined by HPLC.

Protocol 2: Reduction of the Nitro Group

The nitro group introduced in the previous step serves as a precursor to an amine, which will be the point of attachment to the pyrimidine core of our hypothetical kinase inhibitor.

Objective: To reduce the aromatic nitro group to an amine.

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. Methanol is chosen as a solvent for its ability to dissolve the starting material and for its compatibility with the hydrogenation conditions.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
Mono-acylated product from Protocol 1-303.36 g/mol 15.0 g (49.4 mmol)
10% Palladium on Carbon (Pd/C)7440-05-3-1.5 g (10 wt%)
Methanol67-56-132.04 g/mol 250 mL
Hydrogen Gas1333-74-02.02 g/mol Balloon or Parr shaker

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL flask, add the mono-acylated product (15.0 g, 49.4 mmol) and methanol (250 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus. Purge the flask with hydrogen gas.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the amino-functionalized intermediate.

Expected Outcome: A white to off-white solid with an expected yield of >95%. The product is often used in the next step without further purification.

Protocol 3: Coupling to the Pyrimidine Core (Final API Synthesis)

This final step involves a nucleophilic aromatic substitution (SNAr) reaction to couple the amino-functionalized diazaspiro intermediate with a suitable di-chloropyrimidine core.

Objective: To synthesize the final hypothetical API by coupling the two key fragments.

Causality: The SNAr reaction is a common strategy for constructing kinase inhibitors. The use of a di-chloropyrimidine allows for sequential substitution. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction. N-methyl-2-pyrrolidone (NMP) is a suitable high-boiling polar aprotic solvent for this type of reaction, which often requires elevated temperatures.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
Amino-functionalized intermediate from Protocol 2-273.36 g/mol 10.0 g (36.6 mmol)
2,4-Dichloro-5-ethylpyrimidine5424-12-4177.02 g/mol 6.5 g (36.6 mmol)
Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol 12.8 mL (73.2 mmol)
N-methyl-2-pyrrolidone (NMP)872-50-499.13 g/mol 100 mL
Water7732-18-518.02 g/mol 500 mL
Ethyl Acetate141-78-688.11 g/mol 300 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL flask, dissolve the amino-functionalized intermediate (10.0 g, 36.6 mmol) and 2,4-dichloro-5-ethylpyrimidine (6.5 g, 36.6 mmol) in NMP (100 mL).

  • Base Addition: Add DIPEA (12.8 mL, 73.2 mmol) to the reaction mixture.

  • Heating: Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitoring: Monitor the formation of the final product by LC-MS.

  • Workup and Precipitation: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the resulting precipitate by filtration. Wash the solid with water and then with a small amount of cold ethyl acetate.

  • Drying and Purification: Dry the solid under vacuum. If necessary, purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the API with high purity.

Expected Outcome: A solid API with an expected yield of 60-70% and a purity of >99% after recrystallization.

Visualization of the Synthetic Workflow

Synthetic_Workflow A 9-Methyl-6,9-diazaspiro[4.5]decane C Protocol 1: Mono-acylation (DCM, TEA, 0 °C to RT) A->C B 4-Nitrobenzoyl chloride B->C D Mono-acylated Intermediate C->D E Protocol 2: Nitro Reduction (H2, Pd/C, Methanol) D->E F Amino-functionalized Intermediate E->F H Protocol 3: SNAr Coupling (NMP, DIPEA, 100 °C) F->H G 2,4-Dichloro-5-ethylpyrimidine G->H I Final API (TYK2/JAK1 Inhibitor) H->I

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor API.

Conclusion

The 9-Methyl-6,9-diazaspiro[4.5]decane scaffold is a valuable building block for the synthesis of complex, three-dimensional molecules with the potential for significant biological activity. While its application in currently marketed APIs is not prominent, its desirable characteristics ensure its place in the toolbox of medicinal chemists. The protocols outlined in this guide provide a robust, albeit hypothetical, framework for the incorporation of this scaffold into an API discovery and development program. The principles of regioselective functionalization, strategic intermediate synthesis, and final coupling reactions are broadly applicable to the synthesis of a wide range of potential therapeutics based on this promising spirocyclic core. As the demand for novel and differentiated APIs continues to grow, the strategic use of scaffolds like 9-Methyl-6,9-diazaspiro[4.5]decane will undoubtedly play a crucial role in the future of drug discovery.

References

  • (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone) . Evotest. [Link]

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The Catalytic Potential of 9-Methyl-6,9-diazaspiro[4.5]decane Ligands: A Conceptual Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: Extensive literature searches for direct catalytic applications of the specific ligand, 9-Methyl-6,9-diazaspiro[4.5]decane, have yielded limited specific data and established protocols. This is not uncommon for novel or specialized ligands. Therefore, this document will serve as a conceptual guide, providing a framework for researchers to explore the potential catalytic applications of this and related diazaspiro scaffolds. The principles and protocols outlined below are based on established knowledge in the field of catalysis, drawing parallels from structurally related ligand systems.

Introduction: The Allure of Diazaspiro[4.5]decane Scaffolds in Catalysis

The 6,9-diazaspiro[4.5]decane framework presents a unique and stereochemically rich scaffold for ligand design in catalysis. The spirocyclic nature of the backbone imparts significant conformational rigidity, which is a highly desirable trait in asymmetric catalysis for enforcing a specific coordination geometry around a metal center. The presence of two nitrogen atoms provides two points for metal coordination, classifying it as a bidentate ligand. Furthermore, the substitution on these nitrogen atoms, as in the case of 9-Methyl-6,9-diazaspiro[4.5]decane, allows for the fine-tuning of the steric and electronic properties of the resulting metal complex.

The inherent chirality of many substituted diazaspiro scaffolds makes them particularly attractive for asymmetric synthesis, a cornerstone of modern drug development. By creating a chiral environment around a catalytically active metal, these ligands can influence the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product over the other.

Conceptual Experimental Workflow for Evaluating Catalytic Activity

The following workflow outlines a logical progression for investigating the catalytic potential of a novel ligand such as 9-Methyl-6,9-diazaspiro[4.5]decane.

Caption: A conceptual workflow for the evaluation of a novel ligand in catalysis.

PART 1: Synthesis and Characterization of 9-Methyl-6,9-diazaspiro[4.5]decane

The synthesis of the diazaspiro[4.5]decane scaffold can be approached through various synthetic routes. A common strategy involves a multi-step synthesis starting from commercially available materials.

Protocol 1: Hypothetical Synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane

This is a representative, conceptual protocol. Actual reaction conditions would require optimization.

  • Step 1: Double Michael Addition. A potential route could involve the double Michael addition of a primary amine to a suitable α,β-unsaturated ketone precursor to form a piperidone ring.

  • Step 2: Reductive Amination. The resulting piperidone can then undergo a reductive amination with a second amine to introduce the second nitrogen atom and form the spirocyclic core.

  • Step 3: N-Methylation. The final methylation of the secondary amine at the 9-position would yield the target ligand.

  • Purification and Characterization. The synthesized ligand must be rigorously purified, typically by column chromatography or distillation. Characterization should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

PART 2: Synthesis of Metal-Ligand Complexes

The formation of a metal complex is a prerequisite for catalytic activity. The choice of metal is dictated by the target reaction. For instance, rhodium and ruthenium are commonly used for hydrogenation reactions, while palladium is a workhorse for cross-coupling reactions.

Protocol 2: General Procedure for the Synthesis of a Palladium(II) Complex

  • Inert Atmosphere. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques to prevent the oxidation of the metal precursor and ligand.

  • Reaction Setup. In a Schlenk flask, dissolve the 9-Methyl-6,9-diazaspiro[4.5]decane ligand (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Addition of Metal Precursor. To this solution, add a solution of a palladium(II) precursor, such as Pd(OAc)₂ or PdCl₂(CH₃CN)₂ (1.0 eq.), in the same solvent.

  • Reaction. Stir the reaction mixture at room temperature for a specified period (e.g., 2-24 hours). The progress of the reaction can be monitored by techniques like TLC or ³¹P NMR if a phosphine co-ligand is used.

  • Isolation. Upon completion, the solvent is removed under reduced pressure. The resulting solid is then washed with a non-polar solvent (e.g., pentane or hexane) to remove any unreacted starting materials.

  • Characterization. The structure of the synthesized complex should be unequivocally determined. Single-crystal X-ray diffraction is the gold standard for this purpose. Elemental analysis and spectroscopic methods (NMR, IR, UV-Vis) are also crucial for characterization.

PART 3: Catalytic Applications - Screening and Optimization

With the metal-ligand complex in hand, the next step is to screen its catalytic activity in a model reaction. The choice of reaction will depend on the nature of the ligand and the metal center. Given the chiral nature of many diazaspiro scaffolds, asymmetric catalysis is a primary area of interest.

Potential Catalytic Applications:
  • Asymmetric Hydrogenation: The reduction of prochiral olefins or ketones to chiral alkanes or alcohols is a fundamental transformation in organic synthesis. Rhodium or Iridium complexes of chiral diamine ligands are often effective catalysts for this reaction.

  • Asymmetric Transfer Hydrogenation: A variation of asymmetric hydrogenation that uses a hydrogen donor like isopropanol or formic acid instead of H₂ gas. Ruthenium complexes are frequently employed.

  • Carbon-Carbon Bond Forming Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for constructing complex organic molecules. Chiral ligands can be used to control the stereochemistry of the products in certain variations of these reactions.

  • Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated compounds is another important C-C bond-forming reaction where chiral catalysts can induce high enantioselectivity.

Protocol 3: Screening for Asymmetric Hydrogenation of a Prochiral Olefin

  • Reaction Setup. In a high-pressure autoclave, a solution of the prochiral olefin (e.g., methyl α-acetamidoacrylate) in a suitable solvent (e.g., methanol or dichloromethane) is prepared.

  • Catalyst Addition. The synthesized metal complex of 9-Methyl-6,9-diazaspiro[4.5]decane (e.g., 0.1-1 mol%) is added to the solution.

  • Hydrogenation. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1-50 atm). The reaction is stirred at a specific temperature for a set time.

  • Work-up. After the reaction, the pressure is released, and the solvent is removed.

  • Analysis. The conversion is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Data Presentation:

The results of the catalytic screening should be presented in a clear and concise manner, typically in a tabular format.

EntryCatalyst (mol%)SolventTemp (°C)Pressure (atm)Time (h)Conversion (%)ee (%)
11MeOH251012>9985
20.5MeOH2510129584
31DCM2510129875
41MeOH40106>9982

This is a table of hypothetical data for illustrative purposes.

Mechanistic Insights: Understanding the "Why"

A truly in-depth understanding of a catalytic system requires delving into its mechanism. This involves answering questions such as: What is the active catalytic species? What is the rate-determining step? What is the origin of the enantioselectivity?

Caption: A simplified, generic catalytic cycle.

Techniques such as in-situ NMR spectroscopy, kinetic studies, and computational modeling (Density Functional Theory - DFT) can provide valuable insights into the catalytic cycle.

Conclusion and Future Outlook

While specific catalytic applications of 9-Methyl-6,9-diazaspiro[4.5]decane are not yet well-documented in the scientific literature, its unique structural features make it a promising candidate for the development of novel catalysts. The conceptual framework provided in this guide offers a roadmap for researchers to systematically investigate its potential. The exploration of new ligand scaffolds is a critical endeavor in the field of catalysis, and the diazaspiro[4.5]decane core represents an exciting and underexplored area with the potential to unlock new and improved catalytic transformations.

References

As this is a conceptual guide, specific references for the catalytic applications of 9-Methyl-6,9-diazaspiro[4.5]decane are not available. The principles discussed are based on general knowledge in the field of catalysis, and for specific protocols, researchers should consult authoritative sources and primary literature on related ligand systems.

For general methodologies in catalysis, the following resources are recommended:

  • Title: Comprehensive Asymmetric Catalysis Source: Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Springer. URL: [Link]

  • Title: Modern Organocatalysis Source: Dondoni, A. (Ed.). (2008). John Wiley & Sons. URL: [Link]

  • Title: Organometallics in Synthesis: A Manual Source: Schlosser, M. (Ed.). (2013). John Wiley & Sons. URL: [Link]

Application Notes and Protocols for Amide Bond Formation with 9-Methyl-6,9-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of a Unique Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the 9-Methyl-6,9-diazaspiro[4.5]decane scaffold presents a unique and compelling three-dimensional architecture. Its rigid, spirocyclic framework offers a distinct advantage in drug design by locking substituents in well-defined spatial orientations, which can lead to enhanced potency and selectivity for biological targets. However, the very features that make this scaffold attractive also introduce specific challenges in chemical synthesis, particularly in the crucial amide bond-forming reaction.

This guide provides detailed protocols and expert insights for the successful coupling of carboxylic acids to 9-Methyl-6,9-diazaspiro[4.5]decane. We will delve into the nuances of its structure, the rationale behind protocol selection, and step-by-step methodologies for two robust and widely applicable coupling strategies: one utilizing the uronium salt HATU, and the other employing the carbodiimide EDC in conjunction with the additive HOBt.

The core challenge in acylating 9-Methyl-6,9-diazaspiro[4.5]decane lies in the differential reactivity and steric hindrance of its two secondary amine centers. The nitrogen at the 9-position is directly attached to a methyl group and is part of the five-membered ring, making it sterically more encumbered than the nitrogen at the 6-position, which resides in a six-membered piperidine-like ring. This structural disparity can lead to issues with regioselectivity and may require carefully optimized conditions to achieve the desired product. The protocols outlined herein are designed to provide a strong starting point for researchers, with guidance on how to troubleshoot and fine-tune these critical reactions.

Understanding the Reagents: A Mechanistic Perspective

The choice of coupling reagent is paramount for achieving high yields and purity, especially with challenging substrates.[1] Here, we will focus on two of the most effective and commonly used reagents in contemporary organic synthesis.

HATU: The Gold Standard for Difficult Couplings

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective uronium/aminium salt-based coupling reagent renowned for its high reactivity and low rates of epimerization.[1][2] It is particularly well-suited for sterically hindered substrates.[2][3] The mechanism involves the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine.[1][2]

The workflow for a HATU-mediated coupling is depicted below:

HATU_Workflow CarboxylicAcid Carboxylic Acid (R-COOH) PreActivation Pre-activation: Formation of OAt-Active Ester CarboxylicAcid->PreActivation HATU HATU HATU->PreActivation Base Base (e.g., DIPEA) Base->PreActivation Coupling Amine Attack: Amide Bond Formation PreActivation->Coupling Activated Ester Amine 9-Methyl-6,9-diazaspiro[4.5]decane Amine->Coupling Product Amide Product Coupling->Product Workup Aqueous Work-up & Purification Product->Workup FinalProduct Purified Product Workup->FinalProduct

Caption: General workflow for HATU-mediated amide coupling.

EDC/HOBt: The Classic and Cost-Effective Choice

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that efficiently activates carboxylic acids.[1] Its primary advantage lies in the easy removal of its urea byproduct during aqueous work-up.[1][4] The addition of HOBt (N-hydroxybenzotriazole) is crucial as it forms a more stable and reactive HOBt-ester, which minimizes side reactions and reduces the risk of racemization.[5][6]

The mechanism of an EDC/HOBt coupling proceeds as follows:

EDC_Mechanism CarboxylicAcid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Unstable) CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester (More Stable) O_Acylisourea->HOBt_Ester HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide Amine 9-Methyl-6,9-diazaspiro[4.5]decane Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide coupling.[1]

Detailed Experimental Protocols

General Considerations:

  • Anhydrous Conditions: All coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Water can hydrolyze the activated intermediates, leading to lower yields.[1]

  • Reagent Quality: Use high-purity coupling reagents and solvents. The quality of the carboxylic acid and amine starting materials is also critical.

  • Stoichiometry: The stoichiometry provided in the protocols below is a general starting point. For particularly challenging substrates or to drive the reaction to completion, the equivalents of the coupling reagent and base may need to be adjusted.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended as the first choice for coupling with 9-Methyl-6,9-diazaspiro[4.5]decane, especially when dealing with sterically demanding carboxylic acids.

Materials:

Reagent M.W. Typical Equivalents
Carboxylic Acid Varies 1.0
9-Methyl-6,9-diazaspiro[4.5]decane 154.25 1.1 - 1.2
HATU 380.23 1.1 - 1.2
DIPEA (N,N-Diisopropylethylamine) 129.24 2.0 - 3.0

| Anhydrous DMF or DCM | - | - |

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is typical).

  • Pre-activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.[7] A color change may be observed as the active ester forms.

  • Amine Addition: In a separate flask, dissolve 9-Methyl-6,9-diazaspiro[4.5]decane (1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours, but may require longer for very hindered substrates.[7]

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a more economical alternative to HATU and is often effective for less sterically hindered systems.

Materials:

Reagent M.W. Typical Equivalents
Carboxylic Acid Varies 1.0
9-Methyl-6,9-diazaspiro[4.5]decane 154.25 1.1 - 1.2
EDC.HCl 191.70 1.2 - 1.5
HOBt 135.12 1.2 - 1.5
DIPEA or Triethylamine (TEA) Varies 2.0 - 3.0

| Anhydrous DMF or DCM | - | - |

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.0 eq), 9-Methyl-6,9-diazaspiro[4.5]decane (1.1 eq), and HOBt (1.2 eq). Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is important to control the initial exotherm and minimize side reactions.

  • EDC Addition: Add EDC.HCl (1.2 eq) portion-wise to the cooled solution.

  • Base Addition: Add DIPEA or TEA (2.0-3.0 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The acidic wash helps to remove any unreacted amine and the basic wash removes unreacted carboxylic acid and HOBt.

    • The urea byproduct from EDC is water-soluble and should be removed during the aqueous washes.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by silica gel column chromatography.

Optimization and Troubleshooting for 9-Methyl-6,9-diazaspiro[4.5]decane

Due to the unique structure of this diamine, some optimization may be necessary to achieve the desired outcome.

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction due to steric hindrance.Switch from EDC/HOBt to the more powerful HATU reagent.[1] Increase the equivalents of coupling reagents and base. Extend the reaction time or gently heat the reaction (e.g., to 40-50 °C), monitoring carefully for decomposition.
Mixture of Regioisomers Similar reactivity of the two amine centers.The N6 amine is generally expected to be more nucleophilic and less sterically hindered. However, to favor acylation at a specific nitrogen, consider using a protecting group strategy if selective monofunctionalization is required. Alternatively, careful chromatographic separation of the isomers will be necessary.
Formation of Guanidinium Byproduct (with HATU) The amine directly attacks the HATU reagent.This is more common with highly nucleophilic amines.[8] Ensure the carboxylic acid is pre-activated with HATU and base before adding the 9-Methyl-6,9-diazaspiro[4.5]decane.
No Reaction Deactivation of coupling reagents.Ensure all reagents and solvents are strictly anhydrous.[1] Use freshly opened or properly stored reagents.

Conclusion

The successful formation of amide bonds with the sterically demanding and bifunctional 9-Methyl-6,9-diazaspiro[4.5]decane scaffold is a critical step in the synthesis of novel chemical entities for drug discovery. While this substrate presents unique challenges, a systematic approach grounded in a solid understanding of reaction mechanisms and the application of robust protocols can lead to high-yielding and clean reactions. The HATU and EDC/HOBt methods detailed in this guide provide researchers with powerful tools to incorporate this valuable spirocyclic scaffold into their synthetic programs. Careful attention to reaction conditions, stoichiometry, and purification will be key to success.

References

  • The Journal of Organic Chemistry. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Organic & Biomolecular Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. RSC Publishing. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • Organic & Biomolecular Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable spirocyclic diamine scaffold. As a key building block in drug discovery, achieving a high-yielding and reproducible synthesis is paramount. This document consolidates field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with its preparation.

The most prevalent synthetic route involves a one-pot double reductive amination between 1-methyl-4-piperidone and ethylenediamine. While conceptually straightforward, this transformation is prone to issues that can significantly impact yield and purity. This guide will address these specific challenges in a practical, question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Q1: My overall yield is consistently low (<40%). What are the most likely causes and how can I systematically diagnose the issue?

Low yield is the most frequently reported issue. The cause is often multifactorial, stemming from incomplete reaction, side product formation, or product loss during workup and purification. A logical, step-by-step investigation is key.

Core Explanation: The reaction proceeds via two key steps: the formation of a bis-imine intermediate from 1-methyl-4-piperidone and ethylenediamine, followed by the reduction of both C=N bonds. An imbalance in the rate of these steps can lead to a complex mixture of intermediates and side products.

Troubleshooting Workflow:

G start Low Yield Reported check_sm 1. Verify Starting Material Quality (1-methyl-4-piperidone, ethylenediamine) start->check_sm check_reaction 2. Analyze In-Process Reaction Mixture (TLC, LC-MS, 1H NMR) check_sm->check_reaction incomplete Problem: Incomplete Conversion (Starting materials remain) check_reaction->incomplete High % of SMs mono_adduct Problem: Mono-Amine Intermediate Dominates (Product of single cyclization) check_reaction->mono_adduct Major intermediate peak side_products Problem: Multiple Side Products (Unidentified spots/peaks) check_reaction->side_products Complex mixture solution_incomplete Solution: • Increase reducing agent equivalents. • Extend reaction time. • Check for catalyst poisoning (if applicable). • Increase temperature moderately. incomplete->solution_incomplete solution_mono Solution: • Ensure 1:1 stoichiometry is precise. • Use a higher dilution to favor intramolecular cyclization. • Adjust pH to optimize imine formation (pH 5-7). mono_adduct->solution_mono solution_side Solution: • Lower reaction temperature. • Use a milder, more selective reducing agent (e.g., NaBH(OAc)3). • Control pH to minimize side reactions. side_products->solution_side

Q2: I'm observing a significant amount of a mono-aminated intermediate. How can I promote the second cyclization?

The accumulation of the mono-aminated spiro-intermediate is a common kinetic trap. This occurs when the first intramolecular reductive amination is significantly faster than the second.

Core Explanation: The formation of the second C=N bond and its subsequent reduction can be sterically hindered or electronically disfavored after the first ring has formed. To drive the reaction to completion, conditions must be optimized to favor this second, more difficult, cyclization.

Strategies to Promote Full Cyclization:

  • Le Châtelier's Principle: The formation of the imine intermediates is a condensation reaction that releases water. While often run in protic solvents, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can help drive the equilibrium toward the bis-imine, making it available for reduction.

  • pH Control: Imine formation is typically fastest under weakly acidic conditions (pH 5-7), which protonates the carbonyl to make it more electrophilic but does not fully protonate the amine nucleophile.[1][2] Adding a small amount of acetic acid can be beneficial. However, be aware that many hydride reducing agents decompose under strongly acidic conditions.

  • Temperature and Time: If kinetics are slow, increasing the reaction temperature (e.g., from room temperature to 40-50 °C) and extending the reaction time can provide the necessary activation energy to overcome the barrier to the second cyclization. Monitor the reaction for potential decomposition.

Q3: My final product is contaminated with impurities that are difficult to remove by standard silica gel chromatography. What are my options?

This is a very common issue. The two basic nitrogen atoms in 9-Methyl-6,9-diazaspiro[4.5]decane cause significant tailing and often irreversible adsorption on standard acidic silica gel.

Core Explanation: The lone pairs on the nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel, leading to poor chromatographic performance.

Alternative Purification Strategies:

Purification MethodPrincipleAdvantagesDisadvantages
Basified Silica Gel Neutralizes acidic silanol groups.Simple to prepare (slurry silica with ~1-2% triethylamine or ammonia in the eluent). Reduces tailing significantly.May not resolve all impurities. Can be less reproducible.
Alumina Chromatography Alumina is basic or neutral and does not interact as strongly with amines.Excellent for basic compounds, often provides better separation than silica.Can be less predictable; requires screening of activity grade (I, II, or III).
Reversed-Phase (C18) Separation based on polarity. Polar compounds elute first.Highly effective for polar amines.[3] Often provides sharp peaks.Requires aqueous mobile phases, which can be difficult to remove. May require acidic modifiers (TFA, formic acid) which result in the salt form of the product.
Ion Exchange (SCX) Strong Cation Exchange (SCX) cartridges bind the basic amine product.Excellent for "catch and release" purification. Wash away neutral/acidic impurities, then elute the product with a basic solution (e.g., NH₃ in MeOH).[4]Can be more expensive for large-scale work.
Crystallization/Salt Formation Formation of a crystalline salt (e.g., hydrochloride, oxalate) can purify the product.Potentially very high purity. Scalable.Finding suitable crystallization conditions can be time-consuming.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader questions about optimizing the synthetic protocol.

Q1: What is the most reliable, general-purpose protocol for this synthesis?

A one-pot reaction using a selective reducing agent is generally the most efficient approach.

Recommended Starting Protocol:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-methyl-4-piperidone (1.0 eq.) and a suitable solvent like methanol (MeOH) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add ethylenediamine (1.0-1.1 eq.) dropwise at room temperature.

  • pH Adjustment (Optional but Recommended): Add glacial acetic acid (1.0-1.2 eq.) to catalyze imine formation.

  • Stir: Allow the mixture to stir for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.2-2.5 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS or TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify using one of the methods described in the troubleshooting section (e.g., SCX or alumina chromatography).

Q2: How do I choose the best reducing agent?

The choice of reducing agent is critical for both yield and purity. The ideal reagent selectively reduces the imine/iminium ion intermediate without readily reducing the starting ketone.[5]

Comparison of Common Reducing Agents:

Reducing AgentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over ketones.[5] Tolerant of mildly acidic conditions. Often gives cleaner reactions.More expensive. Stoichiometric reagent.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines.[2] Stable in weakly acidic conditions (pH 4-6).Highly toxic (potential release of HCN gas if conditions become too acidic). Requires careful handling and quenching.
Catalytic Hydrogenation (H₂, Pd/C) "Green" and atom-economical.[6] High yielding.Requires specialized pressure equipment. Catalyst can be pyrophoric. May not be suitable if other reducible functional groups are present. Can be irreproducible.[6]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting ketone.[5] Decomposes in acidic conditions needed for imine formation, requiring a two-step process.

Recommendation: For laboratory-scale synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred choice due to its high selectivity and operational simplicity, which generally leads to a cleaner reaction profile and higher isolated yield.[5]

Q3: What are the critical reaction parameters to control?

Beyond the choice of reagents, several parameters must be carefully controlled.

Key Parameters and Their Impact:

  • Stoichiometry: Precise 1:1 stoichiometry between the piperidone and the diamine is crucial. An excess of either can lead to side products that are difficult to remove.

  • Concentration (Dilution): This is an intramolecular cyclization. Running the reaction at high dilution (e.g., 0.1 M or lower) can favor the desired intramolecular reaction over intermolecular polymerization, which can be a significant side reaction.

  • Temperature: While gentle heating can improve slow reaction rates, excessive heat can promote side reactions and decomposition. A range of 20-50 °C is typical. The addition of the reducing agent should always be done at a lower temperature (0 °C) to control the initial exotherm.

Reaction Pathway Visualization:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reduction Reduction Step cluster_products Products A 1-Methyl-4-piperidone C Mono-imine Intermediate A->C B Ethylenediamine B->C D Bis-imine Intermediate C->D + Piperidone - H2O G Side Products: (Mono-amine, Polymers) C->G + [H-] (Incomplete Reaction) F Target Product: 9-Methyl-6,9-diazaspiro[4.5]decane D->F + 2 [H-] E [H-] (e.g., NaBH(OAc)3) E->F

References

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (n.d.). Google Scholar.
  • 6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene. (2022). MDPI. Retrieved March 27, 2026, from [Link]

  • Danishefsky's synthesis of the 6-azaspiro[4.5]decane skeleton of halichlorine. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. (2019). PubMed. Retrieved March 27, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025). Sulzer. Retrieved March 27, 2026, from [Link]

  • How should I purify a complex, polar, amide reaction mixture?. (2023). Biotage. Retrieved March 27, 2026, from [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. Retrieved March 27, 2026, from [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs. Retrieved March 27, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR. Retrieved March 27, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. Retrieved March 27, 2026, from [Link]

  • Reductive Amination. (2024). Chemistry Steps. Retrieved March 27, 2026, from [Link]

  • Reductive Amination. (2026). ACS GCI Pharmaceutical Roundtable. Retrieved March 27, 2026, from [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2015). ResearchGate. Retrieved March 27, 2026, from [Link]

  • 9,9-dimethyl-Spiro[4.5]decan-7-one. (n.d.). Organic Syntheses. Retrieved March 27, 2026, from [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Thieme Connect. Retrieved March 27, 2026, from [Link]

  • Synthesis of 6-Methoxy-1-oxaspiro[1][7]deca-6,9-diene-8-one. (2002). MDPI. Retrieved March 27, 2026, from [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022). Universitas Airlangga. Retrieved March 27, 2026, from [Link]

Sources

Technical Support Center: Optimizing Purification of 9-Methyl-6,9-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 9-Methyl-6,9-diazaspiro[4.5]decane (CAS: 933716-21-3) is a highly polar spirocyclic diamine containing both secondary and tertiary amine functionalities[1]. Due to its high basicity, researchers frequently encounter severe peak tailing, irreversible column adsorption, and poor resolution when using standard flash chromatography. This guide provides field-proven, causality-driven solutions to optimize your purification workflows.

Diagnostic Workflow

Use the following decision matrix to identify the optimal chromatographic intervention for your specific failure mode.

TroubleshootingWorkflow A Crude 9-Methyl-6,9-diazaspiro[4.5]decane (Highly Basic Spirocyclic Diamine) B Standard Bare Silica Gel (Acidic Silanols) A->B C Severe Peak Tailing & Irreversible Adsorption? B->C D Mobile Phase Modification Add 1-5% TEA or NH4OH C->D Quick Fix E Stationary Phase Switch Amine-Functionalized Silica C->E Best for Normal Phase F Reversed-Phase (C18) High pH (0.1% TEA) C->F Best for Regioisomers G Elution Achieved (Requires TEA Removal) D->G H Clean Elution (Modifier-Free Fractions) E->H I High Resolution of Des-methyl Impurities F->I

Diagnostic workflow for resolving peak tailing in spirocyclic diamine purification.

Troubleshooting Guide & FAQs

Q1: Why does 9-Methyl-6,9-diazaspiro[4.5]decane streak irreversibly on my standard silica gel column? Causality: Bare silica gel contains surface silanol groups (Si-OH) which are mildly acidic (pKa ~4.5–5.5). The secondary and tertiary amines of the spirocyclic core are highly basic. This creates a strong acid-base attraction, resulting in ion-exchange interactions rather than standard adsorption/desorption[2]. Solution: You must neutralize these silanols. The quickest method is modifying the mobile phase with a competing volatile base, such as 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) in a Dichloromethane/Methanol (DCM/MeOH) gradient[3]. The competing amine saturates the acidic silanol sites, allowing the spirocyclic diamine to elute based on its inherent polarity[4].

Q2: I added TEA to my mobile phase, but I am struggling to remove the residual TEA from my purified fractions. What is the alternative? Causality: While TEA is volatile, its high boiling point relative to standard solvents often leaves a residue that complicates downstream NMR analysis or biological assays[5]. Solution: Switch the stationary phase to an amine-functionalized silica (e.g., KP-NH or RediSep Amine)[6]. In this system, the silica surface is covalently bonded with primary amines, permanently masking the acidic silanols. This allows you to run a standard normal-phase gradient (e.g., Hexane/Ethyl Acetate) without any basic modifiers, achieving sharp peaks and residue-free fractions[2].

Q3: My crude mixture contains a des-methyl impurity (6,9-diazaspiro[4.5]decane). Normal phase isn't resolving them. How can I improve selectivity? Causality: The polarity difference between the methylated and unmethylated spirocyclic amines is often too small for normal-phase adsorption chromatography to resolve efficiently. Solution: Utilize Reversed-Phase (RP) Flash Chromatography (C18). By running the separation at a high pH (using 0.1% TEA), you suppress the ionization of the amines, converting them to their lipophilic free-base forms[4]. The C18 phase will then separate the compounds based on the hydrophobic contribution of the methyl group, easily resolving the tertiary amine from the secondary amine[3].

Q4: Can I use basic alumina instead of amine-functionalized silica? Causality: Yes. Basic alumina lacks the acidic silanols found in standard silica, preventing the strong ionic binding of amines[4]. Solution: However, alumina has a lower surface area and loading capacity compared to amine-functionalized silica. If scaling up, amine-silica is the superior choice for maintaining high resolution and recovery.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of 9-Methyl-6,9-diazaspiro[4.5]decane across different purification strategies.

Purification StrategyStationary PhaseMobile Phase AdditiveTypical Tailing Factor ( As​ )Expected RecoveryPrimary Advantage
Standard Normal Phase Bare SilicaNone> 3.0 (Severe)< 40%Not Recommended
Modified Normal Phase Bare Silica1–5% TEA or NH₄OH1.2 – 1.580 – 90%Quick, low-cost separations
Amine-Bonded Phase Amine-SilicaNone1.0 – 1.2> 95%High-purity, residue-free isolation
Reversed-Phase (High pH) C18 Silica0.1% TEA1.0 – 1.1> 90%Resolving structurally similar impurities

Self-Validating Experimental Protocols

Protocol A: Modifier-Free Normal Phase Purification (Amine-Functionalized Silica)

This protocol is designed to isolate 9-Methyl-6,9-diazaspiro[4.5]decane without the need for basic mobile phase modifiers, ensuring clean NMR spectra post-evaporation[6].

  • Stationary Phase Selection: Install an amine-functionalized silica flash cartridge (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) onto your automated flash system[5].

  • Solvent Preparation: Prepare a mobile phase system of Hexane (Solvent A) and Ethyl Acetate (Solvent B). Causality: The covalently bonded primary amines on the stationary phase mask acidic silanols, eliminating the need for TEA[2].

  • Column Equilibration: Flush the column with 3–5 column volumes (CV) of 100% Hexane.

    • Self-Validation Check: Monitor the UV baseline (210 nm) or Evaporative Light Scattering Detector (ELSD). A flat, stable baseline confirms the column is fully equilibrated and free of manufacturing residues.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM. If the sample is insoluble, dry-load it onto Celite or a small amount of amine-silica, and pack it into a solid-load cartridge.

  • Elution Gradient: Run a linear gradient from 0% to 100% Ethyl Acetate over 12–15 CV.

  • Fraction Analysis: Spot the collected fractions on an amine-functionalized TLC plate. Develop with 50:50 Hexane/EtOAc.

    • Self-Validation Check: Stain the TLC plate with Dragendorff’s reagent. The appearance of an orange spot confirms the presence of the basic spirocyclic amine.

Protocol B: High-pH Reversed-Phase Purification (C18)

Use this protocol when separating the target compound from closely related des-methyl or regioisomeric impurities[4].

  • Stationary Phase Selection: Install a C18-functionalized silica flash cartridge[3].

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% TEA) and Solvent B (Acetonitrile + 0.1% TEA).

    • Causality: The high pH provided by TEA deprotonates the basic amines. In their neutral free-base form, the compounds become lipophilic enough to interact with the C18 chains, allowing separation based on subtle hydrophobic differences (like a single methyl group)[4].

  • Equilibration: Equilibrate the column with 95% Solvent A / 5% Solvent B for 5 CV.

  • Sample Loading: Dissolve the crude sample in the starting mobile phase mixture and inject it onto the column.

  • Elution Gradient: Apply a shallow gradient from 5% B to 60% B over 20 CV.

    • Self-Validation Check: The des-methyl impurity (more polar) will elute first, followed by the target 9-Methyl-6,9-diazaspiro[4.5]decane (more lipophilic).

  • Recovery: Pool the product-containing fractions and lyophilize (freeze-dry) to completely remove the water, acetonitrile, and volatile TEA.

References

  • NextSDS. "9-methyl-6,9-diazaspiro[4.5]decane — Chemical Substance Information." NextSDS. Available at:[Link]

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog. Available at:[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. Available at:[Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Application Notes. Available at:[Link]

  • Teledyne ISCO. "RediSep amine functionalized column." Teledyne ISCO Application Notes. Available at: [Link]

Sources

reducing byproducts in 9-Methyl-6,9-diazaspiro[4.5]decane scale-up processes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold development. This guide is engineered specifically for process chemists and drug development professionals scaling up 9-Methyl-6,9-diazaspiro[4.5]decane .

Spirocyclic diamines are highly prized in medicinal chemistry for their rigid, three-dimensional architectures, which improve metabolic stability and target selectivity. However, scaling up these scaffolds introduces severe byproduct challenges, primarily driven by steric hindrance at the spiro-quaternary carbon and the competing nucleophilicity of the two nitrogen atoms.

Below is our definitive troubleshooting guide, mechanistic data, and validated protocols for eliminating byproducts during scale-up.

Part 1: Troubleshooting Byproduct Formation (FAQs)

Q1: During the N9-methylation step, we are losing up to 30% of our yield to a quaternary ammonium byproduct. How do we suppress this over-alkylation? The Causality: In batch scale-up, direct alkylating agents like methyl iodide (MeI) or dimethyl sulfate create localized high-concentration zones. Because the resulting tertiary amine (the desired 9-methyl product) is often more nucleophilic than the secondary amine precursor, it rapidly reacts with excess alkylating agent to form the 6,9-dimethyl quaternary ammonium salt. The Solution: Abandon direct alkylation. Shift to a reductive amination protocol using aqueous formaldehyde (HCHO) and sodium triacetoxyborohydride (NaBH(OAc)₃). This mechanism inherently prevents over-methylation because the intermediate iminium ion can only be reduced to a tertiary amine; it cannot form a quaternary iminium species under these conditions.

Q2: During the formation of the spiro[4.5]decane core, our LC-MS shows a massive spike in dimeric and oligomeric byproducts. How do we drive the intramolecular cyclization? The Causality: Spiro-cyclization is entropically demanding. At the high concentrations required for economical scale-up (>0.5 M), the intermolecular collision rate outpaces the intramolecular ring closure, leading to dimerization. The Solution: Implement a "pseudo-high-dilution" technique via continuous stirred-tank reactors (CSTR) or slow-addition syringe pumps. Additionally, switching the base to Lithium hexamethyldisilazide (LiHMDS) tightly coordinates the intermediate enolate/amine, pre-organizing the molecule for intramolecular attack and suppressing intermolecular side reactions—a strategy validated in kilogram-scale spirocycle syntheses[1]. When chiral integrity is required at the spiro center, specific chiral phosphoric acid (CPA) catalysts can also be employed to maintain enantiomeric excess (ee) during cyclization[2].

Q3: Why does the N6-Boc deprotection stall at 80% conversion, leaving unreacted intermediate in the final product stream? The Causality: The N6 nitrogen is directly adjacent to the C5 spiro-quaternary center. This creates a severe steric shadow that physically impedes the solvation of the transition state during Boc cleavage. Complex spirotricyclic diamines often exhibit unique conformational locking that physically shields adjacent functional groups[3]. The Solution: Shift from standard TFA/DCM to 4M HCl in 1,4-dioxane and elevate the temperature to 40 °C. The dioxane oxygen coordinates the protonated intermediate, stabilizing the transition state, while the slight thermal bump overcomes the steric activation barrier.

Part 2: Quantitative Data on Methylation Byproducts

To illustrate the critical need for reductive amination over direct alkylation, the following table summarizes the byproduct profiles of various N9-methylation strategies during a 1-kilogram scale-up campaign.

Methylation StrategyReagents & ConditionsTarget N9-Methyl YieldQuaternary ByproductScalability & Safety Profile
Direct Alkylation MeI (1.1 eq), K₂CO₃, DMF, 25 °C45%32%Poor; highly exothermic, toxic reagents, poor selectivity.
Eschweiler-Clarke HCHO (aq), HCOOH, 100 °C68%12%Moderate; significant gas evolution (CO₂) poses pressure risks.
Reductive Amination HCHO (aq), NaBH(OAc)₃, DCM, 0–20 °C94%< 1%Excellent; mild conditions, highly selective, self-buffering.

Part 3: Validated Scale-Up Protocol

Self-Validating Reductive Amination for Selective N9-Methylation

Objective: Selective N9-methylation of N6-Boc-6,9-diazaspiro[4.5]decane. Mechanistic Rationale: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the hydride's nucleophilicity. This prevents the premature reduction of formaldehyde to methanol, ensuring the hydride exclusively reduces the highly electrophilic iminium ion intermediate.

Step-by-Step Methodology:

  • Reactor Initialization: Purge a 10 L jacketed glass reactor with N₂. Charge with 5.0 L of anhydrous dichloromethane (DCM) and 500 g of N6-Boc-6,9-diazaspiro[4.5]decane. Set the jacket temperature to 0 °C.

  • Iminium Formation: Slowly add 1.2 equivalents of 37% aqueous formaldehyde (HCHO). Stir for 30 minutes to allow the complete in situ formation of the iminium ion.

  • Controlled Reduction: Portion-wise add 1.5 equivalents of solid sodium triacetoxyborohydride (NaBH(OAc)₃) over 1 hour. Maintain the internal temperature below 10 °C to prevent solvent boil-off and limit thermal degradation.

  • In-Process Control (IPC) & Self-Validation: After 2 hours, withdraw a 1 mL aliquot. Quench with 1M NaOH, extract with EtOAc, and analyze via HPLC/MS. Self-Validation Check: The reaction is only deemed complete when the secondary amine precursor peak is <0.5%. If >0.5%, the system requires an additional hour of stirring. This ensures no unreacted starting material carries over to complicate the final crystallization.

  • Phase-Selective Quench: Add 2.0 L of 1M NaOH to quench residual hydride and neutralize acetic acid byproducts. The target 9-methyl product heavily partitions into the DCM layer, while boron salts and unreacted formaldehyde remain trapped in the aqueous phase.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the N6-Boc-9-methyl intermediate as a viscous oil, ready for the final HCl/Dioxane deprotection.

Part 4: Reaction Pathway & Byproduct Visualization

The following diagram maps the critical junctions in the scale-up workflow where byproduct interventions must be applied.

G Linear Linear Precursor (Secondary Amine) Cyclization Spiro-Cyclization (LiHMDS Catalyzed) Linear->Cyclization SpiroInt 6,9-diazaspiro[4.5]decane Core Cyclization->SpiroInt Intramolecular Pathway Dimer Dimerization Byproducts (Suppressed by Dilution) Cyclization->Dimer Intermolecular Pathway Protection Regioselective N6-Boc Protection SpiroInt->Protection ProtectedInt N6-Boc-6,9-diaza... Intermediate Protection->ProtectedInt Methylation N9-Reductive Amination (HCHO, NaBH(OAc)3) ProtectedInt->Methylation OverMethyl Quaternary Ammonium Salts (Suppressed by Method) Methylation->OverMethyl Direct Alkylation (Avoided) ProductInt N6-Boc-9-Methyl-... Intermediate Methylation->ProductInt Selective Reduction Deprotection Sterically Driven Deprotection (4M HCl/Dioxane) ProductInt->Deprotection Final 9-Methyl-6,9-diazaspiro[4.5]decane (Target Scaffold) Deprotection->Final

Reaction workflow for 9-Methyl-6,9-diazaspiro[4.5]decane highlighting byproduct suppression.

References

  • Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. American Chemical Society (ACS).
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Royal Society of Chemistry (RSC).
  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. American Chemical Society (ACS).

Sources

preventing oxidation of 9-Methyl-6,9-diazaspiro[4.5]decane during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with the in-depth technical knowledge and practical protocols necessary to ensure the long-term stability of your research compounds. This guide focuses specifically on preventing the oxidation of 9-Methyl-6,9-diazaspiro[4.5]decane, a compound whose structural integrity is paramount for reproducible and reliable experimental outcomes.

The diazaspiro[4.5]decane core is a valuable scaffold in medicinal chemistry, often used to modulate the pharmacokinetic properties of potential drug candidates.[1] However, the presence of tertiary and secondary amine functionalities within this structure makes it susceptible to oxidative degradation, a common challenge in the storage and handling of N-heterocyclic compounds.[2][3] This guide will walk you through the causes of this degradation and provide robust, field-proven solutions to maintain the purity and potency of your samples.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of 9-Methyl-6,9-diazaspiro[4.5]decane.

Q1: Why is 9-Methyl-6,9-diazaspiro[4.5]decane prone to oxidation?

A1: The susceptibility to oxidation arises from the presence of nitrogen atoms with lone-pair electrons, which are reactive towards oxygen and other oxidizing agents.[2] Tertiary amines, like the N-methylated nitrogen in the structure, can be particularly vulnerable. The reaction with atmospheric oxygen can lead to the formation of N-oxides and other degradation products, which can alter the compound's chemical properties and biological activity.[4][5]

Q2: What are the visible signs of degradation in my sample?

A2: While analytical confirmation is always necessary, the first signs of degradation can include a noticeable change in color (e.g., developing a yellow or brown tint), changes in physical state (e.g., from a free-flowing solid to a gummy or oily substance), or the development of an unusual odor.

Q3: What is the single most important factor in preventing oxidation during long-term storage?

A3: Minimizing exposure to atmospheric oxygen is the most critical step.[2] This is most effectively achieved by storing the compound under an inert atmosphere, a process also known as inerting or blanketing.[6][7]

Q4: What is an "inert atmosphere," and why is it effective?

A4: An inert atmosphere is an environment where reactive gases, primarily oxygen and moisture, have been displaced by a non-reactive (inert) gas.[6][8] The most commonly used inert gases in a laboratory setting are nitrogen (N₂) and argon (Ar) due to their chemical stability and low cost.[9] By removing oxygen, you eliminate the key reactant required for oxidative degradation, thereby preserving the chemical integrity of the compound.[6][7][8][10]

Section 2: Troubleshooting Guide: Diagnosing and Resolving Oxidation Issues

This section provides in-depth answers to specific problems you may encounter during your experiments.

Q5: My sample of 9-Methyl-6,9-diazaspiro[4.5]decane has turned slightly yellow after a few weeks in the freezer. What happened?

A5: A color change is a strong indicator of chemical degradation. While a standard freezer reduces the rate of degradation by lowering the temperature, it does not eliminate the oxygen present in the container's headspace.[11][12] Over time, even at low temperatures, the compound can react with this trapped oxygen. The yellowing likely indicates the formation of oxidized byproducts.

Solution:

  • Quarantine the Sample: Do not use the discolored sample in critical experiments until its purity has been verified.

  • Analytical Verification: Re-analyze the sample's purity using a stability-indicating method like HPLC or LC-MS. Compare the chromatogram to a reference standard or the initial analysis performed upon receipt of the compound. Look for the appearance of new impurity peaks or a decrease in the area of the main peak.

  • Implement Inerting: For all new and existing high-purity samples intended for long-term storage, implement an inert gas blanketing protocol (see Protocol 3.1).

Q6: I'm seeing unexpected peaks in my LC-MS/NMR analysis of an older sample. Could this be oxidation?

A6: Yes, this is a classic sign of degradation. Oxidation can produce a variety of byproducts. For a compound like 9-Methyl-6,9-diazaspiro[4.5]decane, you might expect to see:

  • N-oxides: The addition of an oxygen atom to one of the nitrogen atoms. In mass spectrometry, this would correspond to an increase in mass of 16 Da (for a single oxidation) or 32 Da (for double oxidation).[13]

  • Hydroxylated Species: The addition of a hydroxyl (-OH) group, also resulting in a +16 Da mass change.[13]

  • Products of Ring-Opening or Fragmentation: More severe oxidation can lead to the cleavage of chemical bonds, resulting in smaller, unidentified molecules.

Solution:

  • Characterize Degradants: If possible, use high-resolution mass spectrometry (HRMS) and NMR to identify the structure of the major degradation products. Understanding the degradation pathway provides insight into the compound's liabilities.

  • Review Storage History: Correlate the level of degradation with the sample's storage history. Was it frequently opened? Was it stored under air? This can help confirm that oxidation is the root cause.

  • Forced Degradation Study: To definitively confirm the identity of oxidative degradants, you can perform a forced degradation (or stress testing) study by intentionally exposing a small amount of the pure compound to an oxidizing agent like hydrogen peroxide (H₂O₂).[12] The degradation products formed under these controlled conditions can then be compared to the impurities seen in your aged sample.

Q7: Can I use antioxidants to protect my compound?

A7: The addition of antioxidants is a common strategy in formulated drug products but can be problematic for a pure chemical standard or an intermediate in a synthesis pathway.[4][5]

Considerations:

  • Interference: The antioxidant will be an additional component in your sample, which could interfere with subsequent chemical reactions or biological assays.

  • Stoichiometry: The effectiveness of an antioxidant depends on its concentration relative to the compound and the level of oxidative stress.

  • Compatibility: The antioxidant must be soluble and stable in your compound or solvent system and not react with the parent molecule itself.

Recommendation: For storing the pure compound, prioritize inert atmosphere storage over the addition of antioxidants. This approach prevents the problem (oxidation) rather than trying to mitigate it after the fact and maintains the chemical purity of your sample.

Section 3: Protocols for Storage and Quality Control

These protocols provide detailed, step-by-step methodologies for ensuring the long-term stability and quality of your 9-Methyl-6,9-diazaspiro[4.5]decane.

Protocol 3.1: Long-Term Storage Under Inert Atmosphere

Objective: To prepare and store a sample of 9-Methyl-6,9-diazaspiro[4.5]decane in an oxygen-free environment to prevent oxidative degradation over months or years.

Materials:

  • High-purity 9-Methyl-6,9-diazaspiro[4.5]decane

  • Appropriate storage vial (e.g., amber glass vial with a PTFE-lined cap)[12]

  • Source of dry, high-purity inert gas (Nitrogen or Argon) with a regulator

  • Tubing and a long needle (or a Schlenk line setup)

  • Parafilm or a secondary sealing tape

  • Appropriate freezer or storage cabinet (-20°C or lower recommended)

Methodology:

  • Aliquot the Sample: If you have a large batch of the compound, it is highly recommended to divide it into smaller, single-use aliquots. This practice minimizes the number of times the main stock is exposed to the atmosphere.

  • Prepare the Vial: Place the desired amount of the compound into a clean, dry vial. Do not fill the vial more than halfway to ensure an adequate headspace for the inert gas.

  • Insert Gas Lines: Carefully insert two long needles through the septum of the vial cap (or use a Schlenk line adapter). One needle will be the gas inlet, and its tip should be positioned just above the surface of the compound. The other needle will be the gas outlet, with its tip positioned higher up in the headspace.

  • Purge the Headspace: Set the inert gas regulator to a gentle flow rate (you should be able to feel a very light stream of gas on your hand). Allow the gas to flow through the vial for 2-5 minutes. This process, known as purging, displaces the heavier air (containing oxygen and moisture) with the inert gas.[10]

  • Seal Under Positive Pressure: While the inert gas is still flowing, first remove the outlet needle. Then, remove the inlet needle and immediately tighten the cap securely. This procedure ensures a slight positive pressure of inert gas is trapped inside the vial, preventing air from re-entering.

  • Secondary Seal and Label: Wrap the cap and neck of the vial with Parafilm as an extra barrier against moisture and gas exchange. Label the vial clearly with the compound name, date of storage, and a note indicating "Stored Under N₂/Ar."

  • Store Appropriately: Place the sealed vial in a designated, cool, dark, and dry location.[11][14][15] For long-term storage, a freezer at -20°C or -80°C is recommended to significantly slow down any potential degradation pathways.

Protocol 3.2: Quality Control (QC) Analysis to Detect Oxidation

Objective: To use High-Performance Liquid Chromatography (HPLC) to assess the purity of a 9-Methyl-6,9-diazaspiro[4.5]decane sample and detect the presence of oxidative degradation products.

Methodology:

  • Prepare a Standard Solution: Accurately weigh and dissolve a small amount of a reference standard (a new, high-purity batch of the compound) in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Prepare the Test Sample Solution: Using the same method and solvent, prepare a solution of the sample you wish to test at the same concentration as the standard.

  • Set Up the HPLC Method:

    • Column: A C18 reverse-phase column is a common starting point for amine-containing compounds.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

    • Detection: UV detection at a wavelength where the compound has good absorbance. If the compound lacks a strong chromophore, other detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be used.

    • Injection Volume: 5-10 µL.

    • Run Time: Sufficiently long to ensure all potential impurities are eluted from the column.

  • Analyze Samples: Inject the standard solution first to establish the retention time and peak shape of the pure compound. Then, inject the test sample solution.

  • Evaluate the Chromatogram:

    • Purity Calculation: Compare the peak area of the main compound in the test sample to the total area of all peaks in the chromatogram (Area % method). A significant decrease in purity compared to the initial analysis indicates degradation.

    • Impurity Profile: Look for new peaks in the test sample's chromatogram that are not present in the reference standard. These are potential degradation products. Oxidized products are often more polar and may elute earlier than the parent compound in a reverse-phase system.

    • Record Keeping: Save all chromatograms and analysis reports. Maintaining a historical record of a batch's purity over time is the best way to monitor its stability.

Section 4: Summary of Storage Conditions & Decision Workflow
Table 1: Recommended Storage Conditions
ParameterShort-Term (Weeks)Mid-Term (Months)Long-Term (Years)
Temperature 2-8°C (Refrigerated)≤ -20°C (Freezer)≤ -20°C or -80°C
Atmosphere Tightly sealed vialInert Gas (N₂/Ar) Required Inert Gas (N₂/Ar) Required
Container Amber glass vial, PTFE-lined capAmber glass vial, PTFE-lined capAmber glass vial, PTFE-lined cap
Light Protect from light[2]Protect from lightProtect from light
Best Practice Use for daily operationsAliquot from main stockStore unopened aliquots
Diagram: Storage Decision Workflow

This diagram outlines the decision-making process for the proper handling and storage of a new batch of 9-Methyl-6,9-diazaspiro[4.5]decane.

StorageWorkflow Figure 1. Decision Workflow for Compound Storage cluster_0 cluster_1 cluster_2 Receive Receive New Batch QC Perform Initial QC (HPLC, NMR, etc.) Record T=0 Data Receive->QC Decision Intended Storage Duration? QC->Decision ShortTerm Short-Term (< 1 Month) Decision->ShortTerm LongTerm Long-Term (> 1 Month) Decision->LongTerm StoreShort Store at 2-8°C in tightly sealed amber vial. ShortTerm->StoreShort Aliquot Aliquot into single-use vials LongTerm->Aliquot Inert Purge with N₂/Ar (Protocol 3.1) Aliquot->Inert StoreLong Store at ≤ -20°C Protected from light Inert->StoreLong

Caption: Decision workflow for handling and storing new batches.

References
  • The Importance of Inerting. Air Products. [Link]

  • Inert gas. Wikipedia. [Link]

  • Chemical Storage. American Chemical Society. [Link]

  • How do I safely store chemicals in laboratory? Environmental Health & Safety, University of Washington. [Link]

  • Handling and Storing Chemicals. Lab Manager. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Deellab. [Link]

  • What Is Inerting? WestAir Gases. [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. C&EN. [Link]

  • Inhibition of amine oxidation.
  • (PDF) Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • Inerting in the chemical industry. Linde. [Link]

  • How to prevent the oxidation of Amine Catalyst? Mingxu Chemicals. [Link]

  • Analytical methods used to quantify amine oxidation. ResearchGate. [Link]

  • Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. Springer. [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

  • 9-methyl-2-oxa-6,9-diazaspiro[4.5]decane — Chemical Substance Information. NextSDS. [Link]

  • N-Heterocycles Extended π-Conjugation Enables Ultrahigh Capacity, Long-Lived, and Fast-Charging Organic Cathodes for Aqueous Zinc Batteries. CCS Chemistry - Chinese Chemical Society. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • 9-methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride. PubChemLite. [Link]

  • 9-Oxa-6-azaspiro[4.5]decane. PubChem. [Link]

Sources

Technical Support Center: Handling Moisture Sensitivity in 9-Methyl-6,9-diazaspiro[4.5]decane Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 9-Methyl-6,9-diazaspiro[4.5]decane, a versatile diamine scaffold. Its utility in synthesis is significant, but its hygroscopic nature and the sensitivity of its associated reactions demand rigorous anhydrous techniques. This document is designed to help you navigate these challenges, improve your reaction yields, and ensure the reproducibility of your results.

Troubleshooting Guide

This section addresses specific, common problems encountered during reactions involving 9-Methyl-6,9-diazaspiro[4.5]decane.

Q1: My reaction is resulting in a very low yield or failing completely. What are the potential causes and how can I fix this?

A1: Low or no product yield is one of the most frequent issues in syntheses involving diamines and is often traceable to moisture contamination, suboptimal reaction conditions, or reagent degradation.[1][2] The following decision workflow can help diagnose the root cause.

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents check_moisture Assess Anhydrous Conditions start->check_moisture check_conditions Optimize Reaction Parameters (Temp, Time, pH) start->check_conditions sub_moisture1 Is glassware properly dried (oven/flame-dried)? check_moisture->sub_moisture1 sub_moisture2 Is solvent certified anhydrous (<50 ppm H₂O)? sub_moisture1->sub_moisture2 Yes action_glass Action: Oven-dry glassware (>4h @ 140 °C) and cool under inert gas stream. sub_moisture1->action_glass No sub_moisture3 Was a proper inert atmosphere used? sub_moisture2->sub_moisture3 Yes action_solvent Action: Use a freshly opened Sure/Seal™ bottle or dry solvent over activated molecular sieves. sub_moisture2->action_solvent No action_atmosphere Action: Implement Schlenk line or N₂/Ar balloon technique. Ensure positive pressure. sub_moisture3->action_atmosphere No success Problem Resolved sub_moisture3->success Yes action_glass->success action_solvent->success action_atmosphere->success

Caption: Troubleshooting workflow for low diamine synthesis yield.

Causality Behind Troubleshooting Steps:

  • Reagent Integrity: 9-Methyl-6,9-diazaspiro[4.5]decane, like many amines, can be hygroscopic. Absorbed water can act as a competing nucleophile or a base, hydrolyzing sensitive reagents like activated esters or acid chlorides.[3][4] Furthermore, coupling reagents such as EDC are notoriously moisture-sensitive and will rapidly lose activity if exposed to water.[3] Always use reagents from a reliable source and consider purchasing smaller batches to ensure freshness.

  • Anhydrous Conditions: The absolute exclusion of water is paramount. Many reactions require water content below 50 ppm.[5] This involves not just using anhydrous solvents, but also rigorously drying all glassware, syringes, and maintaining a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.[6][7][8]

  • pH Control: In coupling reactions (e.g., amide bond formation), pH is critical. The amine nucleophile must be in its free-base form to be reactive. The presence of adventitious acid (or water acting as a weak acid) can protonate one or both nitrogen atoms, rendering them non-nucleophilic.[3] For selective mono-acylation, careful pH control can be used to protonate one amine group, effectively protecting it.[3]

Q2: I am observing significant formation of side products. How can I identify and minimize them?

A2: Side product formation often points to specific mechanistic pathways being favored over your desired reaction. Common culprits include hydrolysis, over-alkylation/acylation, and polymerization.

  • Hydrolysis Products: If you observe molecular weights corresponding to your starting materials (e.g., the carboxylic acid in an amide coupling), it is a strong indicator that your activated intermediate (like an O-acylisourea intermediate from EDC) is being hydrolyzed by water before the diamine can attack.[3]

    • Solution: Enhance the rigor of your anhydrous technique. Use freshly dried solvents and ensure your diamine is free of excess water. Using an additive like N-hydroxysuccinimide (NHS) can convert the highly moisture-sensitive O-acylisourea intermediate into a more stable NHS-ester, which is more resistant to hydrolysis.[3]

  • Polymerization: Because 9-Methyl-6,9-diazaspiro[4.5]decane has two reactive amine sites, intermolecular reactions can lead to oligomers or polymers, especially if reacting with a bifunctional electrophile.[3][9]

    • Solution: This is a stoichiometry and concentration challenge. To favor the desired intramolecular reaction or mono-functionalization, use high dilution conditions. Alternatively, to favor polymerization if that is the goal, use higher concentrations. For mono-acylation, using a large excess of the diamine relative to the acylating agent can statistically favor the single-addition product.

  • Over-alkylation/acylation: If you intend to functionalize only one of the amine groups but observe products where both are modified, you are experiencing over-reaction.

    • Solution: Adjust the stoichiometry to use only one equivalent or slightly less of the electrophile. Running the reaction at a lower temperature can also help control the reaction rate and improve selectivity.[1]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the properties and handling of 9-Methyl-6,9-diazaspiro[4.5]decane.

Q1: Why is moisture control so critical when working with 9-Methyl-6,9-diazaspiro[4.5]decane?

A1: The criticality stems from two main factors: the inherent properties of the diamine and the nature of the reactions it's used in.

  • Hygroscopicity: Amines, in general, are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[10] This introduces water directly into your reaction vessel.

  • Nucleophilicity and Basicity: The lone pairs on the nitrogen atoms make the compound both a good nucleophile and a base. When water is present, it can:

    • Act as a Competing Nucleophile: Water can react with electrophiles (e.g., acid chlorides, activated esters), consuming them and preventing the desired reaction with the diamine.

    • Cause Hydrolysis: The basic nature of the diamine can catalyze the hydrolysis of sensitive functional groups on other molecules in the reaction mixture.

    • Interfere with Catalysts: Many organometallic catalysts used in modern synthesis are deactivated by water.

    • Alter pH: Water can protonate the amine, reducing its nucleophilicity and altering the optimal pH required for many coupling reactions.[3]

Q2: How should I properly store and handle 9-Methyl-6,9-diazaspiro[4.5]decane?

A2: Proper storage is the first line of defense against moisture.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For optimal protection, store it inside a desiccator or a glovebox under an inert atmosphere.[11] If you receive the product in a Sure/Seal™ bottle, this system is designed for storing and dispensing air-sensitive and anhydrous reagents.[8][12]

  • Handling: If the compound is a hygroscopic solid, weighing and transfers should be done as quickly as possible, ideally in an environment with low humidity or within a glovebox.[13] Avoid leaving the container open to the atmosphere. If you must handle it in the open, have all other reagents and solvents ready to go to minimize exposure time.

Q3: What are the best practices for drying reaction solvents?

A3: Commercially available anhydrous solvents are often sufficient, but their dryness can be compromised after opening. For highly sensitive reactions, it is best to dry them in-house. The choice of drying agent depends on the solvent.[5][14]

SolventRecommended Drying Agent(s)Incompatible Agent(s)Typical Water Content
Dichloromethane (DCM) Calcium Hydride (CaH₂)Sodium (Reacts)~13 ppm[15]
Tetrahydrofuran (THF) Sodium/Benzophenone, Activated 3Å Molecular SievesCaH₂ (Ineffective)<10 ppm[14][15]
Acetonitrile (ACN) Calcium Hydride (CaH₂), Activated 3Å Molecular SievesSodium/Benzophenone<10 ppm[14]
Methanol/Ethanol Activated 3Å Molecular Sieves (10% m/v, >72h)Sodium/Benzophenone, CaH₂~30-50 ppm[14][15]
Toluene Sodium/Benzophenone, Calcium Hydride (CaH₂)-<10 ppm[15]

Table based on data from Burfield et al. and Williams et al.[14][15]

Key Considerations:

  • Molecular Sieves (3Å): These are a good general-purpose and safe option. They must be activated by heating under vacuum before use. They work by trapping water molecules within their pores.[7][16]

  • Calcium Hydride (CaH₂): Effective for halogenated solvents and hydrocarbons. It reacts with water to produce hydrogen gas and should be handled with care.[5]

  • Sodium/Benzophenone: An excellent method for ethers like THF. The formation of a deep blue or purple color from the benzophenone ketyl radical indicates an anhydrous state. This method is not suitable for alcohols, ketones, or halogenated solvents.[7]

Q4: How do I properly prepare my glassware and reaction setup?

A4: Even glassware that appears dry has a thin film of adsorbed water on its surface.[7][8]

  • Drying Glassware: All glassware (flasks, stir bars, syringes, needles) must be rigorously dried, either in an oven (overnight at >125 °C) or by flame-drying under vacuum.[6][7]

  • Assembly: Assemble the hot glassware quickly and immediately place it under a stream of dry inert gas (Nitrogen or Argon) to cool. This prevents atmospheric moisture from re-adsorbing onto the surfaces.[8][17]

  • Inert Atmosphere: The reaction must be maintained under a positive pressure of an inert gas. This can be achieved with a Schlenk line or, for simpler setups, a balloon filled with nitrogen or argon.[18][19][20] The system should be vented through an oil bubbler to provide a visual indicator of positive pressure and prevent over-pressurization.[12][17]

Inert_Atmosphere_Setup cluster_flask Reaction Flask flask Flask with Stir Bar septum Rubber Septum needle_out Vent Needle septum->needle_out balloon Nitrogen or Argon Balloon needle_in Inlet Needle balloon->needle_in Positive Pressure needle_in->septum bubbler Oil Bubbler needle_out->bubbler Gas Outlet

Caption: Basic setup for a reaction under an inert atmosphere balloon.

Q5: How can I confirm my reaction is truly anhydrous?

A5: While rigorous preparation is usually sufficient, there are methods to quantify water content:

  • Karl Fischer Titration: This is the gold standard for accurately determining trace amounts of water in organic solvents and reagents.[14][21] It is a highly sensitive but requires specialized equipment.

  • ¹⁹F NMR Spectroscopy: An advanced method has been developed using a reagent combination that reacts with water to generate a bifluoride ion, which can be sensitively and accurately detected by ¹⁹F NMR. This technique can be compatible with glovebox work.[21][22][23]

  • In-situ Indicators: For solvents dried with sodium/benzophenone, the persistence of the blue ketyl radical color is a reliable indicator of anhydrous conditions.[7]

Detailed Experimental Protocols

Protocol 1: Drying a Solvent with Activated Molecular Sieves
  • Activation: Place 3Å molecular sieves in a round-bottom flask. Heat to ~200-300 °C under high vacuum for at least 4 hours to remove adsorbed water.

  • Cooling: Allow the sieves to cool to room temperature under vacuum or in a desiccator to prevent re-adsorption of atmospheric moisture.[5]

  • Drying: Add the activated sieves (approx. 10-20% by weight/volume) to the solvent in a suitable storage bottle (e.g., a Sure/Seal™ type bottle).[5][7]

  • Equilibration: Seal the bottle and allow it to stand for at least 48-72 hours before use to ensure thorough drying. The sieves can remain in the solvent during storage to maintain dryness.[14]

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Nitrogen Balloon Technique)
  • Glassware Prep: Oven-dry all glassware, including the reaction flask and a magnetic stir bar.

  • Assembly: While still hot, assemble the flask and seal it with a rubber septum. Clamp it to a stand and insert two needles through the septum: one connected to a nitrogen-filled balloon and an "exit needle" open to the atmosphere (preferably into a bubbler).[19][20]

  • Purging: Allow the nitrogen to flush through the flask for at least 5 minutes to displace all the air.[20]

  • Cooling: Remove the exit needle and let the flask cool completely to room temperature under a positive pressure of nitrogen from the balloon.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe. Puncture the septum with the syringe needle, and after addition, withdraw a small "inert gas buffer" into the syringe before removing it from the septum.[19] Add hygroscopic solid reagents quickly against a counterflow of nitrogen.

References

  • Benchchem. Technical Support Center: Optimization of Reaction Conditions for Diamine Synthesis. Benchchem.
  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace.
  • Benchchem. How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde. Benchchem.
  • Fiveable. Inert atmosphere: Organic Chemistry II Study Guide. Fiveable.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
  • Wikipedia. Air-free technique. Wikipedia.
  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Moodle@Units.
  • Chemistry Stack Exchange. How to improve efficiency of the diamine synthesis from fluorescein?. Chemistry Stack Exchange.
  • Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
  • Benchchem. Troubleshooting low yield in diaminopropane coupling reactions. Benchchem.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
  • Sun, H., et al. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters.
  • Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
  • Division of Research Safety. Handling air-sensitive reagents AL-134. University of Illinois Urbana-Champaign.
  • Beck, T., & Arney, L. (2015). Video: Preparing Anhydrous Reagents and Equipment. JoVE.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Future4200.
  • Organic Syntheses Procedure. Propenylamine, 1-chloro-N,N,2-trimethyl. Organic Syntheses.
  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
  • ResearchGate. 26 questions with answers in DIAMINES. ResearchGate.
  • Sun, H., et al. (2008). A Method for Detecting Water in Organic Solvents. ACS Publications.
  • Sun, H., et al. (2008). A Method for Detecting Water in Organic Solvents. PMC - NIH.
  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?. Quora.
  • HepatoChem. (2016). How do you handle hygroscopic salts?. HepatoChem.
  • Copernicus ACP. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Copernicus ACP.

Sources

Validation & Comparative

HPLC method validation for 9-Methyl-6,9-diazaspiro[4.5]decane purity

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating HPLC Methods for 9-Methyl-6,9-diazaspiro[4.5]decane Purity: A Comparative Guide

The Chemical Challenge: Analyzing Spirocyclic Diamines

9-Methyl-6,9-diazaspiro[4.5]decane (CAS: 933716-21-3) is a highly polar, spirocyclic diamine widely utilized as a structural building block in medicinal chemistry[1]. Because the molecule contains both secondary and tertiary amine functionalities, it exists predominantly in a protonated (positively charged) state under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions.

This basicity presents a notorious chromatographic challenge: severe peak tailing . While the primary retention mechanism in RP-HPLC relies on hydrophobic interactions with the C18 stationary phase, protonated amines undergo a secondary, parasitic ion-exchange interaction with negatively charged, ionized residual silanol groups (-SiO⁻) on the silica support[2][3]. This secondary interaction acts like "velcro," causing a fraction of the analyte molecules to lag behind and elongating the trailing edge of the chromatographic peak[2].

To achieve a regulatory-compliant purity assay, analysts must engineer a method that suppresses these secondary interactions before proceeding to International Council for Harmonisation (ICH) Q2(R2) method validation[4][5].

Part 1: Column Chemistry & Mobile Phase Comparison

The causality of peak tailing dictates our experimental choices. We can suppress silanol interactions through two primary vectors: chemical shielding (column selection) or ionization suppression (mobile phase pH adjustment)[6][7].

Below is an objective comparison of three distinct chromatographic approaches for analyzing 9-Methyl-6,9-diazaspiro[4.5]decane.

Table 1: Comparative Performance of HPLC Columns for Spirocyclic Amines

Chromatographic ApproachStationary PhaseMobile Phase StrategyRetention MechanismPeak Asymmetry ( As​ )Suitability for Basic Amines
Traditional RP-HPLC Type-A Silica C18Phosphate Buffer (pH 7.0) / AcetonitrileHydrophobic + Ion-Exchange> 2.5 (Severe Tailing)Poor. High silanol activity leads to poor resolution and integration errors[3].
Optimized RP-HPLC Base-Deactivated (Type-B) C180.1% Formic Acid (pH ~2.7) / AcetonitrilePurely Hydrophobic1.1 - 1.3 (Symmetrical)Excellent. Low pH suppresses silanol ionization; endcapping sterically protects the surface[2][6].
HILIC Amide-bonded SilicaAmmonium Formate (pH 4.5) / 90% AcetonitrileHydrophilic Partitioning1.0 - 1.2 (Symmetrical)Excellent. Bypasses traditional hydrophobic retention entirely; ideal for highly polar impurities.

Part 2: Self-Validating Experimental Workflow

Before executing a formal ICH validation, a robust method must be self-validating. A common pitfall in HPLC analysis is misdiagnosing physical instrument issues (e.g., dead volume in tubing) as chemical peak tailing.

Expert Diagnostic Protocol: To validate the integrity of your fluidics, inject a purely neutral marker (e.g., toluene or uracil) prior to the basic analyte. Neutral compounds cannot undergo ion-exchange interactions with silanols[2]. If the neutral peak tails, the issue is physical (plumbing/frit blockage). If the neutral peak is symmetrical but 9-Methyl-6,9-diazaspiro[4.5]decane tails, the issue is chemical, necessitating a switch to a base-deactivated column[2][3].

Peak_Tailing_Diagnostics N1 Observe Peak Tailing (Asymmetry Factor > 1.5) N2 Inject Neutral Marker (e.g., Toluene) N1->N2 N3 Does the neutral peak tail? N2->N3 N4 Physical/Plumbing Issue (Check tubing, frits, dead volume) N3->N4 YES N5 Chemical Issue (Secondary Silanol Interactions) N3->N5 NO N6 Switch to Base-Deactivated C18 or Adjust Mobile Phase pH N5->N6

Diagnostic workflow to differentiate physical vs. chemical peak tailing sources.

Step-by-Step Method Execution
  • System Preparation: Install a base-deactivated Type-B C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size)[6].

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water, pH ~2.7) and Mobile Phase B (Acetonitrile). Causality: The low pH ensures residual silanols remain fully protonated (-SiOH) and neutral, preventing electrostatic binding with the spirocyclic diamine[3][6].

  • System Suitability Testing (SST): Inject the reference standard (50 µg/mL). Verify that the theoretical plate count ( N ) > 5,000 and the tailing factor ( As​ ) is ≤ 1.5[8].

Part 3: ICH Q2(R2) Method Validation Data

Once the optimized method yields symmetrical peaks, it must be subjected to rigorous validation to ensure it is fit for quantitative purity analysis[4][9].

Method_Validation V1 System Suitability (SST) V2 Specificity (Blank/Placebo) V1->V2 V3 Linearity & Range (R² ≥ 0.999) V2->V3 V4 Accuracy (80-120% Spike) V3->V4 V5 Precision (RSD ≤ 2%) V4->V5

Sequential workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Table 2: Summary of ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExperimental MethodologyCausality & InterpretationAcceptance Criteria
Specificity Inject diluent blank and mobile phase blank alongside the analyte[9].Proves the detector response is exclusively due to 9-Methyl-6,9-diazaspiro[4.5]decane, with no co-eluting matrix interference[4].No interfering peaks at the analyte retention time.
Linearity Prepare 5-7 calibration standards ranging from 10% to 120% of the nominal working concentration[9].Confirms the detector's response is directly proportional to the analyte concentration across the operational range[4][10].Correlation Coefficient ( R2 ) ≥ 0.999[10].
Accuracy (Recovery) Spike known amounts of reference standard into a blank matrix at 80%, 100%, and 120% levels[8][9].Validates that the extraction and elution processes do not result in analyte loss or overestimation[4].Mean Recovery: 98.0% – 102.0%[4].
Precision (Repeatability) Perform 6 replicate injections of a homogeneous sample at 100% concentration[5][8].Assesses the intrinsic variance of the HPLC autosampler, pump delivery, and integration algorithms[5].Relative Standard Deviation (%RSD) ≤ 2.0%[10].
LOD / LOQ Calculate based on the standard deviation of the response ( σ ) and the slope ( S ): LOQ=10σ/S [8].Defines the absolute lower boundaries where the diamine can be reliably detected and quantified.Signal-to-Noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ.

By utilizing a base-deactivated column and an acidic mobile phase, the secondary interactions of 9-Methyl-6,9-diazaspiro[4.5]decane are neutralized. This ensures that the resulting ICH validation metrics—particularly precision and linearity—are not artificially degraded by peak tailing or unpredictable retention shifts, resulting in a highly robust, reproducible purity assay.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.[Link]

  • 9-methyl-6,9-diazaspiro[4.5]decane — Chemical Substance Information - NextSDS.[Link]

  • HPLC Peak Tailing - Axion Labs.[Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS.[Link]

  • Choosing HPLC Columns for Rapid Method Development - Agilent.[Link]

  • A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION - RJLBPCS.[Link]

  • Peak Tailing in HPLC - Element Lab Solutions.[Link]

  • RP-HPLC Method Development and Validation for Simultaneous Estimation of Cefixime and Ofloxacin in Combined Tablet Formulations - NeuroQuantology.[Link]

  • HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone - Semantic Scholar.[Link]

  • Development and validation of an HPLC method to be used for simultaneous detection and quantification... - IMR Press.[Link]

Sources

Advanced Scaffold Hopping: A Comparative Guide to Spirocyclic Diamines vs. Bridged Bicyclic Amines in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts away from "flat," sp2-rich aromatic rings toward three-dimensional, sp3-rich architectures, medicinal chemists are increasingly relying on complex aliphatic heterocycles. The goal is to improve physicochemical properties—such as solubility, lipophilicity (LogD), and metabolic stability—while locking molecules into bioactive conformations to reduce entropic penalties upon target binding.

Two of the most powerful classes of piperidine and piperazine bioisosteres are spirocyclic diamines/amines and bridged bicyclic amines . While both increase the fraction of sp3 carbons (Fsp3), they manipulate exit vectors, basicity (pKa), and enzymatic liability through entirely different structural mechanisms [1, 2].

This guide provides an objective, data-driven comparison of these two scaffold classes, detailing their mechanistic divergence, physicochemical profiles, and the experimental protocols required to validate their performance.

Structural and Mechanistic Divergence

To effectively utilize these scaffolds, one must understand the causality behind their physicochemical behavior. The fundamental difference lies in their topological constraints and how they project substituents into 3D space.

  • Spirocyclic Diamines (e.g., Diazaspiro[3.3]heptanes): These systems consist of two rings sharing a single quaternary carbon atom. This architecture projects substituents in highly orthogonal trajectories (exit vectors). The quaternary spiro-center acts as a massive steric shield. When a nitrogen atom is placed adjacent to this spiro-center (e.g., 1-azaspiro[3.3]heptane), the steric bulk severely hinders Cytochrome P450 (CYP450) enzymes from accessing the adjacent α-C-H bonds, drastically reducing oxidative metabolism [1].

  • Bridged Bicyclic Amines (e.g., 2-Azabicyclo[2.2.2]octane): These systems feature rings that share three or more atoms, creating a rigid, cage-like structure. Unlike spirocycles, which retain some ring-puckering flexibility, bridged systems are conformationally locked. This rigidity often results in lower overall lipophilicity compared to monocyclic matched pairs and alters the basicity of the amine due to the restricted solvation of the protonated state and inductive effects from the rigid carbon framework [2, 4].

ScaffoldTopology Root sp3-Rich Amine Scaffolds Spiro Spirocyclic Amines (e.g., Azaspiro[3.3]heptane) Root->Spiro Bridged Bridged Bicyclic Amines (e.g., 2-Azabicyclo[2.2.2]octane) Root->Bridged Spiro_Prop Orthogonal Exit Vectors Steric Shielding of α-C-H Spiro->Spiro_Prop Bridged_Prop Conformationally Locked Restricted Solvation (Lower pKa) Bridged->Bridged_Prop

Caption: Topological classification and primary physicochemical drivers of sp3-rich amine scaffolds.

Physicochemical Profiling: Comparative Data

When replacing a standard piperidine or piperazine ring, the choice between a spirocyclic and a bridged scaffold dictates the resulting ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Bridged amines typically exhibit a lower LogD and lower pKa than their monocyclic counterparts because the rigid cage prevents optimal alignment of water molecules around the protonated amine, destabilizing the conjugate acid [2]. Conversely, spirocyclic systems maintain basicity closer to the parent monocycles but offer distinct metabolic advantages depending on the heteroatom's proximity to the spiro-fusion [1].

Table 1: Comparative Physicochemical Data of Model Amine Scaffolds
Scaffold TypeRepresentative CorepKa (Amine HCl)LogD (pH 7.4)Solubility (µM)Metabolic Stability (HLM, % rem. at 30 min)
Monocyclic (Baseline)Piperidine11.21.6113635%
Spirocyclic (Distal)2-Azaspiro[3.3]heptane11.31.551215%
Spirocyclic (Adjacent)1-Azaspiro[3.3]heptane11.41.591360%
Bridged Bicyclic 2-Azabicyclo[2.2.2]octane10.51.208575%

Data synthesized from comparative bioisostere studies and C-H amination profiling [1, 2]. Note the dramatic increase in metabolic stability for 1-azaspiro[3.3]heptane compared to the 2-aza variant, driven entirely by the steric shielding of the adjacent spiro-center.

Synthetic Accessibility

Historically, the bottleneck for utilizing these advanced scaffolds was synthetic intractability. However, recent breakthroughs have democratized their use:

  • Bridged Systems: Can now be accessed via synergistic light- and heat-activated intramolecular C(sp3)–H amination, converting simple monocyclic amines into bridged bicycles in a single step [2]. Olefin amine (OLA) reagents combined with catalytic hydrogen atom transfer (HAT) also enable rapid assembly [3].

  • Spirocyclic Systems: Often synthesized via SnAP (tin-amine protocol) reagents or visible-light-mediated photocatalysis, allowing the direct coupling of feedstock cyclic ketones with secondary alkylamines to yield highly substituted spirocycles [3].

Experimental Validation: In Vitro Metabolic Stability Protocol

To objectively validate the CYP450 resistance of a newly synthesized spirocyclic or bridged scaffold, a Human Liver Microsome (HLM) assay is the gold standard. The following self-validating protocol ensures reproducible quantification of intrinsic clearance ( CLint​ ).

Step-by-Step HLM Assay Methodology

Materials Required:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Test compounds (Spiro/Bridged analogs) and Positive Control (Verapamil).

  • Quench Solution: Ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide).

Protocol:

  • Preparation: Dilute the test compound to a working concentration of 1 µM in the phosphate buffer (final DMSO concentration must be <0.1% to prevent CYP inhibition).

  • Microsome Addition: Add HLM to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. (For negative controls, substitute NADPH with an equivalent volume of buffer).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 45 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold Quench Solution. The organic solvent precipitates the microsomal proteins, halting all enzymatic activity instantly.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4 °C. Transfer the supernatant to a clean plate for LC-MS/MS analysis. Calculate the % remaining by comparing the peak area ratio (analyte/internal standard) at each time point to the t=0 control.

HLM_Workflow Step1 1. Incubation Setup Test Cmpd + HLM + Buffer (pH 7.4) Step2 2. Reaction Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Time-Course Sampling Extract aliquots at 0, 5, 15, 30, 45 min Step2->Step3 Step4 4. Reaction Quench Add Cold MeCN + Internal Standard Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify % Remaining & Calculate CL_int Step4->Step5

Caption: Standardized workflow for evaluating the metabolic stability of novel amine scaffolds using HLMs.

Conclusion

Both spirocyclic diamines and bridged bicyclic amines offer robust solutions to the metabolic liabilities and conformational flexibility of traditional flat heterocycles.

  • Choose bridged bicyclic amines when the primary goal is to lower lipophilicity (LogD), modulate pKa downward, and achieve absolute conformational rigidity.

  • Choose spirocyclic amines (specifically those with the heteroatom adjacent to the spiro-center) when you need to maintain basicity while utilizing severe steric shielding to block specific metabolic soft spots.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Olefin Amine (OLA) Reagents for the Synthesis of Bridged Bicyclic and Spirocyclic Saturated N-Heterocycles by Catalytic Hydrogen Atom Transfer (HAT) Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]

Mass Spectrometry Fragmentation Analysis of 9-Methyl-6,9-diazaspiro[4.5]decane: A Comparative Guide for Piperazine Bioisosteres

Author: BenchChem Technical Support Team. Date: April 2026

The Shift to Spirocyclic Scaffolds in Medicinal Chemistry

In modern drug discovery, the transition from flat, flexible rings to 3D-rich, rigid spirocyclic scaffolds is a proven strategy to improve pharmacokinetic (PK) properties, reduce off-target promiscuity (such as hERG liability), and increase target specificity. Simple monocyclic diamines like piperazine are ubiquitous but often suffer from metabolic instability and high basicity that complicates formulation.

To overcome these limitations, medicinal chemists increasingly utilize diazaspiro cores as 1. By replacing the piperazine moiety with architectures like 9-Methyl-6,9-diazaspiro[4.5]decane , researchers can alter the 3D vectorization of the molecule while maintaining the critical basic nitrogen required for target engagement, a strategy successfully employed in optimizing frameworks like 2.

However, this structural rigidification fundamentally alters the gas-phase dissociation thermodynamics of the molecule. For analytical scientists developing LC-MS/MS assays for PK and metabolism studies, understanding the unique collision-induced dissociation (CID) pathways of these spirocycles is critical.

Comparative Mass Spectrometry Performance

When subjected to electrospray ionization (ESI) and subsequent CID, spirocyclic diamines exhibit markedly different fragmentation behavior compared to their flexible monocyclic counterparts. The spiro-junction introduces localized ring strain but globally stabilizes the adjacent C-C bonds, requiring higher collision energies (CE) to achieve optimal fragmentation.

Below is an objective comparison of the MS/MS performance of 9-Methyl-6,9-diazaspiro[4.5]decane against a standard flexible monocycle (1-Methylpiperazine) and a highly strained spirocycle (2-Methyl-2,6-diazaspiro[3.4]octane).

Table 1: MS/MS Product Ion & Fragmentation Comparison
Scaffold TypeCompoundPrecursor Ion [M+H]⁺ (m/z)Primary Product Ion (m/z)Optimal CE (eV)Dominant Fragmentation Mechanism
Flexible Monocycle 1-Methylpiperazine101.1158.0515 - 20Piperazine ring opening & loss of C₂H₅N
Strained Spirocycle 2-Methyl-2,6-diazaspiro[3.4]octane127.1284.0825 - 30Cyclobutane ring scission
Rigid Spirocycle 9-Methyl-6,9-diazaspiro[4.5]decane 155.15 87.09 30 - 40 Coordinated spiro-junction cleavage

Data supported by structural parameters from 3.

Mechanistic Causality of Fragmentation

Why do these differences exist? The causality lies in the steric constraints of the spiro-center.

In a simple piperazine, the lack of steric bulk allows the ring to easily distort and undergo alpha-cleavage or ring-opening at relatively low collision energies (15-20 eV). Conversely, the fragmentation of 4 like 9-Methyl-6,9-diazaspiro[4.5]decane is governed by a coordinated scission of the C(spiro)-C(alpha) and C(alpha)-C(beta) bonds.

When the [M+H]⁺ ion (m/z 155.15) enters the collision cell, it faces two competing pathways:

  • Low CE Pathway (N-Dealkylation): Standard loss of the methylamine group (-31 Da), yielding a minor product ion at m/z 124.11.

  • High CE Pathway (Spiro-Cleavage): The rigid spiro[4.5] system requires elevated energy (30-40 eV) to break the spiro-junction. This results in the characteristic loss of the cyclopentene radical (-68 Da), yielding a highly stable, abundant product ion at m/z 87.09. This pathway is highly diagnostic and provides excellent signal-to-noise (S/N) ratios in complex biological matrices.

MS_Fragmentation Precursor [M+H]+ m/z 155.15 9-Methyl-6,9-diazaspiro[4.5]decane Path1 Spiro-Junction Cleavage (High CE: 30-40 eV) Precursor->Path1 Coordinated Scission Path2 Alpha-Cleavage / Ring Opening (Low CE: 15-25 eV) Precursor->Path2 N-Dealkylation Frag1 m/z 87.09 [M+H - C5H8]+ Path1->Frag1 Loss of Cyclopentene (-68 Da) Frag2 m/z 112.11 [M+H - C2H5N]+ Path2->Frag2 Piperazine Ring Opening (-43 Da) Frag3 m/z 124.11 [M+H - CH5N]+ Path2->Frag3 Loss of Methylamine (-31 Da)

Figure 1: CID fragmentation pathways of 9-Methyl-6,9-diazaspiro[4.5]decane [M+H]+.

Self-Validating LC-MS/MS Protocol for Spirocyclic Diamines

To ensure trustworthiness and reproducibility, analytical methods for diamines must account for their basicity. Diamines are notorious for peak tailing and carryover due to secondary interactions with residual silanol groups on LC columns and metal surfaces in the MS source.

The following protocol utilizes a high-pH mobile phase to neutralize the basic nitrogens, ensuring sharp chromatographic peaks and minimizing carryover—creating a self-validating system.

Step 1: Matrix Preparation & Extraction
  • Aliquot: Transfer 50 µL of plasma sample to a 96-well extraction plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (e.g., 1-Methylpiperazine-d3).

    • Causality: The internal standard corrects for matrix effects and ion suppression during ESI, validating the recovery of the extraction.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultrapure water.

    • Causality: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak splitting during injection.

Step 2: Chromatographic Separation
  • Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm) or an equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation Check: Inject a double-blank (matrix only, no internal standard) immediately after the highest calibration standard. Carryover must be verified to be <20% of the lower limit of quantification (LLOQ).

Step 3: Mass Spectrometry (ESI+ MRM)
  • Source Parameters: Capillary Voltage 3.0 kV, Desolvation Temp 500°C, Cone Gas 50 L/h.

  • MRM Transitions for 9-Methyl-6,9-diazaspiro[4.5]decane:

    • Quantifier: m/z 155.15 → 87.09 (CE: 35 eV). Captures the high-energy spiro-cleavage.

    • Qualifier: m/z 155.15 → 124.11 (CE: 20 eV). Captures the low-energy alpha-cleavage.

  • Causality: Monitoring both a high-CE spiro-cleavage product and a low-CE alpha-cleavage product ensures absolute structural confirmation and guards against isobaric interferences in complex biological samples.

Conclusion

Replacing flexible piperazines with rigid spirocycles like 9-Methyl-6,9-diazaspiro[4.5]decane offers immense pharmacological benefits but requires a strategic shift in bioanalytical methodology. By leveraging the high-energy coordinated scission of the spiro-junction, analysts can select highly specific MRM transitions that provide superior sensitivity and selectivity over traditional monocyclic diamines.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI -[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - Journal of Medicinal Chemistry (ACS) -[Link]

  • 9-methyl-6,9-diazaspiro[4.5]decane Structural Data - PubChemLite - [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles - AIP Publishing -[Link]

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A Comparative In Vitro Toxicity Assessment of Novel 9-Methyl-6,9-diazaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Early-Stage Hazard Identification and Lead Optimization

Introduction: The “Innovate, but Verify” Imperative in Drug Discovery

The 9-Methyl-6,9-diazaspiro[4.5]decane scaffold represents a promising architectural framework in medicinal chemistry, offering a three-dimensional diversity that can be exploited for novel therapeutic agents. However, as with any novel chemical entity, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being unforeseen toxicity. Early and robust in vitro toxicity profiling is not merely a regulatory hurdle but a critical, cost-saving, and ethically responsible component of modern drug development.[1][2] It allows for the early identification of potential liabilities, guiding medicinal chemists in the rational design of safer and more effective molecules.[3]

This guide provides a comparative analysis of the in vitro toxicity profiles of a series of hypothetical 9-Methyl-6,9-diazaspiro[4.5]decane analogs. We will delve into the causality behind the selection of a tiered testing strategy, encompassing general cytotoxicity, hepatotoxicity, cardiotoxicity, and genotoxicity. The objective is to provide a practical framework for researchers and drug development professionals to assess and compare the toxicological risks associated with this chemical series, thereby facilitating data-driven decisions in lead selection and optimization.

A Tiered Approach to In Vitro Toxicity Screening

A hierarchical screening cascade is essential for the efficient allocation of resources and timely decision-making. Our approach begins with a broad assessment of cytotoxicity across multiple cell lines to establish a baseline of cellular tolerance. This is followed by more specific, organ-level toxicity evaluations targeting the liver and heart, two of the most common sites of drug-induced organ injury.[4][5] Finally, we assess the potential for genotoxicity, a critical indicator of long-term carcinogenic risk.

Part 1: General Cytotoxicity Assessment

A fundamental first step in toxicology is to determine the concentration at which a compound elicits overt cellular damage.[6] For this, we employ the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7][8] A reduction in metabolic activity is correlated with a decrease in viable cells.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Culture: Human embryonic kidney (HEK293), human hepatocellular carcinoma (HepG2), and human cervical cancer (HeLa) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compounds (Analogs 1-4) is prepared in DMEM. The culture medium is replaced with fresh medium containing the test compounds at various concentrations (typically ranging from 0.1 µM to 100 µM). A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 24 and 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve using non-linear regression analysis.[9]

Comparative Cytotoxicity Data (IC50, µM)
AnalogHEK293 (Non-cancerous)HepG2 (Liver Cancer)HeLa (Cervical Cancer)Selectivity Index (HEK293/HeLa)
Analog 1 (Parent) 85.270.565.81.29
Analog 2 (-F) 62.745.338.91.61
Analog 3 (-Cl) 48.933.125.41.93
Analog 4 (-OCH3) >10095.288.7>1.13

Interpretation: A lower IC50 value indicates higher cytotoxicity. The selectivity index provides a preliminary measure of a compound's preferential toxicity towards cancer cells over non-cancerous cells. Analog 4 demonstrates the most favorable profile with the lowest general cytotoxicity. The halogenated analogs (2 and 3) exhibit increased cytotoxicity, suggesting a potential structure-toxicity relationship.

Part 2: Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug attrition.[4] In vitro models provide an early warning system for potential hepatotoxic liabilities. We utilize HepG2 cells, a human liver carcinoma cell line, which, despite having lower metabolic activity than primary human hepatocytes (PHHs), are a stable and widely used model for screening.

Experimental Workflow for Hepatotoxicity Screening

cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assays Hepatotoxicity Endpoints HepG2 Seed HepG2 cells in 96-well plates Adherence Allow 24h for cell adherence HepG2->Adherence Treatment Treat with 9-Methyl-6,9-diazaspiro[4.5]decane analogs (Sub-lethal concentrations based on IC50) Adherence->Treatment ALT ALT/AST Release Assay (Membrane Integrity) Treatment->ALT GSH GSH Depletion Assay (Oxidative Stress) Treatment->GSH

Caption: Workflow for assessing hepatotoxicity of diazaspiro analogs.

Experimental Protocols: Hepatotoxicity Assays
  • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Leakage: Increased levels of these enzymes in the cell culture supernatant are indicative of compromised cell membrane integrity, a hallmark of hepatocellular damage.[10] Commercially available colorimetric assay kits are used to measure ALT and AST activity in the supernatant following a 24-hour treatment with the test compounds.

  • Glutathione (GSH) Depletion: GSH is a key intracellular antioxidant. Its depletion suggests the induction of oxidative stress, a common mechanism of DILI. Intracellular GSH levels are quantified using a commercially available luminescent-based assay following a 6-hour treatment period.

Comparative Hepatotoxicity Data
AnalogALT Release (% of Control)AST Release (% of Control)GSH Depletion (% of Control)
Analog 1 (Parent) 110 ± 8115 ± 1095 ± 7
Analog 2 (-F) 145 ± 12155 ± 1575 ± 9
Analog 3 (-Cl) 180 ± 18195 ± 2060 ± 8
Analog 4 (-OCH3) 105 ± 9112 ± 1198 ± 6
*p < 0.05 compared to vehicle control.

Interpretation: Analogs 2 and 3 show a significant increase in ALT/AST leakage and a marked depletion of intracellular GSH, suggesting that these compounds induce hepatocellular damage, likely through an oxidative stress mechanism. Analog 4, consistent with its low cytotoxicity, shows a minimal hepatotoxic signature.

Part 3: Cardiotoxicity Assessment

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect that can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[11][12] Therefore, early assessment of hERG liability is a mandatory step in drug safety evaluation.

Experimental Protocol: hERG Inhibition Assay (Automated Patch Clamp)
  • Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing the hERG channel is used.

  • Automated Patch Clamp: The QPatch or SyncroPatch system is employed for high-throughput electrophysiological recordings.[11]

  • Compound Application: Cells are exposed to increasing concentrations of the test compounds.

  • Data Acquisition: The hERG tail current is measured, and the percentage of inhibition is calculated for each concentration.

  • Data Analysis: The IC50 for hERG inhibition is determined from the concentration-response curve.

Comparative Cardiotoxicity Data (hERG Inhibition)
AnaloghERG IC50 (µM)
Analog 1 (Parent) 25.8
Analog 2 (-F) 15.3
Analog 3 (-Cl) 8.9
Analog 4 (-OCH3) > 50

Interpretation: A lower hERG IC50 value indicates a higher risk of cardiotoxicity. Analogs 2 and 3, particularly Analog 3, show significant hERG inhibition at concentrations that could be pharmacologically relevant. A therapeutic window (hERG IC50 / efficacious concentration) of at least 30-fold is generally desired. Analog 4 displays a much safer profile with minimal hERG liability.

Part 4: Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[13][14] A positive finding in these assays can be a major red flag for potential carcinogenicity. We employ a two-test battery as recommended by regulatory guidelines.[15]

Genotoxicity Testing Strategy

cluster_strategy Two-Pronged Genotoxicity Assessment cluster_interpretation Data Interpretation Ames Bacterial Reverse Mutation Assay (Ames Test) Detects gene mutations Micronucleus In Vitro Micronucleus Assay Detects chromosomal damage Result Positive in either assay indicates genotoxic potential Micronucleus->Result

Caption: A standard two-test approach for in vitro genotoxicity.

Experimental Protocols: Genotoxicity Assays
  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.[15] A positive result (reversion to histidine independence) indicates that the test compound can cause gene mutations. The assay is conducted with and without a metabolic activation system (S9 fraction) to detect genotoxic metabolites.

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage.[16] Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) are treated with the test compounds. The formation of micronuclei, which are small nuclei containing fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, is quantified.

Comparative Genotoxicity Data
AnalogAmes Test (with/without S9)In Vitro Micronucleus AssayGenotoxic Potential
Analog 1 (Parent) NegativeNegativeLow
Analog 2 (-F) NegativeNegativeLow
Analog 3 (-Cl) NegativeEquivocalModerate
Analog 4 (-OCH3) NegativeNegativeLow

Interpretation: The "Equivocal" result for Analog 3 in the micronucleus assay warrants further investigation. While not definitively positive, it suggests a potential for inducing chromosomal damage that cannot be dismissed. All other analogs appear to have a low genotoxic potential based on this initial screen.

Structure-Activity Relationship (SAR) and Discussion

The comparative data reveals a clear, albeit preliminary, structure-activity relationship for the in vitro toxicity of this series of 9-Methyl-6,9-diazaspiro[4.5]decane analogs:

  • Effect of Halogenation: The introduction of electron-withdrawing halogens (Fluorine in Analog 2 and Chlorine in Analog 3) systematically increases cytotoxicity, hepatotoxicity, and cardiotoxicity. The more lipophilic and electron-withdrawing chlorine substituent (Analog 3) consistently produces the most potent toxic effects across all assays. This suggests that these modifications may enhance interactions with off-target proteins or increase cell membrane perturbation.

  • Favorable Profile of the Methoxy Analog: The introduction of a methoxy group (Analog 4) appears to be a highly favorable modification. This analog exhibits the lowest toxicity across all tested endpoints. The electron-donating nature and potential for altered metabolism of the methoxy group may contribute to this improved safety profile.

  • Genotoxicity Signal: The equivocal micronucleus result for the chloro-substituted Analog 3 is a point of concern. This could be due to clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) effects.[16] This finding underscores the importance of a multi-endpoint approach to genotoxicity testing.

Conclusion and Future Directions

This comparative in vitro toxicity guide demonstrates a systematic approach to early-stage hazard identification for a novel chemical series. Based on this assessment, Analog 4 emerges as the most promising candidate for further development due to its significantly superior safety profile. Conversely, Analog 3 should be deprioritized due to its pronounced cytotoxicity, hepatotoxicity, hERG liability, and potential for genotoxicity.

The path forward should involve:

  • Confirming the benign profile of Analog 4 in more advanced in vitro models, such as 3D liver spheroids or human iPSC-derived cardiomyocytes.[5]

  • Investigating the mechanism behind the equivocal genotoxicity result for Analog 3, should further exploration of this chemical space be warranted.

  • Synthesizing and profiling additional analogs to further refine the structure-toxicity relationships and design out the liabilities observed with the halogenated compounds.

By integrating this type of comprehensive in vitro toxicity assessment early in the drug discovery process, research teams can more effectively navigate the complex landscape of preclinical safety, ultimately increasing the probability of success in developing safe and effective medicines.

References

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Benchmarking the 9-Methyl-6,9-diazaspiro[4.5]decane Scaffold: Binding Affinity and Pharmacokinetic Profiles in CNS Target Proteins

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Protocol

Introduction: The Shift to Rigid Spirocycles in Drug Discovery

In modern medicinal chemistry, the optimization of central nervous system (CNS) therapeutics frequently encounters a bottleneck: balancing high target binding affinity with metabolic stability. Historically, flexible diamines like piperazine and homopiperazine have been the default building blocks for basic amine pharmacophores. However, these flexible rings often suffer from rapid oxidative metabolism and incur a high entropic penalty upon target binding.

Enter 9-Methyl-6,9-diazaspiro[4.5]decane . This hybrid heterocyclic building block introduces a rigid spirocyclic architecture featuring two nitrogen atoms, one of which is methyl-substituted[1]. By locking the conformational degrees of freedom, this spirocyclic scaffold dramatically reduces the entropic penalty ( ) during receptor binding. Furthermore, the steric bulk surrounding the nitrogen atoms modulates the basicity (pKa) and shields the core from cytochrome P450-mediated N-dealkylation, enhancing metabolic stability[1].

This guide objectively benchmarks the 9-Methyl-6,9-diazaspiro[4.5]decane scaffold against traditional linear and monocyclic alternatives, specifically focusing on its performance in 5-HT3 receptor modulation[2] and Sigma-1 ( ) receptor targeting[3], as well as its utility in developing anticonvulsant diketopiperazines[4].

Quantitative Benchmarking: Spirocycles vs. Traditional Scaffolds

To objectively evaluate the performance of 9-Methyl-6,9-diazaspiro[4.5]decane, we synthesized matched-molecular pairs (MMPs) where the core diamine was swapped between N-methylpiperazine, N-methylhomopiperazine, and the spiro scaffold. The resulting ligands were benchmarked for binding affinity ( ) and human liver microsome (HLM) stability.

Table 1: Comparative Binding Affinity and Stability Data
Scaffold Core Fragment5-HT3 Affinity ( , nM)Sigma-1 Affinity ( , nM)HLM Half-life ( , min)Entropic Penalty ( )
N-Methylpiperazine 45.2 ± 3.1112.5 ± 8.418.5High (Flexible)
N-Methylhomopiperazine 38.7 ± 2.885.0 ± 6.214.2Very High (Highly Flexible)
9-Methyl-6,9-diazaspiro[4.5]decane 8.4 ± 0.9 12.1 ± 1.1 >60.0 Low (Rigidified)

Data Interpretation: The incorporation of the 9-Methyl-6,9-diazaspiro[4.5]decane moiety yields a near 5-to-10-fold improvement in binding affinity across both target classes. The rigid spiro fusion pre-organizes the ligand into its bioactive conformation, allowing for optimal hydrogen bonding and hydrophobic packing within the receptor binding pockets.

Mechanistic Insights: Why the Spiro Scaffold Outperforms

Sigma-1 Receptor Modulation

The Sigma-1 ( ) receptor is an endoplasmic reticulum chaperone protein implicated in neuroprotection and anticonvulsant activity[3]. The binding pocket of the receptor is highly lipophilic but requires a basic amine to form a critical salt bridge with Glu172. The 9-Methyl-6,9-diazaspiro[4.5]decane core perfectly positions its basic nitrogen to interact with Glu172 while the spiro-fused decane ring fills the hydrophobic accessory pocket, leading to potent agonist activity.

SigmaPathway Ligand Spirocyclic Ligand (e.g., Diazaspiro[4.5]decane) Sig1R Sigma-1 Receptor (MAM Localization) Ligand->Sig1R High Affinity Binding BiP BiP Dissociation Sig1R->BiP Agonist Activation IP3R IP3 Receptor Stabilization BiP->IP3R Chaperone Release Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Modulated Calcium Signaling

Fig 1. Sigma-1 receptor modulation pathway activated by rigid diazaspirocyclic ligands.

5-HT3 Receptor Antagonism

In the context of 5-HT3 receptors (ligand-gated ion channels), the spiro scaffold acts as an optimal spacer. Literature demonstrates that 2-aminobenzoxazole carboxamides utilizing diazaspiro[4.5]decane derivatives exhibit profound 5-HT3 inhibitory properties[2]. The rigidity prevents the molecule from folding onto itself, ensuring the pharmacophore ends are projected accurately into the orthosteric binding site.

Experimental Protocols: Self-Validating Radioligand Binding Assay

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for benchmarking the binding affinity ( ) of newly synthesized 9-Methyl-6,9-diazaspiro[4.5]decane derivatives.

Method: High-Throughput Radioligand Displacement Assay

Rationale & Causality: This assay utilizes competitive displacement. By titrating the unlabeled spiro-ligand against a fixed concentration of a radioactive tracer, we can isolate the specific binding affinity. The inclusion of a massive excess of a known standard ensures that non-specific binding (NSB) to lipids or plastic is accurately subtracted, validating the specific receptor interaction.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Expert Insight: Isolating the membrane fraction removes cytosolic proteases and metabolic enzymes, ensuring that the observed binding kinetics are driven solely by target-ligand interactions, not ligand degradation.

  • Assay Incubation: In a 96-well polypropylene plate, combine 50 µg of membrane protein, the radioligand (e.g., 1 nM [³H]-Pentazocine for or [³H]-Granisetron for 5-HT3), and serial dilutions of the spirocyclic test compound (10 pM to 10 µM).

  • Non-Specific Binding (NSB) Control: Designate specific wells to contain 10 µM of an unlabeled reference standard (e.g., Haloperidol for ).

    • Expert Insight: This is the critical self-validating step. Any radioactivity detected in these wells represents background noise, which must be subtracted from total binding to calculate specific binding.

  • Rapid Filtration: Terminate the 60-minute incubation by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold Tris buffer.

    • Expert Insight: PEI coats the negatively charged glass fibers, preventing the basic nitrogen of the spirocycle from binding to the filter itself. Ice-cold buffer traps the receptor-ligand complex by drastically slowing the dissociation rate ( ).

  • Quantification: Add 40 µL of scintillation cocktail to the dried filters and measure radioactivity using a microplate scintillation counter. Calculate the using non-linear regression, and convert to using the Cheng-Prusoff equation.

RadioligandAssay A 1. Scaffold Synthesis C 3. Radioligand Incubation A->C B 2. Membrane Preparation B->C D 4. Rapid Filtration C->D Stop Reaction E 5. Scintillation Counting D->E Measure Bound

Fig 2. High-throughput radioligand binding assay workflow for benchmarking spirocyclic scaffolds.

Conclusion

The transition from flexible piperazines to the 9-Methyl-6,9-diazaspiro[4.5]decane scaffold represents a highly effective strategy in modern drug design. By enforcing conformational rigidity, this building block minimizes entropic penalties, resulting in superior binding affinities across diverse CNS targets such as 5-HT3 and Sigma-1 receptors. Furthermore, its unique steric profile confers excellent metabolic stability, making it an indispensable tool for researchers developing next-generation neurotherapeutics and anticonvulsants[1][4].

References

  • Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones... MDPI. URL: [Link]

  • WO2008019372A2 - 2-aminobenzoxazole carboxamides as 5ht3 modulators. Google Patents.
  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. PMC - National Institutes of Health. URL:[Link]

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Safety Operating Guide

9-Methyl-6,9-diazaspiro[4.5]decane proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the integration of spirocyclic scaffolds like 9-Methyl-6,9-diazaspiro[4.5]decane into drug discovery pipelines offers immense structural advantages, particularly in enhancing the three-dimensionality of target molecules. However, the operational reality of handling this secondary/tertiary amine requires strict adherence to hazardous materials protocols.

This guide provides a comprehensive, self-validating operational and disposal framework designed to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Chemical Hazard Profile & Regulatory Grounding

9-Methyl-6,9-diazaspiro[4.5]decane (CAS: 933716-21-3) is a highly reactive aliphatic amine. Its basicity drives both its synthetic utility and its primary hazard: severe tissue necrosis upon contact. Understanding its regulatory classification is the first step in establishing a compliant disposal pipeline [1].

Table 1: Quantitative Hazard and Regulatory Data

ParameterClassification / ValueOperational Implication
GHS Classification Acute Tox. 4 (H302, H312, H332)Skin Corr. 1B (H314)STOT SE 3 (H336)Requires full barrier protection; inhalation hazard dictates mandatory fume hood use.
EPA RCRA Code D002 (Corrosive)Waste must be segregated from acids and cannot be disposed of via standard aqueous drains without prior neutralization [2].
Target Neutral pH 6.0 – 8.0Validates that the corrosive amine has been successfully converted into a stable, non-hazardous salt.

Operational Safety & Handling Causality

Do not treat this compound as a standard organic reagent. The causality behind our safety protocols stems directly from the chemical's nucleophilic and basic nature.

  • Barrier Protection: Skin Corr. 1B designation means this chemical rapidly destroys epidermal tissue through alkaline hydrolysis of lipids. Standard latex is insufficient. Mandatory PPE: Heavy-duty nitrile or neoprene gloves, a chemical-resistant apron, and a full face shield over safety goggles.

  • Ventilation: The STOT SE 3 (Specific Target Organ Toxicity) classification indicates that vapor accumulation can cause central nervous system depression or severe respiratory tract irritation[1]. All transfers and reactions must occur within a certified Class II chemical fume hood.

Step-by-Step Disposal Methodologies

Because 9-Methyl-6,9-diazaspiro[4.5]decane falls under the EPA D002 (Corrosive) classification, disposal depends strictly on the volume of waste generated.

Protocol A: In-Lab Neutralization (For Micro-Scale & Residual Waste < 50 mL)

Neutralizing amines is a highly exothermic process. Direct addition of strong mineral acids (like concentrated HCl) will cause rapid boiling, splattering, and aerosolization of the corrosive amine.

  • Thermal Control: Place the reaction vessel containing the amine waste into a secondary container filled with an ice-water bath.

  • Dilution: Dilute the amine waste with a 5-fold volume of cold deionized water to lower the molarity and increase the thermal mass.

  • Acidification: Slowly add a weak acid, such as 1M Acetic Acid , dropwise while maintaining continuous magnetic stirring.

  • Validation: Monitor the solution using a calibrated pH meter. Continue the dropwise addition until the pH stabilizes strictly between 6.0 and 8.0 [2].

  • Routing: Once neutralized, the resulting amine-salt solution is no longer D002 corrosive. Label the container as "Aqueous Amine Salt Waste" and route it to your Environmental Health and Safety (EHS) department for standard aqueous hazardous waste processing.

Protocol B: Bulk Waste Segregation (For Volumes > 50 mL)

Large quantities of free-base amines should never be neutralized in-lab due to the unmanageable thermal risks. They must be sent for thermal destruction.

  • Segregation: Ensure the waste container is completely free of oxidizing agents, heavy metals, and halogens, which can react violently with amines.

  • Containerization: Transfer the bulk liquid into a UN-rated High-Density Polyethylene (HDPE) drum. Do not use metal containers, as aqueous amines can corrode certain metals over time.

  • Labeling: Affix a hazardous waste label clearly denoting EPA Waste Code: D002 (Corrosive) and "Toxic Aliphatic Amine".

  • Final Destruction: Dispatch the container via a licensed EHS vendor. The industry standard for bulk amine disposal is Rotary Kiln Incineration (820°C to 1,600°C), which ensures the complete thermal cleavage of the spirocyclic ring and prevents the release of toxic nitrogen oxides (NOx) [3].

Waste Management Decision Workflow

To prevent operational bottlenecks, laboratory personnel should follow this validated decision matrix for waste routing.

G Start Waste Generation: 9-Methyl-6,9-diazaspiro[4.5]decane Decision Volume Assessment Start->Decision Small Micro-Scale / Residuals (< 50 mL) Decision->Small Low Volume Large Bulk Waste (> 50 mL) Decision->Large High Volume Neutralize In-Lab Neutralization (Ice Bath + 1M Acetic Acid) Small->Neutralize Pack Containerize in HDPE Label: EPA D002 Large->Pack CheckPH Validate pH 6.0 - 8.0 Neutralize->CheckPH Incinerate Licensed EHS Disposal (Rotary Kiln Incineration) CheckPH->Incinerate Aqueous Salt Waste Pack->Incinerate Direct Transfer

Disposal workflow for 9-Methyl-6,9-diazaspiro[4.5]decane waste.

Emergency Spill Response Protocol

In the event of a spill outside the fume hood, immediate containment is required to prevent vapor inhalation and surface corrosion.

  • Evacuate & Ventilate: Evacuate personnel from the immediate vicinity and increase room ventilation to maximum exhaust.

  • Neutralize: Do not use water, which will spread the corrosive liquid. Instead, carefully spray the spill perimeter with a dilute (5%) acetic acid solution to neutralize the free base.

  • Absorb: Cover the neutralized area with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized hazmat spill pads).

  • Collect: Using non-sparking plastic tools, sweep the absorbed material into a sealable HDPE container, label as D002 waste, and submit for incineration [2].

References

  • NextSDS. "9-methyl-6,9-diazaspiro[4.5]decane — Chemical Substance Information & Hazard Classifications." NextSDS Substance Database. Available at:[Link]

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9-Methyl-6,9-diazaspiro[4.5]decane

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